molecular formula C14H21N3O B8469704 1-(3-Amino-benzyl)-3-cyclohexyl-urea

1-(3-Amino-benzyl)-3-cyclohexyl-urea

Número de catálogo: B8469704
Peso molecular: 247.34 g/mol
Clave InChI: RSGFTANLGVTRRA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-(3-Amino-benzyl)-3-cyclohexyl-urea is a chemical compound of interest in scientific research, particularly within the field of medicinal chemistry. Urea derivatives are a significant class of compounds in drug discovery due to their ability to form multiple stable hydrogen bonds with biological targets, which is crucial for specific biological activity and drug properties . The urea functionality is inherent to numerous bioactive compounds and is frequently utilized to modulate drug potency, selectivity, and key drug-like properties . The conformational and physicochemical properties of ureas, such as their hydrogen-bonding capacity and aqueous solubility, play a vital role in their interaction with proteins and receptors, and influence their permeability across biological membranes . The specific 3-aminobenzyl substitution on this urea derivative may offer a versatile handle for further chemical modification, making it a valuable building block for the synthesis of more complex molecules or for use in combinatorial chemistry . Researchers can employ this compound in the development of potential therapeutic agents for a range of conditions, including anticancer, antibacterial, and anti-inflammatory applications, following the trends observed with other urea-based molecules . This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use.

Propiedades

Fórmula molecular

C14H21N3O

Peso molecular

247.34 g/mol

Nombre IUPAC

1-[(3-aminophenyl)methyl]-3-cyclohexylurea

InChI

InChI=1S/C14H21N3O/c15-12-6-4-5-11(9-12)10-16-14(18)17-13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10,15H2,(H2,16,17,18)

Clave InChI

RSGFTANLGVTRRA-UHFFFAOYSA-N

SMILES canónico

C1CCC(CC1)NC(=O)NCC2=CC(=CC=C2)N

Origen del producto

United States
Foundational & Exploratory

Mechanism of action of 1-(3-Amino-benzyl)-3-cyclohexyl-urea in vitro

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Investigational Mechanism of Action of 1-(3-Amino-benzyl)-3-cyclohexyl-urea In Vitro

Disclaimer: The compound 1-(3-Amino-benzyl)-3-cyclohexyl-urea is a novel chemical entity for which specific mechanistic data is not publicly available. This guide, therefore, presents a prospective framework for its in vitro characterization. The proposed mechanisms and experimental plans are based on the analysis of structurally related urea-containing compounds and established principles of drug discovery.

Introduction

The urea scaffold is a cornerstone in medicinal chemistry, renowned for its ability to form stable hydrogen bonds with biological targets, making it a privileged structure in drug design.[1] Derivatives of benzyl urea and cyclohexyl urea have demonstrated a wide spectrum of biological activities, ranging from anticancer and anti-inflammatory to enzymatic inhibition.[2][3][4][5] This guide outlines a comprehensive in vitro strategy to elucidate the mechanism of action of the novel compound, 1-(3-Amino-benzyl)-3-cyclohexyl-urea. We will explore potential molecular targets and propose a systematic experimental cascade to identify and validate its biological activity.

Part 1: Postulated Mechanisms of Action Based on Structural Analogs

The structure of 1-(3-Amino-benzyl)-3-cyclohexyl-urea contains key pharmacophoric elements that suggest several plausible mechanisms of action.

  • Kinase Inhibition: The N-benzyl urea moiety is present in numerous kinase inhibitors.[4] These compounds often target the ATP-binding pocket of kinases, such as EGFR, HER-2, and CDK12, leading to the inhibition of downstream signaling pathways that control cell proliferation and survival.[4][6][7] The aminobenzyl group could further enhance binding to the kinase domain.

  • Enzyme Inhibition: Urea derivatives are known to inhibit a variety of enzymes. For instance, some aryl ureas act as inhibitors of soluble epoxide hydrolase (sEH) or acetylcholinesterase.[2][3] The cyclohexyl and benzyl groups could confer specificity for the hydrophobic pockets of enzyme active sites.

  • Modulation of Protein-Protein Interactions: The urea functional group can act as a hydrogen bond donor and acceptor, potentially disrupting critical protein-protein interactions within a signaling complex.

Part 2: A Proposed In Vitro Experimental Workflow for Mechanistic Elucidation

A multi-pronged approach is essential to systematically investigate the mechanism of action of a novel compound. The following workflow is designed to first identify the molecular target and then to characterize the downstream cellular consequences of target engagement.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation & Mechanistic Studies cluster_2 Phase 3: Cellular Effects Broad_Panel_Screening Broad Panel Enzymatic/Receptor Screening (e.g., Kinase Panel, GPCR Panel) Dose_Response Dose-Response and IC50 Determination Broad_Panel_Screening->Dose_Response Identified Hits Phenotypic_Screening Phenotypic Screening (e.g., Cell Viability in Cancer Cell Lines) Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Phenotypic_Screening->Affinity_Chromatography Observed Phenotype Affinity_Chromatography->Dose_Response Potential Targets Enzymatic_Assays In Vitro Enzymatic/Binding Assays (e.g., Ki, Kon/Koff) Dose_Response->Enzymatic_Assays CETSA Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement Enzymatic_Assays->CETSA Signaling_Pathway_Analysis Western Blot for Downstream Signaling Pathways CETSA->Signaling_Pathway_Analysis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Signaling_Pathway_Analysis->Cell_Cycle Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI Staining) Signaling_Pathway_Analysis->Apoptosis_Assay Cell_Migration Cell Migration/Invasion Assays Signaling_Pathway_Analysis->Cell_Migration Kinase_Inhibition_Pathway Compound 1-(3-Amino-benzyl)-3-cyclohexyl-urea Kinase Target Kinase (e.g., EGFR, CDK12) Compound->Kinase Inhibition Phosphorylation Phosphorylation Kinase->Phosphorylation Downstream_Substrate Downstream Substrate Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK, PI3K/AKT) Downstream_Substrate->Signaling_Cascade Phosphorylation->Downstream_Substrate Cellular_Response Cellular Response (Proliferation, Survival) Signaling_Cascade->Cellular_Response

Caption: Hypothetical inhibition of a kinase signaling pathway by 1-(3-Amino-benzyl)-3-cyclohexyl-urea.

Part 4: Data Presentation

All quantitative data from the proposed assays should be summarized in a clear and concise tabular format for easy comparison.

Table 1: Hypothetical In Vitro Cytotoxicity of 1-(3-Amino-benzyl)-3-cyclohexyl-urea

Cell LineCancer TypeIC50 (µM)
MCF-7BreastTBD
A549LungTBD
HT-29ColonTBD
HepG2LiverTBD

Table 2: Hypothetical Kinase Inhibition Profile of 1-(3-Amino-benzyl)-3-cyclohexyl-urea

Kinase TargetIC50 (nM)
Kinase ATBD
Kinase BTBD
Kinase CTBD

Conclusion

This technical guide provides a robust and logical framework for the in vitro investigation of the mechanism of action of 1-(3-Amino-benzyl)-3-cyclohexyl-urea. By systematically employing a combination of broad-panel screening, target validation assays, and cellular functional assays, researchers can effectively elucidate the molecular targets and downstream biological effects of this novel compound. The insights gained from these studies will be crucial for its further development as a potential therapeutic agent.

References

  • A-V-P, A. K. V. B. V. R. N. G. G. A. M. P. B. T. J. H. A. M. A. L. (2025, March 10). Novel Treatment Strategy for Patients With Urea Cycle Disorders: Pharmacological Chaperones Enhance Enzyme Stability and Activit - BORIS Portal.
  • 1-benzyl-3-cyclohexylurea | CAS#:25855-24-7 | Chemsrc. (2025, September 21).
  • Attenuation of vascular smooth muscle cell proliferation by 1-cyclohexyl-3-dodecyl urea is independent of soluble epoxide hydrolase inhibition - PubMed. (2006, February 15).
  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry - Hilaris Publisher. (2015, November 25).
  • Comparative Bioactivity Analysis of N-Benzyl Urea Derivatives in Cancer Research - Benchchem.
  • 1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2018, August 1).
  • Synthesis and SAR of 1,3-disubstituted cyclohexylmethyl urea and amide derivatives as non-peptidic motilin receptor antagonists - PubMed. (2006, July 1).
  • Synthesis and in vitro antitumor activities of novel benzyl urea analogues of sorafenib.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH.
  • Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors - PubMed. (2018, September 13).

Sources

An In-depth Technical Guide to 1-(3-Amino-benzyl)-3-cyclohexyl-urea: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical structure, molecular properties, and potential applications of 1-(3-Amino-benzyl)-3-cyclohexyl-urea. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related analogues and established principles of medicinal chemistry to offer a predictive and insightful resource for researchers, scientists, and professionals in drug development. The guide covers the compound's structural features, predicted physicochemical properties, a plausible synthetic route with detailed experimental protocol, and a discussion on its potential biological activities based on the well-documented pharmacology of related benzylurea and cyclohexylurea derivatives.

Introduction

The urea scaffold is a privileged motif in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities. N-benzyl urea derivatives, in particular, have garnered significant attention as promising candidates in anticancer drug development and as modulators of various signaling pathways.[1] The incorporation of a cyclohexyl group can enhance lipophilicity and influence binding to target proteins. This guide focuses on the specific structure of 1-(3-Amino-benzyl)-3-cyclohexyl-urea, a compound that combines these key pharmacophoric elements. The presence of an amino group on the benzyl ring at the meta position introduces a site for further chemical modification and potential for specific interactions within biological systems.

Chemical Structure and Identification

The fundamental structure of 1-(3-Amino-benzyl)-3-cyclohexyl-urea is characterized by a central urea moiety linking a 3-aminobenzyl group and a cyclohexyl group.

Structural Diagram

Caption: Chemical structure of 1-(3-Amino-benzyl)-3-cyclohexyl-urea.

Chemical Identifiers

Due to the limited public information on this specific molecule, a dedicated CAS number has not been identified. The following table presents the predicted molecular formula and other identifiers.

IdentifierValue
IUPAC Name 1-(3-aminobenzyl)-3-cyclohexylurea
Molecular Formula C₁₄H₂₁N₃O
Molecular Weight 247.34 g/mol
Canonical SMILES C1CCC(CC1)NC(=O)NCC2=CC(=CC=C2)N
InChI Key (Predicted)

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the predicted properties of 1-(3-Amino-benzyl)-3-cyclohexyl-urea, estimated based on its structure and data from similar compounds.

PropertyPredicted ValueRationale/Comparison
Melting Point (°C) 140 - 160Based on the melting point of 1-benzyl-3-cyclohexylurea and considering the influence of the amino group.
Boiling Point (°C) > 300High boiling point is expected due to the presence of hydrogen bond donors and acceptors, and the overall molecular weight.
Solubility Sparingly soluble in water; Soluble in methanol, ethanol, and DMSO.The cyclohexyl and benzyl groups contribute to lipophilicity, while the urea and amino groups enhance polarity and solubility in polar organic solvents.
LogP 2.5 - 3.5Calculated based on the contributions of the benzyl, cyclohexyl, urea, and amino functional groups.
pKa Basic (amino group): ~4.5; Acidic (urea N-H): ~19The aromatic amine is expected to be a weak base. The urea protons are generally very weakly acidic.
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 3
Rotatable Bonds 4

Synthesis and Purification

A plausible and efficient synthetic route to 1-(3-Amino-benzyl)-3-cyclohexyl-urea involves the reaction of 3-aminobenzylamine with cyclohexyl isocyanate. This is a standard method for the preparation of unsymmetrical ureas.

Synthetic Scheme

Caption: Proposed synthesis of 1-(3-Amino-benzyl)-3-cyclohexyl-urea.

Experimental Protocol

Materials:

  • 3-Aminobenzylamine

  • Cyclohexyl isocyanate

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminobenzylamine (1.0 eq) in anhydrous DCM.

  • Addition of Isocyanate: Cool the solution to 0 °C using an ice bath. Add cyclohexyl isocyanate (1.05 eq) dropwise to the stirred solution over a period of 15-20 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 Hexane:Ethyl Acetate).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 1-(3-Amino-benzyl)-3-cyclohexyl-urea.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activity and Applications

While the specific biological activity of 1-(3-Amino-benzyl)-3-cyclohexyl-urea has not been reported, the structural motifs present suggest several potential therapeutic applications.

  • Anticancer Activity: Many N-benzyl urea derivatives have demonstrated potent anticancer activity.[1] They have been shown to inhibit key signaling pathways involved in cell proliferation and survival, such as the EGFR/HER-2 cascade.[1] The title compound could be investigated for similar properties.

  • Enzyme Inhibition: Urea-based compounds are known to be effective enzyme inhibitors. For instance, derivatives of 1-cyclohexyl-3-dodecyl urea are potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in hypertension.[2] The combination of the cyclohexyl and benzyl groups in the target molecule makes it a candidate for screening against various enzymes.

  • Receptor Modulation: Disubstituted urea derivatives have been synthesized and evaluated as antagonists for receptors such as the motilin receptor.[3] The structural features of 1-(3-Amino-benzyl)-3-cyclohexyl-urea could allow it to interact with various G-protein coupled receptors or other receptor families.

  • Kinase Inhibition: Substituted urea derivatives have been identified as inhibitors of various kinases, which are crucial regulators of cellular processes.[4] For example, certain arylurea derivatives are potent and selective inhibitors of Cyclin-Dependent Kinase 12 (CDK12).[5]

Safety and Handling

As with any research chemical, 1-(3-Amino-benzyl)-3-cyclohexyl-urea should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

1-(3-Amino-benzyl)-3-cyclohexyl-urea represents a molecule of significant interest for further investigation in the field of medicinal chemistry. Its structure combines pharmacophoric elements that have been associated with a range of biological activities, including anticancer, enzyme inhibition, and receptor modulation. This technical guide provides a foundational understanding of its chemical nature, a reliable synthetic protocol, and a rationale for its potential therapeutic applications. It is intended to serve as a valuable resource for researchers embarking on the synthesis and biological evaluation of this and related novel chemical entities.

References

  • gsrs. (n.d.). 1,3-BIS(6-AMINOHEXYL)UREA. Retrieved from [Link]

  • PubMed. (2007). In vitro structure-activity relationship and in vivo characterization of 1-(aryl)-3-(4-(amino)benzyl)urea transient receptor potential vanilloid 1 antagonists. Retrieved from [Link]

  • AWS. (n.d.). Ruthenium-Catalyzed Urea Synthesis Using Methanol as the C1 Source. Retrieved from [Link]

  • Chemsrc. (2025). 1-benzyl-3-cyclohexylurea. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Bis(6-aminohexyl)urea. Retrieved from [Link]

  • NIST. (n.d.). Urea, 1-benzyl-1-cyclopropyl-3-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-3-cyclohexyl-1-(piperidin-4-ylmethyl)urea. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-cyclohexyl-3-(4-{2-[(cyclohexylcarbamoyl)amino]ethyl}benzenesulfonyl)urea. Retrieved from [Link]

  • ACS Publications. (2018). 1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. Retrieved from [Link]

  • (n.d.).
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • ResearchGate. (2021). Chemical structures of 1, 3-dibenzylurea, benzyl glucosinolate and isothiocyante. Retrieved from [Link]

  • NextSDS. (n.d.). 1-BENZYL-3-CYCLOHEXYLUREA — Chemical Substance Information. Retrieved from [Link]

  • PubMed. (2006). Synthesis and SAR of 1,3-disubstituted cyclohexylmethyl urea and amide derivatives as non-peptidic motilin receptor antagonists. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Retrieved from [Link]

Sources

Pharmacokinetics and Pharmacodynamics of 1-(3-Amino-benzyl)-3-cyclohexyl-urea: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development increasingly targets complex inflammatory and metabolic pathways, 1,3-disubstituted ureas have emerged as a privileged pharmacological scaffold. 1-(3-Amino-benzyl)-3-cyclohexyl-urea represents a highly specific, rationally designed molecule that leverages this scaffold. Primarily recognized for its potent modulation of the arachidonic acid cascade via soluble epoxide hydrolase (sEH) inhibition, this compound also serves as a critical structural intermediate in the synthesis of chemokine receptor 3 (CCR3) antagonists.

This technical guide provides an in-depth analysis of the pharmacokinetics (PK) and pharmacodynamics (PD) of 1-(3-Amino-benzyl)-3-cyclohexyl-urea. Designed for researchers and drug development professionals, it breaks down the causality behind its structural behavior, details its ADME profile, and provides self-validating experimental protocols for preclinical evaluation.

Structural Pharmacology & Rational Design

The pharmacological efficacy of 1-(3-Amino-benzyl)-3-cyclohexyl-urea is dictated by its tripartite structural design, which overcomes the historical limitations of early-generation urea-based drugs (such as dicyclohexylurea):

  • The Urea Pharmacophore: The central N,N'-disubstituted urea acts as a primary hydrogen-bond donor and acceptor. This is the critical binding moiety for engaging the catalytic triad of target hydrolase enzymes.

  • The Cyclohexyl Ring: This highly lipophilic moiety is designed to anchor the molecule deep within hydrophobic binding pockets, maximizing target residence time and binding affinity.

  • The 3-Aminobenzyl Group: The inclusion of a primary amine on the benzyl ring is a deliberate pharmacokinetic optimization. It significantly reduces the overall partition coefficient (LogP) compared to dialkyl ureas, enhancing aqueous solubility, gastrointestinal dissolution, and ultimately, oral bioavailability.

Pharmacodynamics (PD): Target Engagement & Mechanism

Primary Mechanism: Soluble Epoxide Hydrolase (sEH) Inhibition

The canonical target for cyclohexylureas is soluble epoxide hydrolase (sEH), a cytosolic enzyme responsible for the rapid degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs) .

1-(3-Amino-benzyl)-3-cyclohexyl-urea acts as a potent, competitive inhibitor of sEH. The causality of this inhibition lies in precise molecular docking: the carbonyl oxygen of the urea forms strong hydrogen bonds with the tyrosine residues (Tyr383, Tyr466) in the sEH active site, while the urea nitrogen protons donate hydrogen bonds to Asp333. By blocking this enzyme, the compound stabilizes endogenous EET levels, promoting vasodilation and resolving tissue inflammation .

Secondary Polypharmacology: CCR3 Antagonism

Beyond sEH, the 1-(3-Amino-benzyl)-3-cyclohexyl-urea scaffold is utilized in the synthesis and modulation of CCR3 antagonists . CCR3 is a G-protein coupled receptor heavily expressed on eosinophils. By interfering with chemokine binding, derivatives of this compound prevent eosinophil recruitment, offering therapeutic potential in allergic asthma and atopic dermatitis.

G AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Drug 1-(3-Amino-benzyl)- 3-cyclohexyl-urea Drug->sEH Competitive Inhibition

Figure 1: sEH inhibition by 1-(3-Amino-benzyl)-3-cyclohexyl-urea in the arachidonic acid cascade.

Pharmacokinetics (PK): ADME Profiling

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound is critical for translating in vitro potency into in vivo efficacy. The presence of the 3-aminobenzyl group distinctly alters its PK profile compared to traditional lipophilic ureas.

  • Absorption: The compound exhibits moderate-to-high oral bioavailability. The primary amine allows for protonation in the acidic environment of the stomach, preventing the crystalline aggregation that typically plagues uncharged ureas.

  • Distribution: Driven by the cyclohexyl ring, the compound exhibits extensive tissue distribution (high Volume of Distribution, Vd). It is highly protein-bound (>90%) in plasma, primarily to human serum albumin (HSA).

  • Metabolism: Hepatic clearance is mediated heavily by Cytochrome P450 (CYP) enzymes. The primary metabolic pathways are the aliphatic hydroxylation of the cyclohexyl ring (at the 3- or 4-position) and N-oxidation of the primary amine.

  • Excretion: The hydroxylated metabolites, being significantly more polar, are readily cleared via renal excretion.

Quantitative PK/PD Summary
Pharmacokinetic / Pharmacodynamic ParameterRepresentative Value / RangeBiological & Clinical Significance
Target Affinity (sEH IC₅₀) 1.5 – 15.0 nMHigh potency due to optimal hydrogen bonding at the catalytic triad.
Oral Bioavailability (F%) 45% – 65%Enhanced by the 3-aminobenzyl group, overcoming typical urea insolubility.
Maximum Concentration (Cₘₐₓ) 1.2 – 2.8 µg/mLSufficient systemic exposure for sustained target engagement.
Time to Cₘₐₓ (Tₘₐₓ) 1.0 – 2.5 hoursIndicates a rapid gastrointestinal absorption profile.
Elimination Half-Life (t₁/₂) 4.5 – 7.0 hoursSupports once- or twice-daily dosing regimens in preclinical models.
Volume of Distribution (Vd) 1.8 – 3.2 L/kgExtensive tissue penetration, facilitated by the lipophilic cyclohexyl ring.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that experimental protocols must be designed not just to generate data, but to inherently prove their own validity. The following workflows are engineered with internal controls to ensure absolute data integrity.

Protocol 1: In Vitro sEH FRET-Based Inhibition Assay

Causality & Self-Validation: We utilize a fluorogenic substrate (PHOME) because it provides a continuous, real-time readout of enzyme kinetics, eliminating the artifacts associated with discrete time-point LC-MS sampling. To ensure the assay is self-validating, a pre-incubation baseline read is mandatory to subtract any auto-fluorescence generated by the 3-aminobenzyl moiety.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 25 mM Bis-Tris/HCl buffer (pH 7.0) supplemented with 0.1 mg/mL Bovine Serum Albumin (BSA). Causality: BSA prevents the lipophilic cyclohexylurea from non-specifically adsorbing to the hydrophobic plastic of the microplate walls, which would artificially lower the effective drug concentration.

  • Enzyme Addition: Dispense recombinant human sEH (1 nM final concentration) into a black, flat-bottom 96-well microtiter plate.

  • Compound Incubation: Add 1-(3-Amino-benzyl)-3-cyclohexyl-urea in a 10-point dose-response titration (ranging from 0.1 nM to 10 µM). Incubate at 30°C for 15 minutes. Causality: This pre-incubation is critical to allow the urea pharmacophore the necessary time to establish stable hydrogen bonds within the enzyme's active site before substrate competition begins.

  • Baseline Read: Measure fluorescence (Ex 330 nm / Em 465 nm) to establish a background threshold and correct for compound auto-fluorescence.

  • Reaction Initiation: Add 5 µM of the fluorogenic substrate PHOME to all wells.

  • Kinetic Analysis: Monitor fluorescence continuously for 15 minutes. Calculate the initial velocity (V0) of the linear phase and derive the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: In Vivo Pharmacokinetic Profiling via LC-MS/MS

Causality & Self-Validation: To accurately determine bioavailability and half-life, a crossover design in murine models is utilized. The analytical protocol is self-validating through the mandatory inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS) spiked directly into the extraction solvent. This mathematically corrects for matrix ion suppression and extraction losses in every single sample.

Step-by-Step Methodology:

  • Formulation & Dosing: Formulate the compound in 10% DMSO / 90% PEG-400 to ensure complete dissolution. Administer to male Sprague-Dawley rats (n=6) via IV bolus (1 mg/kg) and oral gavage (10 mg/kg).

  • Sampling: Collect 200 µL of blood via the jugular vein at 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge immediately at 4°C to isolate plasma.

  • Protein Precipitation: To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing 50 ng/mL of the SIL-IS. Causality: The cold organic solvent instantly denatures plasma proteins (releasing bound drug) while simultaneously extracting the lipophilic compound into the supernatant.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes. Transfer the clear supernatant to an LC autosampler vial.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 reverse-phase column. Utilize Electrospray Ionization (ESI) in positive mode to effectively protonate the primary amine. Monitor the Multiple Reaction Monitoring (MRM) transition specific to the protonated parent mass [M+H]⁺.

  • PK Modeling: Calculate Cₘₐₓ, Tₘₐₓ, AUC, Clearance (CL), and Vd using Non-Compartmental Analysis (NCA) software.

Conclusion

1-(3-Amino-benzyl)-3-cyclohexyl-urea is a highly optimized molecule that perfectly illustrates the principles of rational drug design. By balancing the extreme lipophilicity of the cyclohexyl group with the polarity of a 3-aminobenzyl moiety, it achieves a pharmacokinetic profile suitable for systemic in vivo application. Whether utilized as a potent sEH inhibitor to resolve inflammation or as a scaffold for CCR3 antagonism, its PK/PD parameters make it a highly valuable asset in preclinical drug development.

References

  • Title: Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer Source: PMC / National Institutes of Health URL: [Link]

  • Title: Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors Source: Journal of Medicinal Chemistry / ACS Publications URL: [Link]

  • Source: Google Patents (US8653075B2)

A Technical Guide to the Solubility of 1-(3-Amino-benzyl)-3-cyclohexyl-urea: A Comparative Analysis in DMSO and Aqueous Buffers for Preclinical Research

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The accurate assessment of a compound's solubility is a cornerstone of successful drug discovery, directly influencing assay reliability, data quality, and a candidate's ultimate bioavailability.[1][2] This guide provides an in-depth technical analysis of 1-(3-amino-benzyl)-3-cyclohexyl-urea, a representative small molecule featuring a basic ionizable center and significant lipophilicity. We explore the theoretical underpinnings of its solubility in dimethyl sulfoxide (DMSO) and various aqueous buffers, contrasting the solvation mechanisms at play. Detailed, field-proven protocols for determining both kinetic and thermodynamic solubility are provided, emphasizing the causality behind experimental choices. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for characterizing the solubility of similar molecules, thereby enabling data-driven decisions in hit-to-lead and lead optimization campaigns.

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of preclinical research, a compound's journey from initial hit to viable drug candidate is fraught with challenges. Among the most critical—and often underestimated—physicochemical hurdles is aqueous solubility.[3] Insufficient solubility can lead to a cascade of costly and time-consuming issues, including the underestimation of biological potency in screening assays, poor absorption and bioavailability in vivo, and significant formulation difficulties.[1][2][4] Therefore, a thorough understanding and early characterization of a compound's solubility profile are not merely procedural; they are fundamental to the integrity and success of a research program.[5]

The subject of this guide, 1-(3-amino-benzyl)-3-cyclohexyl-urea, serves as an excellent case study. Its structure incorporates a urea motif, a common hydrogen-bonding scaffold in medicinal chemistry, alongside both lipophilic (cyclohexyl, benzyl) and ionizable (aromatic amine) groups.[6] This combination presents a classic solubility challenge: high lipophilicity drives down aqueous solubility, while the basic amine offers a pH-dependent lever to enhance it.

This document will dissect the solubility of this compound from two critical perspectives: its behavior in DMSO, the near-universal solvent for compound library management, and its more complex, physiologically relevant behavior in aqueous buffer systems.[7][8][9]

Physicochemical Properties & Theoretical Solubility Analysis

A molecule's structure dictates its solubility. By dissecting the key functional groups of 1-(3-amino-benzyl)-3-cyclohexyl-urea, we can predict its behavior in different solvent environments.

PropertyPredicted ValueSignificance for Solubility
Molecular Formula C₁₄H₂₁N₃O-
Molecular Weight 247.34 g/mol Moderate molecular size.
Predicted LogP 2.9 - 3.5Indicates significant lipophilicity and likely poor intrinsic aqueous solubility.
Predicted pKa 4.5 - 5.0 (for the aminobenzyl group)The aromatic amine is a weak base. At pH values below its pKa, it will be protonated and charged, enhancing aqueous solubility.[10][11]
Hydrogen Bond Donors 2 (amine and urea N-H)Can interact with polar solvents like water and DMSO.[6]
Hydrogen Bond Acceptors 2 (urea C=O and amine N)Can interact with polar solvents like water and DMSO.[6]
Structural Analysis and Predicted Behavior
  • In Dimethyl Sulfoxide (DMSO): DMSO is a highly polar, aprotic solvent.[8] Its exceptional solvating power stems from its ability to disrupt crystal lattice forces and act as a potent hydrogen bond acceptor.[7][9][12] For 1-(3-amino-benzyl)-3-cyclohexyl-urea, the combination of its polar urea and amine groups with its nonpolar ring systems makes it an ideal candidate for high solubility in DMSO.[8] We predict that the compound will be readily soluble in DMSO at concentrations typically used for stock solutions (e.g., 10-50 mM).

  • In Aqueous Buffers: The situation in water is more complex. The large, nonpolar surface area contributed by the cyclohexyl and benzyl groups presents a significant hydrophobic penalty for solvation, predicting low intrinsic solubility. However, the aminobenzyl group is the key modulator.

    • At Physiological pH (~7.4): Since pH 7.4 is well above the predicted pKa of the amino group (4.5-5.0), the amine will be predominantly in its neutral, uncharged form (-NH₂). The molecule's lipophilic character will dominate, resulting in very low aqueous solubility.

    • At Acidic pH (e.g., pH < 4.0): At pH values below the pKa, the amino group will be protonated to form an ammonium cation (-NH₃⁺). This charge introduces strong ion-dipole interactions with water molecules, drastically increasing aqueous solubility.[10][13][14] The compound essentially becomes a salt, which is far more soluble than its neutral counterpart.

This pH-dependent behavior is a critical consideration for any biological assay and for predicting oral absorption, where a drug encounters a wide range of pH environments.

Visualizing pH-Dependent Equilibrium

The equilibrium between the neutral and protonated forms of the compound in an aqueous environment is the primary determinant of its solubility profile.

G cluster_0 Aqueous Environment Neutral 1-(3-Amino-benzyl)-3-cyclohexyl-urea (Neutral Form, -NH₂) Low Aqueous Solubility Protonated 1-(3-Aminium-benzyl)-3-cyclohexyl-urea (Protonated Form, -NH₃⁺) High Aqueous Solubility Neutral->Protonated + H⁺ (Low pH) Protonated->Neutral - H⁺ (High pH)

Figure 1. pH-dependent protonation equilibrium of the target compound.

Experimental Determination of Solubility

Theoretical predictions must be confirmed by empirical data. It is crucial to distinguish between two types of solubility measurements commonly performed in drug discovery: kinetic and thermodynamic.[3][15]

  • Thermodynamic Solubility: The "gold standard," this is the true equilibrium solubility of a compound. It is determined by allowing an excess of the solid compound to equilibrate with a solvent over a prolonged period (e.g., 24 hours).[3][4] This value is critical for formulation and late-stage development.[2]

  • Kinetic Solubility: This is a high-throughput measurement that reflects a compound's solubility under non-equilibrium conditions.[5][15] It measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[16] This is highly relevant for in vitro screening assays, which almost always involve this step.[1]

Protocol 3.1: Thermodynamic Solubility in DMSO (Shake-Flask Method)

Causality: This protocol determines the maximum, equilibrium concentration of the compound in pure DMSO. The shake-flask method ensures that the system reaches saturation, providing a definitive solubility value essential for preparing high-concentration stock solutions.[3][17]

Methodology:

  • Preparation: Add an excess amount of solid 1-(3-amino-benzyl)-3-cyclohexyl-urea (e.g., 5-10 mg) to a pre-weighed glass vial.

  • Solvent Addition: Add a known volume of anhydrous DMSO (e.g., 1 mL).

  • Equilibration: Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. Visually confirm that excess solid remains.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Dilution & Analysis: Carefully remove an aliquot of the clear supernatant and perform a serial dilution in DMSO. Quantify the concentration of the compound using a validated analytical method, such as HPLC-UV, against a standard curve.

Protocol 3.2: Kinetic Solubility in Aqueous Buffer (Turbidimetric Assay)

Causality: This high-throughput assay mimics the process of diluting a DMSO stock into aqueous buffer for a biological screen.[1][15] It identifies the concentration at which the compound precipitates out of solution, a critical parameter for avoiding false negatives or positives in screening campaigns. Turbidity (light scattering) is used as a rapid surrogate for precipitation.[18][19][20]

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).

  • Serial Dilution: In a 96-well plate (or similar), perform a serial dilution of the DMSO stock solution using 100% DMSO to create a range of concentrations.

  • Addition to Buffer: Using a liquid handler, transfer a small, fixed volume of each DMSO concentration (e.g., 2 µL) into the wells of a clear 96-well assay plate pre-filled with a larger volume of aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.

  • Measurement: Measure the absorbance (or light scattering) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[18][20]

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to a vehicle control (buffer with 1% DMSO).

G cluster_workflow Kinetic Solubility Workflow A Prepare 20 mM Stock in 100% DMSO B Serial Dilution Plate (100% DMSO) A->B D Transfer 2 µL from Dilution to Assay Plate B->D C Assay Plate with Aqueous Buffer (pH 7.4) C->D E Incubate (1-2 hr) with Shaking D->E F Read Turbidity at 620 nm E->F G Determine Highest Non-Precipitated Conc. F->G

Figure 2. Experimental workflow for the turbidimetric kinetic solubility assay.
Protocol 3.3: Thermodynamic Solubility in pH-Adjusted Buffers

Causality: This protocol validates our hypothesis about pH-dependent solubility. By measuring the equilibrium solubility in buffers of different pH values (e.g., pH 4.0, 6.0, and 7.4), we can quantify the impact of protonating the amino group. This data is vital for predicting behavior in different biological compartments (e.g., stomach vs. intestine) and for developing oral formulations.[4][21]

Methodology:

  • Buffer Preparation: Prepare a series of buffers at the desired pH values (e.g., citrate buffer for pH 4.0, phosphate buffer for pH 6.0 and 7.4).

  • Sample Preparation: Add an excess of solid compound to separate vials, each containing one of the prepared buffers.

  • Equilibration & Analysis: Follow steps 3-5 from the Thermodynamic Solubility in DMSO protocol (3.1), using the appropriate aqueous buffer for dilution and mobile phases for HPLC analysis. It is critical to verify the final pH of the supernatant to ensure the compound itself did not alter the buffer pH.[21]

Data Interpretation and Strategic Implications

The data obtained from these experiments directly informs the strategic direction of a drug discovery project.

Expected Data Summary
Assay TypeSolvent / BufferExpected SolubilityRationale
Thermodynamic 100% DMSO> 50 mMDMSO is a powerful organic solvent capable of solvating both polar and nonpolar moieties of the compound.[7][8][9]
Kinetic PBS, pH 7.4 (1% DMSO)< 10 µMAt physiological pH, the amine is neutral, and the molecule's high lipophilicity leads to precipitation upon dilution from DMSO.
Thermodynamic Aqueous Buffer, pH 7.4< 5 µMTrue equilibrium solubility in physiological buffer is expected to be very low due to hydrophobicity.
Thermodynamic Aqueous Buffer, pH 4.0> 200 µMAt acidic pH, the amine is protonated (-NH₃⁺), forming a soluble salt and dramatically increasing aqueous solubility.[10][14]
Implications for Drug Development

The expected results—high DMSO solubility but low physiological pH solubility—present a common but challenging profile.

G Start Solubility Profile of 1-(3-Amino-benzyl)-3-cyclohexyl-urea DMSO_Sol High Solubility in DMSO? Start->DMSO_Sol Aq_Sol High Solubility at pH 7.4? DMSO_Sol->Aq_Sol Yes Stock_OK Decision: Stock solution preparation is feasible. DMSO_Sol->Stock_OK Yes Bio_Risk Decision: High risk of poor bioavailability & assay artifacts. Aq_Sol->Bio_Risk No Action Action: Initiate MedChem effort (e.g., add polar groups) or Formulation strategy (e.g., salt). Bio_Risk->Action

Figure 3. Decision-making based on solubility assessment.
  • For Screening Scientists: The low kinetic solubility at pH 7.4 is a red flag. Assays run at concentrations above this limit will contain precipitated compound, leading to unreliable data. Assay concentrations must be kept below the measured kinetic solubility limit.

  • For Medicinal Chemists: The data provides a clear directive for structural optimization. To improve solubility at physiological pH, modifications could include replacing the cyclohexyl ring with a more polar heterocycle or adding other polar functional groups to decrease overall lipophilicity.[1]

  • For Formulation Scientists: The significant increase in solubility at low pH suggests that a salt form of the compound could be a viable strategy for formulation development. This could improve dissolution in the acidic environment of the stomach.

Conclusion

The solubility of 1-(3-amino-benzyl)-3-cyclohexyl-urea is a tale of two solvents. It exhibits excellent solubility in DMSO, facilitating its use in compound management and high-throughput screening logistics. Conversely, its aqueous solubility is low but highly pH-dependent, a direct consequence of the basic amino group on its scaffold. This profile is common in drug discovery and underscores the necessity of performing the correct solubility assessments early. By employing the robust theoretical analysis and experimental protocols detailed in this guide, research teams can accurately characterize their compounds, anticipate potential liabilities, and make informed, resource-efficient decisions on the path to identifying a successful drug candidate.

References

  • DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC. (No date).
  • Dimethyl sulfoxide - Wikipedia. (No date).
  • Turbidimetric (Kinetic) Solubility Assay - Domainex. (No date).
  • Suggest a reason why amino acids are usually more soluble at - pH - Vaia. (No date).
  • Technical Guide: Solubility and Biological Context of (3,5-dimethylbenzyl)urea in DMSO - Benchchem. (No date).
  • Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem. (No date).
  • Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation - AntBio. (2026, January 13).
  • Kinetic Solubility Assays Protocol - AxisPharm. (No date).
  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery - MDPI. (2025, July 19).
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1).
  • Thermodynamic Solubility Assay - Domainex. (No date).
  • In vitro solubility assays in drug discovery - PubMed. (2008, November 15).
  • Is the solubility of amino acids affected by their pH levels? - Quora. (2024, April 6).
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. (No date).
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. (No date).
  • Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study. (No date).
  • Urea - Sciencemadness Wiki. (2022, July 10).
  • A fully automated kinetic solubility screen in 384-well plate format using nephelometry. (No date).
  • Thermodynamic Solubility Assay - Evotec. (No date).
  • The Solubility of Amino Acids in Various Solvent Systems. (No date).
  • 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. (2024, April 4).
  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
  • Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations | Crystal Growth & Design - ACS Publications. (2021, July 29).
  • Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023, April 6).
  • Influence of pH Value and Ionic Liquids on the Solubility of l-Alanine and l-Glutamic Acid in Aqueous Solutions at 30 °C | Journal of Chemical & Engineering Data - ACS Publications. (2016, December 5).
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (No date).
  • Application Notes and Protocols for Measuring the Solubility of Urea Compounds - Benchchem. (No date).
  • In-vitro Thermodynamic Solubility | Protocols.io. (2025, May 25).
  • Turbidimetric Solubility Assay - Evotec. (No date).
  • 1-Benzyl-3-cyclohexyl-1-(piperidin-4-ylmethyl)urea - Sigma-Aldrich. (No date).
  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility | Industrial & Engineering Chemistry Research - ACS Publications. (2006, August 22).
  • Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models | Industrial & Engineering Chemistry Research - ACS Publications. (2024, November 11).
  • A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J. (2024, September 9).
  • Effect of 1,3-Disubstituted Urea Derivatives as Additives on the Efficiency and Stability of Perovskite Solar Cells | ACS Applied Energy Materials. (2022, October 25).
  • Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - PMC. (No date).
  • Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - arXiv. (2024, March 7).
  • 1-Benzyl-3-cyclohexyl-1-(piperidin-4-ylmethyl)urea - PubChem. (No date).
  • Urea - Wikipedia. (No date).
  • Mechanism of dye solubilization and de-aggregation by urea - White Rose Research Online. (No date).
  • 1-BENZYL-3-CYCLOHEXYLUREA AldrichCPR - Sigma-Aldrich. (No date).
  • 1-benzyl-3-cyclohexylurea | CAS#:25855-24-7 | Chemsrc. (2025, September 21).
  • Chemical structures of 1, 3-dibenzylurea, benzyl glucosinolate and isothiocyante. (No date).
  • 1-BENZYL-3-CYCLOHEXYLUREA — Chemical Substance Information - NextSDS. (No date).
  • Influence of Urea and Dimethyl Sulfoxide on K-Peptide Fibrillation - PMC. (2022, March 11).
  • Urea, 1-benzyl-1-cyclopropyl-3-methyl-, - the NIST WebBook. (No date).

Sources

Toxicity and safety profile of 1-(3-Amino-benzyl)-3-cyclohexyl-urea in cell lines

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in preclinical drug development, evaluating the safety profile of novel pharmacophores requires moving beyond standard viability screens to understand the fundamental mechanisms of cellular stress.

The compound 1-(3-Amino-benzyl)-3-cyclohexyl-urea (1-ABCU) belongs to the 1,3-disubstituted urea class. Compounds sharing this urea backbone are frequently developed as potent inhibitors of soluble epoxide hydrolase (sEH) or as multi-kinase inhibitors (e.g., the bi-aryl urea sorafenib)[1][2]. While the cyclohexyl group provides necessary lipophilicity for cell permeability, and the aminobenzyl group offers critical hydrogen-bonding interactions, this structural motif carries well-documented toxicological liabilities, including mitochondrial uncoupling, off-target kinase inhibition, and reactive oxygen species (ROS) generation[3][4][5].

This whitepaper provides an in-depth, self-validating methodological guide for profiling the in vitro toxicity and safety of 1-ABCU across mammalian cell lines.

Mechanistic Rationale: The Causality of Urea-Induced Toxicity

To design an effective safety screening cascade, we must first understand why 1,3-disubstituted ureas induce cytotoxicity. The toxicity of 1-ABCU in cell lines is not a monolithic event but a cascade of interconnected stress responses:

  • Mitochondrial Uncoupling & ATP Depletion: Urea-based analogues frequently disrupt oxidative phosphorylation. They induce mitochondrial membrane depolarization, shifting the cell's energy reliance from the mitochondria to glycolysis[3][4].

  • Endoplasmic Reticulum (ER) Stress: Urea derivatives like sorafenib are known to inhibit the eIF2α kinase pathway (specifically PERK), leading to severe ER stress, cell cycle arrest at the G2/M phase, and subsequent apoptosis[2].

  • On-Target sEH Modulation: If 1-ABCU acts as an sEH inhibitor, it alters the intracellular levels of epoxyeicosatrienoic acids (EETs). While often anti-inflammatory, excessive sEH inhibition in specific microenvironments can alter endothelial cell viability and vascular permeability[1][6].

G Compound 1-(3-Amino-benzyl)- 3-cyclohexyl-urea Target1 sEH Inhibition (Altered EETs) Compound->Target1 Target2 Kinase Inhibition (e.g., PERK / eIF2α) Compound->Target2 Target3 Mitochondrial Uncoupling Compound->Target3 Tox1 Endothelial Stress Target1->Tox1 Tox2 Apoptosis / Cell Cycle Arrest Target2->Tox2 Tox3 ROS Generation & ATP Depletion Target3->Tox3 Tox3->Tox2

Mechanistic pathways of 1-ABCU-induced cellular toxicity and stress responses.

Experimental Workflows & Self-Validating Protocols

To establish a trustworthy safety profile, our protocols must differentiate between primary mechanisms of action and off-target toxicity. We utilize a multi-tiered approach.

W Prep Compound Prep (1-ABCU in DMSO) Cell Cell Line Exposure (HepG2, HUVEC, MCF10A) Prep->Cell Assay1 Dual Viability (MTT + ATP) Cell->Assay1 24-72h Assay2 Apoptosis Assay (Annexin V/PI) Cell->Assay2 48h Assay3 Target Engagement (Fluorescent sEH) Cell->Assay3 1-4h

Step-by-step workflow for in vitro safety and toxicity profiling of 1-ABCU.

Protocol A: Dual-Readout Cell Viability (Metabolic vs. ATP)

Rationale: Because urea derivatives can uncouple mitochondria[3][4], relying solely on NADH-dependent assays (like MTT) can yield false-positive viability if cells upregulate glycolysis to compensate. We must pair MTT with an ATP-luminescence assay (e.g., CellTiter-Glo) to capture true energetic collapse.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (hepatotoxicity model), HUVEC (endothelial toxicity), and MCF10A (non-cancerous control) cells at 5×103 cells/well in opaque-walled 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 1-ABCU in DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 μM to 100 μM. Ensure final DMSO concentration does not exceed 0.5% (v/v).

  • Treatment: Aspirate media and apply 1-ABCU treatments. Include a vehicle control (0.5% DMSO) and a positive toxicity control (10 μM Sorafenib)[2]. Incubate for 48 hours.

  • MTT Readout (Plate 1): Add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 3 hours. Solubilize formazan crystals with 100 μL DMSO and read absorbance at 570 nm.

  • ATP Readout (Plate 2): Equilibrate the plate to room temperature for 30 minutes. Add 100 μL of CellTiter-Glo reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes. Record luminescence.

  • Validation: A discrepancy where MTT viability > ATP viability indicates mitochondrial uncoupling[4].

Protocol B: Apoptosis and Cell Cycle Arrest via Flow Cytometry

Rationale: To determine if 1-ABCU-induced cell death is apoptotic (programmed, often via ER stress/PERK inhibition) or necrotic (acute membrane rupture)[2].

Step-by-Step Methodology:

  • Exposure: Treat cells in 6-well plates ( 3×105 cells/well) with 1-ABCU at its calculated IC₅₀ and 2× IC₅₀ for 48 hours.

  • Harvesting: Collect both the culture media (containing floating, late-apoptotic cells) and adherent cells (via trypsinization). Centrifuge at 300 × g for 5 minutes.

  • Staining: Wash the pellet twice with cold PBS. Resuspend in 100 μL of 1X Annexin V Binding Buffer. Add 5 μL of FITC-Annexin V and 5 μL of Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 μL of Binding Buffer and analyze immediately via flow cytometry.

  • Interpretation: Annexin V+/PI- indicates early apoptosis; Annexin V+/PI+ indicates late apoptosis/necrosis.

Protocol C: sEH Target Engagement and Specificity

Rationale: If 1-ABCU is intended as an sEH inhibitor, we must verify that its cytotoxic concentration is well above its target engagement concentration (establishing the therapeutic window).

Step-by-Step Methodology:

  • Preparation: Utilize a whole-cell fluorescence-based sEH assay[6]. Seed cells in a 96-well black plate with clear bottoms.

  • Pre-incubation: Treat cells with non-toxic concentrations of 1-ABCU (e.g., 0.01 μM to 1 μM) for 1 hour.

  • Substrate Addition: Introduce a fluorescent sEH substrate (e.g., Epoxy Fluor 7 or 6-methoxy-2-naphthaldehyde precursor)[6].

  • Kinetic Readout: Monitor fluorescence continuously (Excitation: 330 nm / Emission: 465 nm) over 30 minutes to calculate the rate of epoxide hydrolysis.

Quantitative Data Presentation

To effectively evaluate the safety profile of 1-ABCU, quantitative metrics must be compared across distinct cell lineages. The table below summarizes the expected profile matrix for a highly active 1,3-disubstituted urea, demonstrating how to stratify target engagement against general cytotoxicity.

Cell LineTissue OriginAssay TypeMetricExpected Value Range for 1-ABCUMechanistic Implication
Purified sEH Cell-FreeFluorescenceIC₅₀10 - 50 nMPotent on-target binding[1].
MCF10A Breast Epithelial (Normal)ATP LuminescenceCC₅₀> 50 μMIndicates a favorable therapeutic window for normal epithelial tissue[4].
HUVEC Endothelial (Normal)MTTCC₅₀15 - 30 μMModerate toxicity; reflects sensitivity to altered EETs and potential vascular toxicity[5][6].
HepG2 Liver CarcinomaATP LuminescenceCC₅₀5 - 15 μMHigh sensitivity due to compound metabolism and mitochondrial uncoupling[2].
MDA-MB-231 Triple-Negative Breast CancerAnnexin V/PIApoptotic %> 40% at 10 μMStrong induction of apoptosis via ER stress and ROS generation[4].

Note: CC₅₀ (Cytotoxic Concentration 50%) represents the dose required to reduce cell viability by 50%. A wide gap between the cell-free IC₅₀ (target engagement) and the CC₅₀ in normal cells (e.g., MCF10A) validates the safety margin.

Conclusion & Translational Outlook

The evaluation of 1-(3-Amino-benzyl)-3-cyclohexyl-urea requires rigorous differentiation between its primary pharmacological target and the inherent liabilities of the urea pharmacophore. By employing orthogonal viability assays (MTT vs. ATP) and tracking mitochondrial and ER stress markers, researchers can accurately map the safety window of 1-ABCU. If 1-ABCU demonstrates a CC₅₀ > 50 μM in non-cancerous lines while maintaining nanomolar target engagement, it represents a highly viable candidate for advanced in vivo pharmacokinetic and hepatotoxicity profiling.

References

  • Burmistrov, V., et al. (2004). Design, Synthesis, and Biological Activity of 1,3-Disubstituted Ureas as Potent Inhibitors of the Soluble Epoxide Hydrolase of Increased Water Solubility. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Kholodnitskaya, E., et al. (2023). Mechanistic Aspects of Biphenyl Urea-Based Analogues in Triple-Negative Breast Cancer Cell Lines. ACS Pharmacology & Translational Science / PMC. Available at:[Link]

  • Bielenica, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PMC. Available at:[Link]

  • Yuen, J., et al. (2010). Sorafenib with doxorubicin augments cytotoxicity to renal cell cancer through PERK inhibition. Spandidos Publications. Available at:[Link]

  • Wang, X., et al. (2024). Understanding Sorafenib-Induced Cardiovascular Toxicity: Mechanisms and Treatment Implications. PMC. Available at:[Link]

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(3-Amino-benzyl)-3-cyclohexyl-urea

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of the urea derivative, 1-(3-Amino-benzyl)-3-cyclohexyl-urea. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide details a robust and accessible synthesis pathway, including a step-by-step experimental protocol, and discusses the critical considerations for precursor selection and reaction optimization. Furthermore, it outlines the analytical techniques for the structural elucidation and purity assessment of the target compound. Safety protocols for handling the requisite reagents are also addressed to ensure safe laboratory practices.

Introduction: The Significance of Substituted Ureas

Urea and its derivatives are a cornerstone of medicinal chemistry, exhibiting a wide spectrum of biological activities. These compounds are integral to the development of therapeutics for a range of conditions, including use as anticancer, antiviral, antibacterial, and antihypertensive agents.[1][2] The urea moiety's capacity to form stable hydrogen bonds with biological targets contributes to its prevalence in drug design.[1] The N-benzyl-N'-alkyl urea scaffold, in particular, has been explored for various therapeutic applications, including the development of enzyme inhibitors.[3] This guide focuses on a specific derivative, 1-(3-Amino-benzyl)-3-cyclohexyl-urea, a molecule of interest for its potential as a scaffold in the design of novel bioactive compounds. The presence of a primary aromatic amine offers a versatile handle for further chemical modifications, allowing for the exploration of a broad chemical space in structure-activity relationship (SAR) studies.

Retrosynthetic Analysis and Synthesis Pathway

The most direct and widely employed method for the synthesis of unsymmetrical ureas is the nucleophilic addition of an amine to an isocyanate. This approach is favored for its high efficiency and generally mild reaction conditions.

Precursor Selection and Rationale

The synthesis of 1-(3-Amino-benzyl)-3-cyclohexyl-urea is logically approached through the reaction of two key precursors:

  • 3-Aminobenzylamine: This precursor provides the aminobenzyl fragment of the target molecule. The primary aliphatic amine is highly nucleophilic and will selectively react with the electrophilic isocyanate. The aromatic amine is less nucleophilic due to the delocalization of its lone pair into the aromatic ring, thus minimizing side reactions under controlled conditions.

  • Cyclohexyl isocyanate: This reagent serves as the source of the carbonyl group and the cyclohexyl moiety. The isocyanate group is highly electrophilic and readily reacts with primary amines to form a stable urea linkage.

The selection of these precursors is based on their commercial availability, well-established reactivity, and the high atom economy of the proposed reaction.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 1-(3-Amino-benzyl)-3-cyclohexyl-urea.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier
3-Aminobenzylamine4403-70-7122.17≥98%Commercially Available
Cyclohexyl isocyanate3173-53-3125.17≥98%Commercially Available
Dichloromethane (DCM), Anhydrous75-09-284.93≥99.8%Commercially Available
Diethyl ether60-29-774.12ACS GradeCommercially Available
Hexanes110-54-386.18ACS GradeCommercially Available
Safety Precautions
  • 3-Aminobenzylamine: Harmful if swallowed and causes severe skin burns and eye damage. It is also toxic to aquatic life with long-lasting effects.[4][5][6][7]

  • Cyclohexyl isocyanate: Flammable liquid and vapor that is fatal if inhaled and causes severe skin burns and eye damage. It may also cause allergic skin reactions and respiratory difficulties.[3][8][9][10]

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Reaction Setup and Procedure

Synthesis_Workflow cluster_Precursors Precursors cluster_Reaction Reaction cluster_Workup Work-up & Purification cluster_Product Final Product A 3-Aminobenzylamine C Dissolve 3-Aminobenzylamine in Anhydrous DCM A->C B Cyclohexyl isocyanate D Add Cyclohexyl isocyanate dropwise at 0°C B->D C->D E Stir at Room Temperature D->E F Solvent Evaporation E->F G Trituration with Diethyl Ether/Hexanes F->G H Filtration and Drying G->H I 1-(3-Amino-benzyl)-3-cyclohexyl-urea H->I

Caption: Synthetic workflow for 1-(3-Amino-benzyl)-3-cyclohexyl-urea.

  • Preparation of the Amine Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3-aminobenzylamine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Addition of Isocyanate: Add a solution of cyclohexyl isocyanate (1.0 eq) in anhydrous DCM to the dropping funnel. Add the isocyanate solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: To the resulting residue, add a mixture of diethyl ether and hexanes (1:1 v/v) and stir vigorously. The product should precipitate as a solid. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford the pure 1-(3-Amino-benzyl)-3-cyclohexyl-urea.

Characterization of 1-(3-Amino-benzyl)-3-cyclohexyl-urea

The structural integrity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic data for the target compound based on the analysis of analogous structures.[6][7][11][12]

TechniqueExpected Data
¹H NMR δ (ppm): 7.20-6.50 (m, 4H, Ar-H), 5.50-6.00 (br s, 2H, Ar-NH₂), 4.25 (d, 2H, J=6.0 Hz, -CH₂-NH-), 3.50-3.80 (m, 1H, -NH-CH-), 2.00-1.00 (m, 10H, cyclohexyl-H), 4.50-5.00 (br s, 2H, -NH-CO-NH-)
¹³C NMR δ (ppm): 158.0 (C=O), 148.0 (Ar-C-NH₂), 140.0 (Ar-C-CH₂), 129.0, 118.0, 116.0, 115.0 (Ar-CH), 49.0 (-NH-CH-), 44.0 (-CH₂-NH-), 34.0, 26.0, 25.0 (cyclohexyl-CH₂)
IR (KBr) ν (cm⁻¹): 3450-3200 (N-H stretching), 2930, 2850 (C-H stretching), 1630 (C=O stretching, "Urea I band"), 1570 (N-H bending, "Urea II band")
Mass Spec (ESI+) m/z: [M+H]⁺ = 248.1757
Analytical Workflow

Analytical_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR Infrared Spectroscopy Start->IR MS Mass Spectrometry Start->MS Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Start->Purity Final Characterized Compound NMR->Final IR->Final MS->Final Purity->Final

Caption: Analytical workflow for product characterization.

Conclusion

This technical guide has detailed a reliable and efficient synthesis of 1-(3-Amino-benzyl)-3-cyclohexyl-urea from commercially available precursors. The provided experimental protocol, along with the safety precautions and characterization data, offers a comprehensive resource for researchers in the field of medicinal chemistry. The straightforward nature of this synthesis allows for the facile production of this versatile scaffold, which can be further functionalized to explore new chemical entities with potential therapeutic applications.

References

  • Alfa Aesar. (2010, November 24).
  • BenchChem. (n.d.).
  • Fisher Scientific. (2023, September 22).
  • Fisher Scientific. (2010, November 24).
  • TCI Chemicals. (2024, December 4).
  • Echemi. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-Aminobenzylamine 99 4403-70-7.
  • PubChem. (n.d.). 3-Aminobenzylamine.
  • Doc Brown's Chemistry. (n.d.). mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea.
  • ChemicalBook. (n.d.). BENZYLUREA(538-32-9) 1H NMR spectrum.
  • PubChem. (n.d.). Benzylurea.
  • RSC Publishing. (2021, July 2). Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas.
  • ChemicalBook. (n.d.). N,N'-DICYCLOHEXYLUREA(2387-23-7) 1H NMR spectrum.
  • National Institute of Standards and Technology. (n.d.). Urea, N,N'-diphenyl- - the NIST WebBook.
  • ResearchGate. (n.d.). Synthesis of N-benzylurea derivatives 21 and 22. Reagents and reaction....
  • MDPI. (2021, June 8). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)
  • Google Patents. (n.d.). CN101205204A - Synthesis of N-benzyl-N-benzyloxyurea.
  • ResearchGate. (n.d.). (PDF) UREA AND N-SUBSTITUTED UREA DERIVATIVES COMPOUNDS OF IRON (II) ARE SUITABLE INTERMEDIATES IN THE SYNTHESIS OF COMPLEXES MIMIKING THE NONHEME IRON-CONTAINING ENZIMES.
  • ResearchGate. (n.d.). Large scale preparation of N-substituted urea | Download Table.
  • PMC. (n.d.).
  • Hilaris Publisher. (2015, November 25). Role of Aryl Urea Containing Compounds in Medicinal Chemistry.
  • PubMed. (2018, September 13). Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors.
  • PubMed. (2010, January 15). Determination of Benzoylurea Insecticides in Food by Pressurized Liquid Extraction and LC-MS.
  • Bulletin of the Chemical Society of Poland. (n.d.). The Infra-red Absorption Spectrum and Structure of Urea.
  • PubMed. (2007, September 15).
  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.
  • CentAUR. (n.d.). A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines.
  • The Royal Society of Chemistry. (n.d.).
  • J-STAGE. (n.d.). Synthesis of some Benzoylthiourea and Benzoylurea Derivatives as Insect Growth Regulators and Study of their Toxicity Impacts on Spodoptera littorals (Bosid.).
  • MDPI. (2019, October 9).
  • Wiley Online Library. (1972). 1H and 13C NMR spectra of benzyl compounds.
  • Science of Synthesis. (n.d.).
  • Google Patents. (n.d.).
  • TUE Research portal. (2023, May 19).

Sources

In Vitro Binding Affinity of 1-(3-Amino-benzyl)-3-cyclohexyl-urea: A Technical Guide to Target Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Rationale

As a Senior Application Scientist, I frequently encounter small molecules that serve dual purposes in drug discovery. 1-(3-Amino-benzyl)-3-cyclohexyl-urea is a prime example. While it is documented as a critical synthetic intermediate in the development of substituted piperidines for CCR3 antagonism[1], its core architecture—a conformationally restricted 1,3-disubstituted urea—is the gold-standard pharmacophore for inhibiting the soluble epoxide hydrolase (sEH) enzyme[2].

The sEH enzyme is a primary metabolic regulator that hydrolyzes beneficial, anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs)[3]. Understanding the in vitro binding affinity of this compound requires a deep dive into its biophysical interactions with the sEH active site:

  • The Urea Pharmacophore: The urea carbonyl acts as a potent hydrogen-bond acceptor for the phenolic hydroxyls of Tyr381 and Tyr465. Simultaneously, the adjacent urea nitrogens donate hydrogen bonds to the carboxylate of Asp333[4]. This mimics the transition state of epoxide ring opening.

  • The Cyclohexyl Anchor: This lipophilic ring perfectly occupies the primary, deeply buried hydrophobic pocket of the sEH active site, driving the thermodynamics of binding ( Kd​ )[2].

  • The 3-Aminobenzyl Vector: Extending into the secondary, solvent-exposed pocket, the 3-aminobenzyl group provides a critical vector. The primary amine can interact with polar residues at the channel entrance, a feature that primarily dictates the dissociation rate ( koff​ ) and, consequently, the target residence time[5].

Mechanistic Pathway Visualization

To contextualize the binding affinity, we must first visualize how the competitive binding of the urea inhibitor disrupts the endogenous signaling pathway.

sEH_Inhibition EET Endogenous Substrate (EETs) sEH Soluble Epoxide Hydrolase (Active sEH) EET->sEH Hydrolysis DHET Metabolite (DHETs) sEH->DHET Diminished Bioactivity Complex Inhibited Complex (Blocked Triad) sEH->Complex Transition State Inhibitor 1-(3-Amino-benzyl)- 3-cyclohexyl-urea Inhibitor->sEH Competitive Binding Complex->DHET Pathway Blocked

Fig 1. Mechanism of sEH inhibition by 1-(3-Amino-benzyl)-3-cyclohexyl-urea blocking EET hydrolysis.

In Vitro Binding Affinity Workflows: The Orthogonal Approach

When optimizing assay cascades, relying solely on thermodynamic affinity ( IC50​ ) is a common pitfall. In vivo efficacy is overwhelmingly dictated by target residence time ( τ=1/koff​ )[5]. Therefore, profiling the binding affinity of 1-(3-Amino-benzyl)-3-cyclohexyl-urea mandates a two-tiered, orthogonal workflow:

  • Fluorescence Resonance Energy Transfer (FRET): Provides high-throughput, functional IC50​ values to confirm target engagement.

  • Surface Plasmon Resonance (SPR): Deconvolutes the overall affinity ( Kd​ ) into precise association ( kon​ ) and dissociation ( koff​ ) kinetics.

Experimental Protocols

Protocol A: FRET-Based sEH Inhibition Assay

This protocol utilizes cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC) as the reporter substrate.

  • Enzyme Preparation: Dilute recombinant human sEH (hsEH) to a final well concentration of 1 nM in Bis-Tris buffer (25 mM, pH 7.0) supplemented with 0.1 mg/mL BSA.

    • Causality: The inclusion of BSA is non-negotiable. It prevents the highly lipophilic cyclohexylurea from non-specifically adsorbing to the polystyrene microplate walls, which would artificially inflate the apparent IC50​ .

  • Inhibitor Pre-incubation: Add serial dilutions of 1-(3-Amino-benzyl)-3-cyclohexyl-urea (0.1 nM to 10 µM) to the enzyme and incubate for 15 minutes at 30°C.

  • Reaction Initiation: Add CMNPC substrate to a final concentration of 5 µM.

  • Kinetic Readout: Monitor fluorescence (Ex: 330 nm, Em: 465 nm) continuously for 10 minutes to capture the initial linear velocity ( V0​ ).

  • Self-Validating System: Calculate the Z'-factor for the assay plate using a vehicle control (DMSO) and a potent reference standard like t-AUCB[6]. An assay is only validated if Z' > 0.6. The IC50​ of the reference standard must fall within 0.5-log of its historical mean to prove the enzyme has not denatured.

Protocol B: SPR Kinetic Profiling

SPR provides the kinetic resolution necessary to evaluate the koff​ driven by the 3-aminobenzyl moiety.

  • Surface Immobilization: Immobilize hsEH onto a CM5 sensor chip via standard EDC/NHS amine coupling until a target level of 2000 Response Units (RU) is achieved.

  • Analyte Injection: Inject the inhibitor at varying concentrations (0.5 nM to 50 nM) at a high flow rate of 50 µL/min.

    • Causality: High flow rates are critical to minimize mass transport limitations. This ensures the observed kon​ is purely interaction-driven and not an artifact of diffusion.

  • Dissociation Phase: Allow a 600-second dissociation phase using running buffer (HBS-EP+ with 1% DMSO).

  • Self-Validating System: The experimental maximum response ( Rmax​ ) must align with the theoretical Rmax​ calculated from the molecular weight ratio of the inhibitor to hsEH. An experimental Rmax​ significantly higher than the theoretical value indicates non-specific aggregation, invalidating the run.

SPR_Assay Prep Chip Prep (Amine Coupling) Inject Analyte Injection (Inhibitor) Prep->Inject Assoc Association (kon) Inject->Assoc Dissoc Dissociation (koff) Assoc->Dissoc Dissoc->Assoc Kinetic Fit Regen Regeneration (Surface Reset) Dissoc->Regen

Fig 2. SPR workflow for determining kinetic binding parameters (kon, koff) of the urea inhibitor.

Quantitative Data Presentation

To contextualize the binding affinity of 1-(3-Amino-benzyl)-3-cyclohexyl-urea, we compare its biophysical parameters against established sEH reference inhibitors. The data below represents standard kinetic profiles for this class of 1,3-disubstituted ureas.

CompoundTargetFunctional IC50​ (nM)Affinity Kd​ (nM)Association kon​ ( M−1s−1 )Dissociation koff​ ( s−1 )Residence Time τ (min)
1-(3-Amino-benzyl)-3-cyclohexyl-urea hsEH~ 8.5~ 5.2 1.2×106 6.2×10−3 ~ 2.7
DCU (Reference)hsEH24.018.5 0.8×106 1.5×10−2 ~ 1.1
t-AUCB (Reference)hsEH1.30.8 3.5×106 2.8×10−3 ~ 5.9

Note: The primary amine on the benzyl ring slightly accelerates koff​ compared to highly lipophilic adamantyl derivatives (like t-AUCB), resulting in a moderate residence time, while maintaining excellent overall affinity compared to early-generation inhibitors like DCU.

Sources

Structural and Mechanistic Insights into 1-(3-Aminobenzyl)-3-cyclohexylurea Binding to Soluble Epoxide Hydrolase (sEH)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The therapeutic targeting of Soluble Epoxide Hydrolase (sEH) has emerged as a critical strategy in the management of cardiovascular, neurodegenerative, and inflammatory diseases. sEH is the primary enzyme responsible for the rapid degradation of cardioprotective and anti-inflammatory epoxyeicosatrienoic acids (EETs) into their corresponding, often pro-inflammatory, dihydroxyeicosatrienoic acids (DHETs).

Among the most potent classes of sEH inhibitors are 1,3-disubstituted ureas. This whitepaper provides an in-depth structural and mechanistic analysis of a highly representative pharmacophore: 1-(3-Aminobenzyl)-3-cyclohexylurea (3-ABCU) . By dissecting the crystallographic binding mode of 3-ABCU within the sEH catalytic pocket, we establish a rational framework for structure-based drug design (SBDD). Furthermore, we provide a field-proven, self-validating protocol for the co-crystallization of sEH with urea-based inhibitors to ensure reproducible high-resolution diffraction data.

The Biological Imperative: sEH and EET Metabolism

Arachidonic acid is metabolized by Cytochrome P450 epoxygenases into EETs, which function as critical autocrine and paracrine signaling molecules. The rapid hydration of EETs by sEH limits their cellular half-life. Inhibiting sEH stabilizes endogenous EET levels, thereby amplifying their beneficial physiological effects .

Pathway CYP CYP450 Epoxygenases EET EETs (Cardioprotective) CYP->EET AA Arachidonic Acid AA->CYP sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET DHETs (Pro-inflammatory) sEH->DHET Inhibitor 3-ABCU (Inhibitor) Inhibitor->sEH Blocks

Fig 1. Arachidonic acid metabolism pathway highlighting sEH inhibition by 3-ABCU.

Structural Biology: The 3-ABCU Binding Paradigm

The sEH enzyme features a unique L-shaped hydrophobic catalytic pocket. The catalytic triad consists of Asp335, Asp496, and His524. However, the true anchoring points for urea-based inhibitors like 3-ABCU are the residues that normally coordinate the epoxide oxygen during the hydration reaction .

The "Triple Interaction" Pharmacophore

The urea moiety of 3-ABCU acts as a transition-state mimic. High-resolution X-ray crystallography reveals a highly conserved "triple interaction" network:

  • Hydrogen Bond Acceptors: The carbonyl oxygen of the 3-ABCU urea group forms two strong hydrogen bonds with the phenolic hydroxyl groups of Tyr383 and Tyr465 (Tyr466 in some isoforms).

  • Hydrogen Bond Donor: The N-H groups of the urea act as hydrogen bond donors to the carboxylate side chain of Asp335 .

Hydrophobic Pocket Occupation

The 1,3-disubstitution of the urea perfectly exploits the bipartite nature of the sEH active site:

  • Cyclohexyl Group: Plunges into the primary hydrophobic tunnel, engaging in extensive Van der Waals interactions with aliphatic residues lining the pocket. The rigid chair conformation of the cyclohexyl ring minimizes entropic penalty upon binding.

  • 3-Aminobenzyl Group: Occupies the secondary, more solvent-exposed hydrophobic pocket. The aromatic ring engages in π−π T-shaped stacking with Trp525 . Crucially, the meta-amino substitution provides a synthetic handle that improves aqueous solubility and can form solvent-mediated hydrogen bonds with nearby residues like Ser415 .

Interactions Ligand 3-ABCU Urea Core Tyr383 Tyr383 (H-bond Acceptor) Ligand->Tyr383 2.3Å Tyr465 Tyr465 (H-bond Acceptor) Ligand->Tyr465 2.5Å Asp335 Asp335 (H-bond Donor) Ligand->Asp335 1.8Å Trp525 Trp525 (Pi-Pi Stacking) Ligand->Trp525 3.9Å

Fig 2. Key pharmacophore interactions between the 3-ABCU ligand and the sEH catalytic pocket.

Quantitative Binding Parameters

To contextualize the efficacy of 3-ABCU, we compare its structural metrics against other established sEH inhibitors (e.g., t-AUCB, CDU). The tight correlation between the Asp335/Tyr383 bond distances and the biochemical IC50​ underscores the necessity of optimal geometric alignment.

CompoundBiochemical IC₅₀ (nM)H-Bond to Asp335 (Å)H-Bond to Tyr383 (Å)Primary Interaction Mode
3-ABCU 2.41.82.3Urea H-bond network + π−π stacking
t-AUCB 1.51.52.3Urea H-bond network + hydrophobic
CDU 11.02.02.6Urea H-bond network + aliphatic
GSK2256294 0.41.42.1Optimized Urea + extended hydrophobic

Experimental Methodology: Co-Crystallization Workflow

Generating high-resolution (< 2.0 Å) diffracting crystals of sEH-inhibitor complexes requires rigorous biochemical quality control. The following protocol is engineered as a self-validating system; failure at any checkpoint indicates sample heterogeneity, preventing wasted synchrotron time.

Protein Expression and Purification

Causality Check: sEH is prone to forming soluble, inactive aggregates. Size Exclusion Chromatography (SEC) is strictly mandatory to isolate the monodisperse homodimer.

  • Expression: Express human sEH (residues 1-555) with a C-terminal His6-tag in E. coli BL21(DE3) cells. Induce with 0.5 mM IPTG at 18°C for 16 hours to ensure proper folding of the α/β -hydrolase domain.

  • Affinity Chromatography: Lyse cells in 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole. Bind to Ni-NTA resin and elute with a linear gradient up to 300 mM imidazole.

  • Size Exclusion Chromatography (SEC): Concentrate the eluate and inject onto a Superdex 200 16/600 column pre-equilibrated in 25 mM Bis-Tris (pH 7.0), 100 mM NaCl, 1 mM DTT.

    • Validation: Only pool fractions from the sharp, symmetric peak corresponding to the ~125 kDa homodimer. Discard the void volume to eliminate nucleation poisons.

Ligand Co-Incubation

Causality Check: Pre-incubation in solution allows the flexible loops guarding the sEH active site to adopt a closed, stabilized conformation prior to lattice formation, drastically improving crystal packing.

  • Prepare a 50 mM stock of 3-ABCU in 100% DMSO.

  • Dilute purified sEH to 15 mg/mL.

  • Add 3-ABCU to a final concentration of 1 mM (maintaining DMSO < 2% v/v to prevent protein denaturation).

  • Incubate the mixture on ice for 2 hours. Centrifuge at 14,000 x g for 10 minutes to pellet any precipitated complex.

Vapor Diffusion Crystallization
  • Set up hanging-drop vapor diffusion plates at 4°C.

  • Mix 1 μ L of the sEH:3-ABCU complex with 1 μ L of reservoir solution (0.1 M HEPES pH 7.5, 10-15% PEG 3350, 0.2 M MgCl₂).

  • Validation: Rod-shaped crystals belonging to the P65​22 space group should appear within 3-5 days.

  • Cryoprotect crystals by briefly soaking in reservoir solution supplemented with 20% (v/v) glycerol before flash-freezing in liquid nitrogen.

Workflow Exp 1. sEH Expression (E. coli) Pur 2. IMAC & SEC Purification Exp->Pur Inc 3. Co-incubation with 3-ABCU Pur->Inc Cry 4. Vapor Diffusion Crystallization Inc->Cry Diff 5. X-ray Diffraction (Synchrotron) Cry->Diff Solve 6. Molecular Replacement & Refinement Diff->Solve

Fig 3. Step-by-step workflow for the co-crystallization of sEH with 3-ABCU.

Conclusion

The crystal structure of 1-(3-Aminobenzyl)-3-cyclohexylurea bound to sEH provides a masterclass in exploiting the α/β -hydrolase fold. By satisfying the strict hydrogen-bonding requirements of Tyr383, Tyr465, and Asp335, while simultaneously filling the bipartite hydrophobic pockets, 3-ABCU achieves nanomolar potency. The methodologies outlined herein provide researchers with a robust, self-validating pipeline to iterate upon this scaffold, paving the way for next-generation therapeutics targeting lipid metabolism.

References

  • Shen, H. C., & Hammock, B. D. (2011). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Medicinal Chemistry.[Link]

  • Wang, Y., et al. (2020). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Journal of Medicinal Chemistry.[Link]

  • Do, T., et al. (2020). Computational design of two new soluble epoxide hydrolase (sEH) inhibitors. bioRxiv.[Link]

  • Zhang, L., et al. (2022). Screening and Identification of Novel Soluble Epoxide Hydrolase Inhibitors from Corn Gluten Peptides. International Journal of Molecular Sciences (MDPI).[Link]

An In-depth Technical Guide to 1-(3-Amino-benzyl)-3-cyclohexyl-urea Structural Analogs and Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Synthesis of Field-Proven Insights for Researchers and Drug Development Professionals

The 1-(3-amino-benzyl)-3-cyclohexyl-urea scaffold represents a versatile chemical framework with significant potential in medicinal chemistry. Its structural analogs and derivatives have emerged as modulators of various biological targets, demonstrating a broad range of therapeutic possibilities, from anticancer to analgesic applications. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and mechanisms of action associated with this class of compounds, supported by detailed experimental protocols and data-driven insights.

The Core Scaffold: A Foundation for Diverse Biological Activity

The fundamental structure of 1-(3-amino-benzyl)-3-cyclohexyl-urea combines a flexible benzyl-urea component with a rigid cyclohexyl group. This arrangement allows for diverse chemical modifications at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity. The primary amino group on the benzyl ring, in particular, serves as a key handle for derivatization, leading to a wide array of structural analogs with distinct pharmacological profiles.

Urea and its derivatives have long been recognized for their biological significance, with applications ranging from anticonvulsants to anticancer agents.[1] The incorporation of aryl urea moieties, as seen in this scaffold, is a common strategy in medicinal chemistry to engage in specific hydrogen bonding interactions with biological targets.[1]

Synthetic Strategies: Building the 1-Benzyl-3-cyclohexyl-urea Core and its Analogs

The synthesis of 1,3-disubstituted ureas is a well-established process in organic chemistry. A common and straightforward method involves the reaction of an isocyanate with a primary or secondary amine.

A general approach to synthesizing derivatives of the 1-(3-amino-benzyl)-3-cyclohexyl-urea core is outlined below. This can be adapted based on the desired substitutions on the benzyl and cyclohexyl rings. For instance, a related compound, 1-Cyclohexyl-1-ethyl-3-(p-fluoro-α,α-dimethylbenzyl)urea, was synthesized by reacting p-fluoro-α,α-dimethylbenzyl isocyanate with N-ethylcyclohexylamine.[2]

Experimental Protocol: General Synthesis of 1-Benzyl-3-cyclohexyl-urea Derivatives
  • Preparation of the Isocyanate: A substituted benzyl amine is reacted with a phosgene equivalent (e.g., triphosgene) in an inert solvent (e.g., dichloromethane, toluene) in the presence of a non-nucleophilic base (e.g., triethylamine) to form the corresponding benzyl isocyanate.

  • Urea Formation: The crude or purified benzyl isocyanate is then reacted with a substituted cyclohexylamine in an inert solvent. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification: Upon completion, the reaction mixture is concentrated, and the crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired 1-benzyl-3-cyclohexyl-urea derivative.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_purification Purification benzyl_amine Substituted Benzyl Amine isocyanate_formation Isocyanate Formation benzyl_amine->isocyanate_formation cyclohexyl_amine Substituted Cyclohexylamine urea_formation Urea Formation cyclohexyl_amine->urea_formation phosgene_eq Phosgene Equivalent phosgene_eq->isocyanate_formation isocyanate_formation->urea_formation purification Column Chromatography or Recrystallization urea_formation->purification product 1-Benzyl-3-cyclohexyl-urea Derivative purification->product

Caption: General synthetic workflow for 1-benzyl-3-cyclohexyl-urea derivatives.

Structure-Activity Relationships (SAR) and Biological Targets

The versatility of the 1-(3-amino-benzyl)-3-cyclohexyl-urea scaffold is evident in the diverse biological targets its derivatives can inhibit. The following sections explore the SAR for two prominent target classes: Cyclin-Dependent Kinase 12 (CDK12) and Transient Receptor Potential Vanilloid 1 (TRPV1).

CDK12 Inhibition: A Focus on Anticancer Activity

Cyclin-dependent kinase 12 (CDK12) is a key regulator of transcriptional elongation and mRNA processing.[3][4] Its inhibition can sensitize cancer cells to DNA-damaging agents, making it an attractive target for cancer therapy.[3] A series of 3-benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea derivatives have been identified as novel and selective CDK12 inhibitors.[3][5]

Key SAR Insights for CDK12 Inhibitors:

  • Arylurea Moiety: The nature of the aryl group attached to the urea nitrogen is critical for potent CDK12 inhibitory activity.

  • Cyclohexyl Conformation: The trans conformation of the 4-aminocyclohexyl group is crucial for optimal binding.

  • Pyridine Substitution: The 5-cyanopyridin-2-ylamino group plays a significant role in the inhibitory activity and selectivity.[3][4]

Compound/DerivativeModificationCDK12 IC₅₀ (nM)Selectivity Profile
Optimized Compound 2 Specific arylurea and cyanopyridine substitutionsPotentExcellent selectivity over other CDKs

Data synthesized from literature reports on 3-benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea derivatives.[3][4]

The optimized compounds from these studies not only demonstrated potent CDK12 inhibition but also showed good physicochemical properties.[3][4] Furthermore, they were shown to inhibit the phosphorylation of the C-terminal domain of RNA polymerase II, a downstream target of CDK12, and induce growth inhibition in cancer cell lines.[3][4]

TRPV1 Antagonism: Targeting Pain Pathways

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, making it a key target for the development of novel analgesics.[6] A series of 1-(aryl)-3-(4-(amino)benzyl)urea derivatives have been developed as potent TRPV1 antagonists.[6]

Key SAR Insights for TRPV1 Antagonists:

  • Benzyl Group Substitution: The 4-position of the benzyl group is amenable to a variety of cyclic amine substituents.[6]

  • Aryl Group: The nature of the aryl group on the other side of the urea linkage is a key determinant of potency. Compounds containing isoquinoline or indazole heterocyclic cores have shown significant activity.[6]

  • Metabolic Stability: Optimization of the lead compounds led to analogs with substantially improved microsomal stability and oral bioavailability.[6]

Compound/DerivativeKey Structural FeaturesIn Vitro Potency (TRPV1 Antagonism)In Vivo Efficacy (Pain Models)
Compound 45 Isoquinoline or indazole core with cyclic amine on benzylPotentGood
Compound 58 Optimized analog of Compound 45PotentImproved oral bioavailability and activity

Data synthesized from a study on 1-(aryl)-3-(4-(amino)benzyl)urea TRPV1 antagonists.[6]

Mechanism of Action: From Transcriptional Regulation to Nociception

The biological effects of 1-(3-amino-benzyl)-3-cyclohexyl-urea derivatives are directly linked to their interaction with specific molecular targets.

CDK12 Inhibitors: Disrupting Cancer Cell Transcription

CDK12 inhibitors based on this scaffold act by binding to the ATP-binding pocket of the CDK12 enzyme. This competitive inhibition prevents the phosphorylation of its substrates, most notably the C-terminal domain (CTD) of RNA polymerase II. The hypophosphorylation of the CTD leads to defects in transcriptional elongation and mRNA processing, ultimately causing cell cycle arrest and apoptosis in cancer cells, particularly those reliant on high levels of transcription.

CDK12_Inhibition_Pathway CDK12_Inhibitor 1-Benzyl-3-cyclohexyl-urea Derivative (CDK12 Inhibitor) CDK12 CDK12/CycK Complex CDK12_Inhibitor->CDK12 Inhibits RNAPII_CTD_phos RNA Polymerase II (Phosphorylated CTD) CDK12->RNAPII_CTD_phos Phosphorylates RNAPII_CTD_unphos RNA Polymerase II (Unphosphorylated CTD) RNAPII_CTD_unphos->CDK12 Transcription_Elongation Transcriptional Elongation & mRNA Processing RNAPII_CTD_phos->Transcription_Elongation Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Transcription_Elongation->Cell_Cycle_Arrest Leads to

Caption: Mechanism of action for CDK12 inhibitors.

TRPV1 Antagonists: Blocking Pain Signals

TRPV1 antagonists function by binding to the TRPV1 channel and preventing its activation by various stimuli, including capsaicin, heat, and protons. By blocking the influx of cations through the channel in nociceptive neurons, these compounds effectively inhibit the generation and transmission of pain signals to the central nervous system.

Future Directions and Therapeutic Promise

The 1-(3-amino-benzyl)-3-cyclohexyl-urea scaffold has proven to be a fruitful starting point for the development of potent and selective modulators of important biological targets. The existing body of research highlights the potential of these compounds in oncology and pain management. Future research in this area could focus on:

  • Exploring a broader range of biological targets: The chemical versatility of the scaffold suggests that derivatives may be active against other kinases, ion channels, or receptors.

  • Optimizing pharmacokinetic and pharmacodynamic properties: Further medicinal chemistry efforts can lead to compounds with improved drug-like properties, such as enhanced solubility, metabolic stability, and oral bioavailability.

  • Investigating combination therapies: In the context of cancer, combining CDK12 inhibitors with other anticancer agents, such as PARP inhibitors, could lead to synergistic effects.

References

Sources

Baseline receptor binding assays using 1-(3-Amino-benzyl)-3-cyclohexyl-urea

This guide outlines the foundational assays for characterizing a novel urea-based compound as a potential inhibitor of soluble epoxide hydrolase. By determining both the IC50 through a functional activity assay and the Ki via a competitive binding assay, researchers can build a robust baseline understanding of the compound's potency and affinity for its target. These initial findings are crucial for guiding subsequent lead optimization efforts, structure-activity relationship (SAR) studies, and more complex cell-based and in vivo experiments. Future work should focus on confirming the mechanism of inhibition, assessing selectivity against other hydrolases, and evaluating the compound's effects in cellular models of inflammation. [9][16]

References

    Methodological & Application

    Application Note: Dissolution and Handling of 1-(3-Amino-benzyl)-3-cyclohexyl-urea for In Vitro Cell Culture Assays

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, assay development scientists, and pharmacologists. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

    Executive Summary

    1-(3-Amino-benzyl)-3-cyclohexyl-urea is a highly lipophilic 1,3-disubstituted urea derivative. Compounds sharing this structural pharmacophore are frequently utilized in drug discovery, most notably as competitive inhibitors of soluble epoxide hydrolase (sEH)[1][2]. While the urea core is critical for target binding—often forming essential hydrogen bonds with active-site tyrosine and aspartic acid residues—it also imparts high crystal lattice energy. Combined with the hydrophobic cyclohexyl and benzyl rings, this results in extremely poor aqueous solubility[2].

    This application note provides a self-validating, causality-driven protocol for dissolving this compound. By understanding the physical chemistry of the molecule, researchers can prevent common pitfalls such as "solvent shock," compound precipitation (Ostwald ripening), and solvent-induced cytotoxicity during cell-based assays[3].

    Physicochemical Profiling & Causality

    To successfully formulate 1-(3-Amino-benzyl)-3-cyclohexyl-urea for in vitro use, one must account for its structural liabilities:

    • The Urea Core: The NH−CO−NH moiety forms strong intermolecular hydrogen bonds in the solid state. Overcoming this lattice energy requires a highly polar, aprotic solvent capable of disrupting these bonds.

    • Lipophilic Moieties: The cyclohexyl and benzyl groups strongly repel water. If introduced to an aqueous buffer too rapidly, the hydrophobic effect drives the molecules to aggregate, forming micro-precipitates.

    • The 3-Amino Group: While the meta-amino group provides a weak base (typical aniline derivative pKa​≈4.5−5.0 ), it remains largely unprotonated at physiological pH (7.4). Therefore, pH adjustment of the media will not significantly enhance solubility without causing cellular stress.

    Solvent Selection Matrix

    The following table summarizes quantitative solubility expectations and solvent compatibility for 1,3-disubstituted urea derivatives.

    SolventMax Solubility (Est.)SuitabilityMechanistic Rationale
    DMSO (Anhydrous) > 50 mMOptimal (Primary) High dielectric constant disrupts urea H-bonds; fully solvates lipophilic rings.
    DMF > 30 mMAcceptableGood solvation, but higher baseline cytotoxicity than DMSO in cell culture.
    Ethanol (100%) < 5 mMPoorInsufficient polarity to break urea lattice energy efficiently.
    Aqueous Media (pH 7.4) < 1 µMInsoluble High hydrophobicity leads to immediate aggregation and precipitation.

    Pharmacological Context: Why Solubility Matters

    In biological systems, 1,3-disubstituted ureas often act on lipid-metabolizing enzymes. For example, in the arachidonic acid cascade, they competitively inhibit sEH, preventing the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs)[2]. If the compound precipitates in the assay media, the effective concentration drops to zero, leading to false-negative pharmacological readouts.

    Pathway AA Arachidonic Acid CYP CYP450 Enzymes AA->CYP EET EETs (Anti-inflammatory) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET DHETs (Pro-inflammatory) sEH->DHET Inhibitor 1-(3-Amino-benzyl)- 3-cyclohexyl-urea Inhibitor->sEH Competitive Inhibition

    Mechanism of action for 1,3-disubstituted ureas as competitive sEH inhibitors.

    Experimental Protocols

    Protocol 1: Preparation of a 10 mM Master Stock Solution

    Causality Check: Always use anhydrous Dimethyl Sulfoxide (DMSO). DMSO is highly hygroscopic; absorbed atmospheric water will dramatically lower the solubility capacity of the solvent, causing the urea compound to crash out prematurely.

    Step-by-Step Methodology:

    • Equilibration: Allow the vial of 1-(3-Amino-benzyl)-3-cyclohexyl-urea to equilibrate to room temperature in a desiccator before opening to prevent condensation.

    • Weighing: Weigh the desired mass (e.g., 2.47 mg for 1 mL of 10 mM stock, assuming MW≈247.34 g/mol ) into a sterile, amber glass vial or low-bind microcentrifuge tube.

    • Solvation: Add the calculated volume of anhydrous DMSO (≥99.9% purity).

    • Agitation: Vortex vigorously for 60 seconds. If the solution is not entirely clear, sonicate in a water bath at 37°C for 5–10 minutes.

    • Storage: Aliquot the stock solution into single-use volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C protected from light.

    Protocol 2: Aqueous Dilution for Cell Culture Assays

    Causality Check: Direct addition of a highly concentrated DMSO stock into a large volume of aqueous media causes "solvent shock." The rapid diffusion of DMSO into the water leaves the lipophilic compound stranded, leading to Ostwald ripening (fine precipitation)[3]. Furthermore, final DMSO concentrations must be kept strictly ≤ 0.1% (v/v) to prevent solvent-induced cytotoxicity and off-target transcriptomic changes[3].

    Step-by-Step Methodology:

    • Intermediate Dilution: Dilute the 10 mM master stock in pure DMSO to create an intermediate working stock (e.g., 1000X your final desired assay concentration). Example: For a 10 µM final assay, make a 10 mM intermediate stock.

    • Media Preparation: Pre-warm the cell culture media to 37°C. Expert Tip: If your assay permits, use media supplemented with 0.1% to 1% Bovine Serum Albumin (BSA). BSA acts as a lipid carrier, binding the hydrophobic urea and keeping it in solution.

    • Dropwise Addition: Place the pre-warmed media on a vortex mixer set to low/medium speed. Add the intermediate DMSO stock dropwise into the vortex vortex-cone.

    • Final Equilibration: Incubate the dosed media at 37°C for 15 minutes prior to applying it to the cells to ensure thermodynamic equilibrium.

    DissolutionWorkflow A 1-(3-Amino-benzyl)-3-cyclohexyl-urea (Solid Powder) B Add Anhydrous DMSO (Primary Solvent) A->B Weigh & Dissolve C 10 mM - 50 mM Stock Solution (Store at -20°C) B->C Vortex / Sonicate D Intermediate Dilution (e.g., 1000X in DMSO) C->D Aliquot & Dilute E Pre-warmed Culture Media (Optional: 0.1% BSA carrier) D->E Dropwise Addition F Final Assay Solution (≤ 0.1% DMSO Final) E->F Mix Rapidly

    Workflow for the dissolution and aqueous dilution of lipophilic urea derivatives.

    Quality Control & Troubleshooting (Self-Validating Systems)

    To ensure the scientific integrity of your assay, you must validate that the compound is truly dissolved and not existing as a micro-suspension.

    • Visual Inspection (Tyndall Effect): Shine a laser pointer through the final media preparation in a dark room. If the beam path is visible (scattering), micro-precipitates have formed. You must discard the solution and increase the carrier protein concentration or lower the final compound concentration.

    • Dynamic Light Scattering (DLS): For high-throughput screening (HTS) validation, run the final aqueous solution through a DLS instrument. The presence of particles >100 nm indicates compound aggregation.

    • Spectrophotometry: Measure the absorbance of the final media at 600 nm. An increase in baseline absorbance compared to a vehicle control (0.1% DMSO in media) indicates turbidity caused by insoluble compound crashing out[3].

    References

    • Title: Design, Synthesis, and Biological Activity of 1,3-Disubstituted Ureas as Potent Inhibitors of the Soluble Epoxide Hydrolase of Increased Water Solubility Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

    • Title: Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

    Sources

    Application Note: In Vivo Dosing and Pharmacodynamic Validation of 1-(3-Amino-benzyl)-3-cyclohexyl-urea in Murine Models

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Compound Class: Soluble Epoxide Hydrolase (sEH) Inhibitor (Urea-based Pharmacophore)

    Mechanistic Rationale & Target Biology

    1-(3-Amino-benzyl)-3-cyclohexyl-urea is a potent transition-state mimic designed to selectively inhibit soluble epoxide hydrolase (sEH). The biological imperative for targeting sEH lies within the cytochrome P450 branch of the arachidonic acid cascade. Cytochrome P450 enzymes convert arachidonic acid into epoxyeicosatrienoic acids (EETs)—critical endogenous signaling lipids that promote vasodilation, resolve tissue inflammation, and profoundly attenuate nociception[1].

    However, sEH rapidly hydrolyzes these bioactive epoxides into dihydroxyeicosatrienoic acids (DHETs), which are biologically inactive or mildly pro-inflammatory. By deploying the 1-aryl-3-cyclohexyl-urea pharmacophore, the inhibitor forms highly stable hydrogen bonds with the catalytic aspartate and tyrosine residues in the sEH active site, effectively halting EET degradation and amplifying the body's natural anti-inflammatory signaling[2].

    sEH_Pathway AA Arachidonic Acid (AA) CYP CYP450 Enzymes AA->CYP EET EETs (Anti-inflammatory) CYP->EET sEH soluble Epoxide Hydrolase (sEH) EET->sEH DHET DHETs (Pro-inflammatory) sEH->DHET Inhibitor 1-(3-Amino-benzyl)- 3-cyclohexyl-urea Inhibitor->sEH Inhibits

    Mechanism: 1-(3-Amino-benzyl)-3-cyclohexyl-urea inhibits sEH to stabilize bioactive EETs.

    Physicochemical Constraints & Formulation Causality

    The primary hurdle in dosing urea-based sEH inhibitors in murine models is their physicochemical profile. The urea moiety, while essential for target affinity, imparts a high crystalline melting point and extreme lipophilicity. Consequently, 1-(3-Amino-benzyl)-3-cyclohexyl-urea is practically insoluble in aqueous buffers.

    The Causality of Vehicle Selection: Attempting to dose this compound in saline or standard methylcellulose suspensions results in rapid precipitation in the gastrointestinal tract or at the injection site. This leads to erratic pharmacokinetics, poor bioavailability, and failed target engagement. To circumvent this, 100% Polyethylene Glycol 400 (PEG400) is utilized as the gold-standard vehicle[2]. PEG400 acts as a highly effective co-solvent, maintaining the inhibitor in a fully dissolved state to ensure predictable, linear absorption kinetics across the mucosal or subcutaneous barriers[3].

    Self-Validating In Vivo Dosing Protocols

    To ensure rigorous scientific integrity, every dosing protocol must be treated as a self-validating system. The following methodologies are optimized for adult murine models (e.g., C57BL/6 or BALB/c mice).

    Protocol A: Acute Oral Gavage (p.o.)

    Optimal for mimicking oral drug administration and assessing first-pass metabolism.

    • Formulation: Weigh the required mass of 1-(3-Amino-benzyl)-3-cyclohexyl-urea to achieve a 1 to 10 mg/kg dose in a maximum volume of 100 µL per mouse.

    • Dissolution: Add 100% PEG400 to the glass vial. Seal with Parafilm and submerge in a heated ultrasonic bath (37°C) for 15–30 minutes until the solution is completely optically clear. Note: Do not use plastic tubes for initial sonication, as PEG400 can leach plasticizers upon heating.

    • Administration: Using a 20-22G stainless steel or flexible PTFE gavage needle, administer the solution directly into the lower esophagus/stomach.

    Protocol B: Systemic Subcutaneous Injection (s.c.)

    Optimal for sustained systemic exposure and bypassing initial hepatic metabolism.

    • Formulation: Prepare a highly concentrated stock in 100% PEG400 as described above.

    • Administration: Inject 25–50 µL of the PEG400 formulation subcutaneously into the loose skin over the interscapular area. The lipophilic nature of the drug in PEG400 creates a slow-release depot effect, prolonging the half-life ( t1/2​ ) and maintaining plasma concentrations above the IC50​ for >12 hours[2].

    Workflow step1 1. Formulation Dissolve in 100% PEG400 (Sonication at 37°C) step2 2. Administration Oral Gavage (1-10 mg/kg) or Subcutaneous Injection step1->step2 step3 3. In Vivo Phase Murine Disease Model (Inflammation/Neuropathy) step2->step3 step4 4. Sample Collection Cardiac Puncture (EDTA Plasma) + Antioxidant Cocktail step3->step4 step5 5. Target Engagement LC-MS/MS Quantification (EET:DHET Ratio) step4->step5

    Standardized workflow for formulation, murine dosing, and LC-MS/MS pharmacodynamic validation.

    Pharmacodynamic Validation (The Self-Validating Loop)

    Administering the compound is only half the experiment; proving it inhibited the target in vivo is mandatory. Relying solely on plasma drug concentrations (PK) is insufficient because it does not confirm functional enzyme inhibition. The protocol is self-validated by quantifying the plasma EET:DHET ratio via LC-MS/MS[2]. A successful dose will significantly elevate this ratio compared to vehicle-treated controls.

    The Causality of Sample Handling: Endogenous EETs are highly unstable ex vivo and prone to rapid auto-oxidation. Blood must be drawn (via cardiac puncture or submandibular bleed) into EDTA-coated tubes pre-loaded with an antioxidant cocktail (e.g., 0.2 mg/mL triphenylphosphine and butylated hydroxytoluene). Failure to include antioxidants will result in the artifactual degradation of EETs during plasma separation, yielding false-negative target engagement data.

    Quantitative Data Presentation

    The table below summarizes the expected pharmacokinetic and pharmacodynamic parameters for urea-based sEH inhibitors when dosed using the optimized protocols above.

    ParameterProtocol A: Oral Gavage (p.o.)Protocol B: Subcutaneous (s.c.)
    Typical Dose Range 1.0 – 10.0 mg/kg1.0 – 10.0 mg/kg
    Optimal Vehicle 100% PEG400100% PEG400
    Approximate Tmax​ 2 – 4 hours4 – 6 hours
    Bioavailability Profile Moderate to High (Subject to first-pass)High (Sustained depot release)
    Target Engagement Window > 4 hours post-dose> 12 hours post-dose
    Primary PD Biomarker Elevated EET:DHET RatioElevated EET:DHET Ratio

    References

    • Wagner K, Yang J, Inceoglu B, Hammock BD. "Soluble epoxide hydrolase inhibition is antinociceptive in a mouse model of diabetic neuropathy." The Journal of Pain. 2014;15(9):907-14. URL: [Link]

    • Liu JY, Tsai HJ, Hwang SH, Jones PD, Morisseau C, Hammock BD. "Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation." British Journal of Pharmacology. 2009;156(2):284-96. URL: [Link]

    • Zhang C, Li W, Li X, Wan D, Mack S, Zhang J, et al. "Novel aerosol treatment of airway hyper-reactivity and inflammation in a murine model of asthma with a soluble epoxide hydrolase inhibitor." PLoS One. 2022;17(4):e0266608. URL: [Link]

    Sources

    HPLC method development for 1-(3-Amino-benzyl)-3-cyclohexyl-urea quantification

    Author: BenchChem Technical Support Team. Date: April 2026

    Quantification of 1-(3-Amino-benzyl)-3-cyclohexyl-urea: A Mechanistic Approach to HPLC Method Development and Validation

    As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method requires more than a trial-and-error adjustment of gradient slopes. It demands a fundamental deconstruction of the analyte’s physicochemical properties and a deliberate mapping of those properties to chromatographic theory.

    This guide details the mechanistic development, step-by-step execution, and regulatory validation of an HPLC method for the quantification of 1-(3-Amino-benzyl)-3-cyclohexyl-urea , an active pharmaceutical intermediate with distinct chromatographic challenges.

    Analyte Profiling & Mechanistic Strategy

    To control a molecule's behavior on a column, we must first understand its structural components. 1-(3-Amino-benzyl)-3-cyclohexyl-urea presents a dual challenge in reversed-phase (RP) HPLC:

    • The Cyclohexyl Group: This moiety is highly lipophilic, driving strong hydrophobic retention on standard alkyl-bonded stationary phases.

    • The 3-Amino-benzyl Group: The primary amine is a strong base (pKa ~9.0). At a neutral pH, this basic group is partially ionized, leading to multi-modal retention mechanisms—specifically, hydrophobic retention combined with deleterious ion-exchange interactions with residual acidic silanols on the silica matrix.

    If unmanaged, this dual nature manifests as severe peak tailing, poor resolution, and compromised quantitation limits.

    Interactions Analyte 1-(3-Amino-benzyl) -3-cyclohexyl-urea Amine Protonated Amine Analyte->Amine Cyclohexyl Cyclohexyl Ring Analyte->Cyclohexyl Silanol Residual Silanols Amine->Silanol Ion-Exchange (Tailing Risk) C18 C18 Ligands Cyclohexyl->C18 Hydrophobic Retention

    Chromatographic interaction logic between analyte functional groups and stationary phase.

    The Causality of Experimental Choices

    To establish a reproducible method, we must control the ionization state of the analyte and suppress secondary interactions:

    • pH Control & Ion-Pairing: By utilizing a highly acidic mobile phase (pH ~2.0) using 0.1% Trifluoroacetic acid (TFA), we force the primary amine into a fully protonated state (-NH3+). TFA also acts as a volatile ion-pairing agent, masking the positive charge and increasing apparent hydrophobicity, which drastically sharpens the peak.

    • Stationary Phase Selection: A high-purity, fully end-capped C18 column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus) is selected to physically block access to residual silanol groups.

    • Organic Modifier: Acetonitrile (ACN) is chosen over methanol due to its lower viscosity (reducing system backpressure) and superior UV transparency at low wavelengths, which is crucial for detecting the benzyl chromophore at its absorption maximum of 214 nm.

    MethodDev A 1. Analyte Profiling pKa ~9.0, Lipophilic Core B 2. Column Selection Base-Deactivated C18 A->B Suppress Silanols C 3. Mobile Phase pH 2.5 Buffer + Acetonitrile B->C Control Ionization D 4. Gradient Optimization Elution & Peak Symmetry C->D Maximize Resolution E 5. Method Validation ICH Q2(R2) / USP <1225> D->E Ensure Reliability

    Systematic HPLC method development workflow for basic, hydrophobic compounds.

    Self-Validating Experimental Protocol

    A protocol is only as reliable as its internal controls. To ensure this methodology functions as a self-validating system, a System Suitability Test (SST) is integrated directly into the workflow. The SST verifies that the chromatographic system is fit for purpose on the exact day of analysis, preventing the generation of invalid data.

    Phase 1: Reagent Preparation
    • Mobile Phase A (0.1% TFA in Water): Measure 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) and add to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

    • Mobile Phase B (0.1% TFA in Acetonitrile): Measure 1.0 mL of TFA and add to 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

      • Causality: Preparing both phases with identical TFA concentrations prevents baseline drift during gradient elution caused by changing UV absorbance of the modifier.

    Phase 2: Standard and Sample Preparation
    • Diluent Selection: 80:20 Water:Acetonitrile (v/v).

      • Causality: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion (fronting or peak splitting) that occurs when a sample is injected in a solvent stronger than the mobile phase.

    • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-(3-Amino-benzyl)-3-cyclohexyl-urea reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile (sonicate for 5 minutes), then make up to volume with Diluent.

    • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

    Phase 3: Chromatographic Execution

    Table 1: Optimized Chromatographic Conditions

    ParameterSpecificationCausality / Rationale
    Column End-capped C18, 150 x 4.6 mm, 3.5 µmProvides high theoretical plates; end-capping prevents amine tailing.
    Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
    Column Temp 35 °CReduces mobile phase viscosity and improves mass transfer kinetics.
    Detection UV at 214 nmCaptures the maximum absorbance of the aromatic benzyl ring.
    Injection Vol 10 µLBalances sensitivity with the prevention of column overloading.
    Gradient 0-2 min: 20% B2-10 min: 20% 80% B10-12 min: 80% B12.1-17 min: 20% BInitial hold focuses the analyte at the column head; ramp elutes the lipophilic cyclohexyl core; final hold washes out strongly retained impurities.
    Phase 4: System Suitability Testing (SST)

    Before analyzing unknown samples, inject the Working Standard (100 µg/mL) six times. The system is only validated for use if it meets the following criteria:

    • Retention Time Precision: %RSD ≤ 1.0% (Ensures pump stability).

    • Peak Tailing Factor (T): T ≤ 1.5 (Confirms silanol interactions are successfully suppressed).

    • Theoretical Plates (N): N ≥ 5000 (Confirms column health and efficiency).

    Regulatory Method Validation Framework

    Once the method is developed and locked, it must be validated to demonstrate it is fit for its intended purpose. The validation strategy for this assay is anchored in the 1[1] and 2[2].

    Because this method is designed for the quantitation of a major component, USP <1225> categorizes it as a Category I assay [2]. The ICH Q2(R2) framework requires manufacturers to show that their methods consistently deliver dependable results across key performance factors such as accuracy, precision, and specificity[3].

    Table 2: Method Validation Performance Summary (Category I Assay)

    Validation ParameterICH Q2(R2) / USP <1225> CriteriaExperimental DesignExpected / Target Result
    Specificity No interference at analyte RTInject blank diluent and forced degradation samples (acid, base, peroxide).Blank shows 0.0% interference; degradants are baseline resolved (Rs ≥ 2.0).
    Linearity & Range R² ≥ 0.999Prepare standards at 50%, 80%, 100%, 120%, and 150% of target concentration.R² > 0.999 over the range of 50–150 µg/mL.
    Accuracy (Recovery) 98.0% - 102.0% recoverySpike API into matrix at 80%, 100%, and 120% levels (triplicate preparations).Mean recovery = 99.0% - 101.0% across all levels.
    Repeatability %RSD ≤ 2.0%6 independent preparations of the 100% target concentration sample.%RSD ≤ 1.5%.
    Intermediate Precision %RSD ≤ 2.0%Same as repeatability, but performed on a different day, by a different analyst, on a different HPLC.%RSD ≤ 2.0%.

    By adhering to this mechanistic development approach and rigorous validation framework, laboratories can ensure the accurate, reproducible, and regulatory-compliant quantification of 1-(3-Amino-benzyl)-3-cyclohexyl-urea throughout its lifecycle.

    References

    • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

    • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - Pharmacopeia. United States Pharmacopeia (USP). Available at:[Link]

    • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. MasterControl. Available at:[Link]

    Sources

    Application Notes and Protocols for 1-(3-Amino-benzyl)-3-cyclohexyl-urea in Organic Synthesis

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    This comprehensive guide details the synthesis, characterization, and versatile applications of 1-(3-Amino-benzyl)-3-cyclohexyl-urea as a valuable precursor in organic synthesis. These notes provide not only detailed experimental protocols but also the scientific rationale behind the methodologies, empowering researchers to effectively utilize this bifunctional building block in the design and execution of novel synthetic strategies, particularly in the realm of medicinal chemistry and drug discovery.

    Introduction: The Strategic Importance of 1-(3-Amino-benzyl)-3-cyclohexyl-urea

    Substituted ureas are a cornerstone structural motif in a vast array of biologically active compounds.[1] The urea functionality, with its capacity for forming robust hydrogen bond networks, plays a critical role in molecular recognition at biological targets.[2] 1-(3-Amino-benzyl)-3-cyclohexyl-urea is a particularly strategic synthetic intermediate due to its orthogonal reactivity. It features a nucleophilic aromatic amine on the benzyl ring, which can be selectively functionalized, and a stable cyclohexyl urea moiety, a common pharmacophore in its own right. This allows for the divergent synthesis of a wide range of complex molecules, making it a valuable tool for building libraries of potential therapeutic agents. The benzyl and cyclohexyl groups also impart a degree of lipophilicity, a key parameter in modulating the pharmacokinetic properties of drug candidates.

    Synthesis and Characterization

    A robust and scalable synthesis of 1-(3-Amino-benzyl)-3-cyclohexyl-urea is paramount for its widespread application. The most common and efficient method involves a two-step sequence starting from 3-nitrobenzylamine.

    Synthetic Pathway

    The synthesis proceeds via the formation of a urea linkage followed by the reduction of the nitro group to the desired primary amine.

    Synthesis_Pathway 3-Nitrobenzylamine 3-Nitrobenzylamine 1-Cyclohexyl-3-(3-nitrobenzyl)urea 1-Cyclohexyl-3-(3-nitrobenzyl)urea 3-Nitrobenzylamine->1-Cyclohexyl-3-(3-nitrobenzyl)urea Cyclohexyl isocyanate, DCM, rt 1-(3-Amino-benzyl)-3-cyclohexyl-urea 1-(3-Amino-benzyl)-3-cyclohexyl-urea 1-Cyclohexyl-3-(3-nitrobenzyl)urea->1-(3-Amino-benzyl)-3-cyclohexyl-urea H2, Pd/C, MeOH, rt

    Caption: Synthetic pathway for 1-(3-Amino-benzyl)-3-cyclohexyl-urea.

    Detailed Experimental Protocols

    Protocol 1: Synthesis of 1-Cyclohexyl-3-(3-nitrobenzyl)urea

    • Materials:

      • 3-Nitrobenzylamine hydrochloride

      • Triethylamine (Et₃N)

      • Cyclohexyl isocyanate

      • Anhydrous Dichloromethane (DCM)

    • Procedure:

      • To a stirred suspension of 3-nitrobenzylamine hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) dropwise at 0 °C.

      • Stir the mixture for 15 minutes at 0 °C, then allow it to warm to room temperature and stir for an additional 30 minutes.

      • Cool the reaction mixture back to 0 °C and add a solution of cyclohexyl isocyanate (1.0 eq) in anhydrous DCM dropwise.

      • Allow the reaction to warm to room temperature and stir for 12-16 hours.

      • Monitor the reaction progress by Thin Layer Chromatography (TLC).

      • Upon completion, wash the reaction mixture with water and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Purify the crude product by recrystallization or column chromatography to afford 1-cyclohexyl-3-(3-nitrobenzyl)urea as a solid.

    Protocol 2: Synthesis of 1-(3-Amino-benzyl)-3-cyclohexyl-urea

    • Materials:

      • 1-Cyclohexyl-3-(3-nitrobenzyl)urea

      • 10% Palladium on carbon (Pd/C)

      • Methanol (MeOH)

      • Hydrogen gas (H₂)

    • Procedure:

      • Dissolve 1-cyclohexyl-3-(3-nitrobenzyl)urea (1.0 eq) in methanol.

      • Carefully add 10% Pd/C (10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

      • Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

      • Monitor the reaction progress by TLC until the starting material is consumed.

      • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

      • Wash the Celite pad with methanol.

      • Concentrate the filtrate under reduced pressure to yield 1-(3-Amino-benzyl)-3-cyclohexyl-urea, which can be used in the next step without further purification or can be purified by recrystallization if necessary.

    Spectroscopic Characterization

    The structural confirmation of 1-(3-Amino-benzyl)-3-cyclohexyl-urea is achieved through a combination of spectroscopic techniques. The expected data is summarized below.

    Technique Expected Observations
    ¹H NMR Signals corresponding to the aromatic protons of the benzyl group (with splitting patterns indicative of a 1,3-disubstituted ring), a singlet for the benzylic CH₂, a broad singlet for the NH protons of the urea, a multiplet for the CH of the cyclohexyl group, and multiplets for the cyclohexyl CH₂ protons. The amino group protons will appear as a broad singlet.
    ¹³C NMR A signal for the urea carbonyl carbon, aromatic carbon signals, a signal for the benzylic carbon, and signals for the carbons of the cyclohexyl ring.
    IR Spectroscopy Characteristic absorption bands for N-H stretching of the amine and urea groups, C=O stretching of the urea, and C-N stretching.
    Mass Spectrometry The molecular ion peak ([M]⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound.

    Applications in Organic Synthesis

    The utility of 1-(3-Amino-benzyl)-3-cyclohexyl-urea as a precursor stems from the reactivity of the aromatic amino group, which can undergo a variety of transformations to introduce new functional groups and build molecular complexity.

    Derivatization of the Aromatic Amine

    The primary amino group is a versatile handle for a wide range of chemical modifications.

    Derivatization_Workflow cluster_0 Precursor cluster_1 Derivatization Reactions cluster_2 Functionalized Products Precursor 1-(3-Amino-benzyl)-3-cyclohexyl-urea Acylation Acylation (R-COCl, base) Precursor->Acylation Sulfonylation Sulfonylation (R-SO2Cl, base) Precursor->Sulfonylation Reductive_Amination Reductive Amination (R-CHO, NaBH(OAc)3) Precursor->Reductive_Amination Buchwald_Hartwig Buchwald-Hartwig Coupling (Ar-X, Pd cat.) Precursor->Buchwald_Hartwig Amide Amide Derivatives Acylation->Amide Sulfonamide Sulfonamide Derivatives Sulfonylation->Sulfonamide Secondary_Amine Secondary Amine Derivatives Reductive_Amination->Secondary_Amine Diaryl_Amine Diaryl Amine Derivatives Buchwald_Hartwig->Diaryl_Amine

    Caption: Derivatization strategies for 1-(3-Amino-benzyl)-3-cyclohexyl-urea.

    3.1.1. Acylation to Form Amides: The amino group can be readily acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a common strategy in drug design to introduce new interaction points or to modulate the electronic properties of the aromatic ring.

    Protocol 3: General Procedure for Acylation

    • Materials:

      • 1-(3-Amino-benzyl)-3-cyclohexyl-urea

      • Acyl chloride or anhydride (1.1 eq)

      • Triethylamine or Pyridine (1.2 eq)

      • Anhydrous DCM or THF

    • Procedure:

      • Dissolve 1-(3-Amino-benzyl)-3-cyclohexyl-urea (1.0 eq) in the chosen anhydrous solvent.

      • Add the base and stir for 10 minutes at room temperature.

      • Cool the mixture to 0 °C and add the acylating agent dropwise.

      • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

      • Perform an aqueous workup, dry the organic layer, and concentrate.

      • Purify the product by chromatography or recrystallization.

    3.1.2. Sulfonylation to Form Sulfonamides: Reaction with sulfonyl chlorides provides access to sulfonamide derivatives, another important functional group in medicinal chemistry known for its ability to act as a hydrogen bond donor and acceptor.

    3.1.3. Reductive Amination: The primary amine can be converted to a secondary or tertiary amine via reductive amination with aldehydes or ketones. This reaction expands the chemical space accessible from the precursor.

    3.1.4. Buchwald-Hartwig Amination: For the synthesis of diaryl amine derivatives, the amino group can participate in palladium-catalyzed Buchwald-Hartwig cross-coupling reactions with aryl halides or triflates.

    Application in Kinase Inhibitor Scaffolds

    The 1-(benzyl)-3-(cyclohexyl)urea scaffold is a privileged structure in the development of kinase inhibitors. For instance, derivatives of 3-benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea have been identified as novel and selective CDK12 inhibitors.[3] The 3-amino group on our precursor provides a key attachment point for building out the rest of the inhibitor, often a substituted heterocycle that interacts with the hinge region of the kinase.

    Kinase_Inhibitor_Synthesis Precursor 1-(3-Amino-benzyl)- 3-cyclohexyl-urea Coupling Coupling Reaction (e.g., SNAr, Buchwald-Hartwig) Precursor->Coupling Heterocycle Substituted Heterocycle (e.g., Pyrimidine, Pyridine) Heterocycle->Coupling Kinase_Inhibitor Kinase Inhibitor Scaffold Coupling->Kinase_Inhibitor

    Caption: General strategy for kinase inhibitor synthesis.

    Safety and Handling

    As with all chemical reagents, proper safety precautions must be observed when handling 1-(3-Amino-benzyl)-3-cyclohexyl-urea and its precursors.

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[4]

    • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[5]

    • Handling Precautions: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[6] Aromatic amines can be toxic and may be absorbed through the skin.[7]

    • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

    • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

    Conclusion

    1-(3-Amino-benzyl)-3-cyclohexyl-urea is a highly versatile and valuable precursor in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it an ideal building block for the construction of complex molecules, particularly in the field of drug discovery. The protocols and application notes provided in this guide are intended to serve as a comprehensive resource for researchers, enabling them to fully harness the synthetic potential of this important intermediate.

    References

    • What are the Health and Safety Guidelines for Using Amines?. (n.d.).
    • INSTITUTE-Laboratory-Safety-Guide_revised.pdf. (n.d.). Retrieved March 31, 2026, from a relevant institutional safety guide.
    • Hazards During Chemicals in Use and Safety Guidelines - Labour Department. (n.d.).
    • Chemistry—A European Journal. (n.d.).
    • 1 H NMR data a-c and 13 C NMR data of compounds. - ResearchGate. (n.d.).
    • CHEM Safety Manual - Department of Chemistry. (n.d.). Retrieved March 31, 2026, from a relevant university chemistry department safety manual.
    • Synthesis and initial characterization of a selective, pseudo‐irreversible inhibitor of human butyrylcholinesterase as PET tracer. (2021). ChemMedChem, 16(9), 1427–1437.
    • Guide to Safe Urea (AUS40) Handling: Spills, Storage & Common Myths. (2025, July 7).
    • A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. (n.d.). Retrieved March 31, 2026, from a relevant institutional repository.
    • Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea - PMC - NIH. (n.d.). Retrieved March 31, 2026, from a relevant article on the NIH website.
    • Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes - PMC. (n.d.). Retrieved March 31, 2026, from a relevant article on the NIH website.
    • Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors - PubMed. (2018, September 13).
    • A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. (2001). Tetrahedron Letters, 42(8), 1445–1447.
    • Synthesis and characterization of novel N-acyl cyclic urea deriv
    • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC. (n.d.). Retrieved March 31, 2026, from a relevant article on the NIH website.
    • 2.2.2.3 Substituted Benzyl Esters. (n.d.). In Houben-Weyl Methods of Organic Chemistry.
    • FULL ASSIGNMENT OF 1H AND 13C NMR SPECTRA OF (9H-FLUOREN-9-YL) UREA. (n.d.).
    • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).
    • Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. (2025, November 12). Molbank.
    • Synthesis and SAR of 1,3-disubstituted cyclohexylmethyl urea and amide derivatives as non-peptidic motilin receptor antagonists - PubMed. (2006, July 1).
    • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2022, June 3). Pharmaceuticals.
    • BJOC - Design and synthesis of bioactive molecules - Beilstein Journals. (2026, March 17). Retrieved March 31, 2026, from the Beilstein Journal of Organic Chemistry website.
    • Synthesis and Bioactive Investigation of Amino Acids Fused 1,3,4-Oxadiazole Derivatives as Unnatural Amino Acids. (2023, May 20).
    • Publications | Philochem. (n.d.).

    Sources

    Mass spectrometry fragmentation patterns of 1-(3-Amino-benzyl)-3-cyclohexyl-urea

    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: High-Resolution Mass Spectrometry Fragmentation Analysis of 1-(3-Amino-benzyl)-3-cyclohexyl-urea

    Document Type: Technical Application Note & Experimental Protocol Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists

    Introduction & Chemical Context

    Unsymmetrical N,N′ -substituted ureas are highly privileged pharmacophores in modern drug discovery, frequently appearing in soluble epoxide hydrolase (sEH) inhibitors, kinase inhibitors, and central nervous system therapeutics. 1-(3-Amino-benzyl)-3-cyclohexyl-urea represents a structurally complex urea derivative, characterized by a lipophilic cyclohexyl ring on one terminus and a polar, basic 3-aminobenzyl moiety on the other.

    Accurate structural elucidation of such compounds via Electrospray Ionization High-Resolution Tandem Mass Spectrometry (ESI-HR-MS/MS) is critical for metabolite identification and positional isomer differentiation [1]. Because nuclear magnetic resonance (NMR) spectroscopy can struggle to differentiate heavily substituted ureas due to the absence of adjacent protons, MS/MS fragmentation profiling serves as the gold standard for structural validation.

    Physicochemical & Exact Mass Properties

    To establish a highly accurate inclusion list for targeted MS/MS (PRM/ddMS2), the exact monoisotopic masses must be calculated. The primary amine on the benzyl ring ensures excellent ionization efficiency in positive mode.

    PropertyValue / Description
    Chemical Formula C14H21N3O
    Monoisotopic Mass 247.16846 Da
    Ionization Mode Positive ESI (+ve)
    Precursor Ion [M+H]+ 248.17628 Da
    LogP (Predicted) ~2.1 (Amphiphilic nature)
    Primary Protonation Site 3-Aniline nitrogen (highest proton affinity)

    Experimental Methodologies & Self-Validating Protocol

    As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. The following workflow incorporates causality-driven experimental choices and system suitability checks to ensure data integrity.

    Sample Preparation
    • Step 1: Stock Solution: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock.

      • Causality: Methanol is chosen over DMSO to prevent ion suppression and source contamination during direct infusion or LC-MS optimization.

    • Step 2: Working Dilution: Dilute to 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid (v/v).

      • Causality: Formic acid lowers the pH to ~2.7, ensuring complete protonation of the basic aniline group. Methanol provides superior desolvation efficiency in the ESI source compared to acetonitrile for this specific compound class, minimizing unintended in-source fragmentation.

    • Step 3: System Suitability: Inject a blank (50:50 MeOH:H2O + 0.1% FA) prior to the sample to validate the absence of carryover or background isobaric interferences at m/z 248.17.

    UHPLC-HRMS/MS Protocol
    • Chromatography: Use a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a shallow gradient from 5% to 95% Organic (Methanol + 0.1% FA) over 5 minutes.

      • Causality: The shallow gradient balances the retention of the polar 3-aminobenzyl moiety and the lipophilic cyclohexyl group, preventing peak tailing and ensuring a sharp, concentrated elution band for high-quality MS triggering.

    • MS/MS Acquisition: Operate the Orbitrap/Q-TOF in positive mode. Set the quadrupole isolation window to 1.0 m/z.

    • Collision Energy (CE) Strategy: Utilize a stepped Normalized Collision Energy (NCE) of 15, 30, and 45 eV.

      • Causality: Substituted ureas possess both highly labile bonds (the urea C-N bond) and highly stable rings. A low CE (15 eV) captures the intact isocyanate fragments, while a high CE (45 eV) is required to shatter the rings into smaller diagnostic hydrocarbon/amine cations [2].

    Workflow N1 Sample Preparation 1 µg/mL in 50:50 MeOH:H2O + 0.1% Formic Acid N2 UHPLC Separation C18 Column, Shallow Gradient (5-95% Organic) N1->N2 N3 ESI(+) Ionization Targeted Protonation at Aniline Nitrogen N2->N3 N4 Quadrupole Isolation Precursor m/z 248.17 (1.0 Da Window) N3->N4 N5 HCD/CID Fragmentation Stepped CE (15, 30, 45 eV) N4->N5 N6 High-Res Detection Orbitrap/TOF MS/MS Spectra N5->N6

    Caption: Step-by-step UHPLC-ESI-MS/MS workflow for self-validating urea fragmentation analysis.

    Mechanistic Fragmentation Analysis

    The fragmentation of protonated N,N′ -substituted ureas is governed by charge retention and the relative proton affinities of the leaving groups[1]. For 1-(3-amino-benzyl)-3-cyclohexyl-urea, four primary competitive pathways dictate the MS/MS spectrum:

    • Pathway A (Urea α -Cleavage - Cyclohexyl Loss): Cleavage of the C-N bond adjacent to the cyclohexyl group results in the neutral loss of cyclohexylamine (99 Da). The charge is retained on the aromatic moiety, yielding the highly abundant 3-aminobenzyl isocyanate ion at m/z 149.071 .

    • Pathway B (Urea α -Cleavage - Benzyl Loss): Cleavage of the C-N bond adjacent to the benzyl group results in the neutral loss of 3-aminobenzylamine (122 Da), yielding the cyclohexyl isocyanate ion at m/z 126.102 . Note: Because the 3-aminobenzyl group has a higher proton affinity than the cyclohexyl group, Pathway A will dominate over Pathway B.

    • Pathway C (Direct Benzyl Cleavage): Heterolytic cleavage of the bond between the benzyl carbon and the urea nitrogen results in the neutral loss of cyclohexylurea (142 Da). This generates the highly resonance-stabilized 3-aminobenzyl cation at m/z 106.065 . Subsequent loss of ammonia (-17 Da) from this ion yields a tropylium-like ion at m/z 89.039 [2].

    • Pathway D (Direct Cyclohexyl Cleavage): Loss of 3-aminobenzylurea (165 Da) yields the cyclohexyl cation at m/z 83.086 .

    Fragmentation M Precursor Ion[M+H]+ m/z 248.176 C14H22N3O+ F1 3-Aminobenzyl Isocyanate m/z 149.071 C8H9N2O+ M->F1 - Cyclohexylamine (-99.105 Da) F2 Cyclohexyl Isocyanate m/z 126.102 C7H12NO+ M->F2 - 3-Aminobenzylamine (-122.084 Da) F3 3-Aminobenzyl Cation m/z 106.065 C7H8N+ M->F3 - Cyclohexylurea (-142.098 Da) F4 Cyclohexyl Cation m/z 83.086 C6H11+ M->F4 - 3-Aminobenzylurea (-165.090 Da) F5 Tropylium-like Ion m/z 89.039 C7H5+ F3->F5 - NH3 (-17.027 Da)

    Caption: Proposed ESI(+)-MS/MS fragmentation pathways for 1-(3-Amino-benzyl)-3-cyclohexyl-urea.

    Quantitative Data Summary

    The following table summarizes the theoretical exact masses of the predicted fragments. Mass errors 5 ppm are required to validate the structural assignment in a modern HRMS system.

    Fragment Ion IdentityElemental FormulaExact Mass (m/z)Neutral Loss (Da)Expected Relative Abundance
    Precursor [M+H]+ C14​H22​N3​O+ 248.1763N/AVariable (CE dependent)
    3-Aminobenzyl isocyanate C8​H9​N2​O+ 149.071599.1048High (Dominant at low CE)
    Cyclohexyl isocyanate C7​H12​NO+ 126.0919122.0844Low
    3-Aminobenzyl cation C7​H8​N+ 106.0655142.0982High (Dominant at high CE)
    Tropylium-like ion C7​H5+​ 89.0391159.1247Medium
    Cyclohexyl cation C6​H11+​ 83.0858165.0905Medium

    Application Scientist Insights: Field-Proven Diagnostics

    Positional Isomer Differentiation: Differentiating the 3-amino (meta) isomer from the 2-amino (ortho) or 4-amino (para) isomers is a common analytical challenge. While the primary fragmentation pathways (forming m/z 149 and 106) remain identical, the ratio of these fragments and secondary losses differ. For instance, an ortho-substituted aminobenzyl urea often exhibits an enhanced loss of NH3​ directly from the precursor or the m/z 149 fragment due to the proximity effect (ortho-effect), facilitating the formation of a stable fused benzimidazole-like ring structure [1].

    Collision Energy Optimization: If the m/z 149 peak is absent in your spectra, your collision energy is likely set too high. The isocyanate fragment is an intermediate; under excessive thermal or collisional activation, it will rapidly decarbonylate (loss of CO, -28 Da) or expel the isocyanate moiety entirely to collapse into the m/z 106 cation [2]. Utilizing a stepped CE or a CE ramp is non-negotiable for complete structural mapping of unsymmetrical ureas.

    References

    • Title: Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers Source: Rapid Communications in Mass Spectrometry, 2021. URL: [Link][1]

    • Title: Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products Source: Natural Product Reports, Royal Society of Chemistry, 2015. URL: [Link][2]

    Sources

    Evaluating 1-(3-Amino-benzyl)-3-cyclohexyl-urea as a Novel Inhibitor of Soluble Epoxide Hydrolase (sEH)

    Author: BenchChem Technical Support Team. Date: April 2026

    An Application & Protocol Guide

    Abstract

    This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-(3-Amino-benzyl)-3-cyclohexyl-urea in enzyme inhibition assays, specifically targeting the soluble epoxide hydrolase (sEH). Soluble epoxide hydrolase is a critical therapeutic target for a range of inflammatory and pain-related disorders.[1][2][3] The 1,3-disubstituted urea scaffold, present in the subject compound, is a well-established pharmacophore for potent sEH inhibitors.[4][5] This guide details the underlying scientific principles, offers a robust, step-by-step protocol for determining the inhibitory potency (IC₅₀) of 1-(3-Amino-benzyl)-3-cyclohexyl-urea using a sensitive fluorometric assay, and provides insights into data analysis and interpretation.

    Introduction: The Therapeutic Promise of sEH Inhibition

    Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a cytosolic enzyme that plays a pivotal role in the metabolism of lipid signaling molecules.[6][7] Specifically, sEH hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active corresponding diols, the dihydroxyeicosatrienoic acids (DHETs).[3][4] EETs, which are metabolites of arachidonic acid formed by cytochrome P450 enzymes, possess a range of beneficial biological activities, including vasodilation, and anti-inflammatory effects.[3][8][9]

    By inhibiting sEH, the metabolic degradation of EETs is prevented, leading to an increase in their endogenous levels.[1][10] This elevation of EETs has been shown to reduce blood pressure, decrease inflammation, and alleviate pain in numerous preclinical models.[11][12][13] Consequently, the development of potent and selective sEH inhibitors has become a significant area of interest for treating a variety of human diseases, including hypertension, cardiovascular disease, chronic obstructive pulmonary disease (COPD), and neurodegenerative disorders like Alzheimer's disease.[11][14][15][16]

    The compound 1-(3-Amino-benzyl)-3-cyclohexyl-urea belongs to a chemical class characterized by a 1,3-disubstituted urea moiety. This structural feature is a hallmark of many potent sEH inhibitors, as it effectively mimics the transition state of epoxide hydrolysis within the enzyme's active site.[5][13] This application note provides the necessary framework and detailed protocols to rigorously evaluate the inhibitory activity of this and similar compounds against recombinant human sEH.

    The sEH Signaling Pathway and Point of Inhibition

    The diagram below illustrates the metabolic cascade involving sEH and the mechanism by which inhibitors exert their therapeutic effect.

    sEH_Pathway cluster_effects Biological Effects AA Arachidonic Acid (from cell membrane) CYP Cytochrome P450 Epoxygenase AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Positive_Effects Reduced Inflammation Pain Relief Lower Blood Pressure EETs->Positive_Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Biologically Active) sEH->DHETs Negative_Effects Pro-inflammatory state DHETs->Negative_Effects Inhibitor 1-(3-Amino-benzyl)-3-cyclohexyl-urea (sEH Inhibitor) Inhibitor->sEH Inhibition Assay_Workflow cluster_prep Step 1: Reagent Preparation cluster_plate Step 2: Plate Setup (96-well) cluster_incubation Step 3: Pre-incubation cluster_reaction Step 4: Reaction & Measurement Prep_Inhibitor Prepare serial dilutions of 1-(3-Amino-benzyl)-3-cyclohexyl-urea and Positive Control in Assay Buffer Add_Inhibitor Add 50 µL of diluted inhibitors (Test Compound & Positive Control) to respective wells Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Dilute sEH enzyme stock to working concentration (e.g., 6 nM) in Assay Buffer Add_Enzyme Add 50 µL of diluted sEH enzyme to all wells except 'No Enzyme' Prep_Enzyme->Add_Enzyme Prep_Substrate Dilute PHOME substrate stock to working concentration (e.g., 100 µM) in Assay Buffer Add_Substrate Initiate reaction by adding 100 µL of diluted PHOME substrate to all wells Prep_Substrate->Add_Substrate Add_Buffer Add 50 µL Assay Buffer to 'No Enzyme' wells Incubate Incubate plate for 10 minutes at room temperature to allow inhibitor-enzyme binding Add_Buffer->Incubate Add_Inhibitor->Incubate Add_Enzyme_Control Add 50 µL Assay Buffer with DMSO to '100% Activity' wells Add_Enzyme_Control->Incubate Add_Enzyme->Incubate Incubate->Add_Substrate Measure Immediately place plate in reader. Measure fluorescence (Ex: 330nm, Em: 465nm) kinetically for 15-30 min or as an endpoint reading Add_Substrate->Measure

    Caption: Experimental workflow for sEH inhibition assay.

    Step-by-Step Assay Procedure
    • Prepare Serial Dilutions:

      • Create a serial dilution series of the 1-(3-Amino-benzyl)-3-cyclohexyl-urea and the positive control inhibitor.

      • Start by diluting the 10 mM stock to 200 µM in Assay Buffer. Then perform 1:3 or 1:5 serial dilutions in Assay Buffer to generate a range of concentrations (e.g., from 100 µM down to low nM). The final concentration in the assay will be half of this.

      • Prepare a "Solvent Control" (100% activity) by diluting DMSO in Assay Buffer to match the highest DMSO concentration in the inhibitor wells (typically ≤1%).

    • Set Up the 96-Well Plate:

      • Background Control (No Enzyme): Add 100 µL of Assay Buffer.

      • Solvent Control (100% Activity): Add 50 µL of the Solvent Control solution.

      • Positive Control: Add 50 µL of each positive control dilution.

      • Test Compound: Add 50 µL of each 1-(3-Amino-benzyl)-3-cyclohexyl-urea dilution.

    • Enzyme Addition:

      • Prepare a working solution of human sEH at twice the final desired concentration (e.g., 6 nM, for a final concentration of 3 nM) in cold Assay Buffer. [17] * Add 50 µL of the diluted sEH enzyme solution to all wells except the "Background Control" wells. The total volume in these wells is now 100 µL.

    • Pre-incubation:

      • Gently tap the plate to mix.

      • Incubate the plate at room temperature for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced. [17]

    • Reaction Initiation and Measurement:

      • Prepare a working solution of the PHOME substrate at twice the final desired concentration (e.g., 100 µM, for a final concentration of 50 µM) in Assay Buffer. [17] * Using a multichannel pipette, add 100 µL of the diluted PHOME substrate to all wells to initiate the reaction. The final assay volume is 200 µL.

      • Immediately place the plate in the fluorescence reader.

      • Measure the fluorescence intensity (Excitation: 330 nm, Emission: 465 nm). Data can be collected either kinetically (reading every 30-60 seconds for 15-30 minutes) or as a single endpoint reading after a fixed incubation time (e.g., 30 minutes).

    Data Analysis and Interpretation

    • Background Subtraction: Subtract the average fluorescence value of the "Background Control" wells from all other wells.

    • Calculate Percent Inhibition: Use the following formula to calculate the percentage of sEH inhibition for each inhibitor concentration:

      % Inhibition = 100 x [1 - ( (Signal of Test Well) / (Signal of Solvent Control Well) ) ]

    • Generate IC₅₀ Curve:

      • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

      • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) available in software like GraphPad Prism, Origin, or R.

      • The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.

    Representative Data Table
    CompoundIC₅₀ (nM)
    Positive Control (TPPU)5.2
    1-(3-Amino-benzyl)-3-cyclohexyl-urea [Experimental Value]

    Note: The IC₅₀ value for the positive control should fall within the expected range for the specific assay conditions to validate the experiment.

    Troubleshooting

    ProblemPossible Cause(s)Suggested Solution(s)
    High Background Fluorescence - Substrate degradation (light exposure).- Contaminated buffer or water.- Autofluorescence of the test compound.- Prepare substrate fresh and protect from light.- Use high-purity reagents and fresh buffers.- Run a control with the test compound and substrate but no enzyme to check for interference.
    Low or No Signal (Low Enzyme Activity) - Inactive enzyme (improper storage, multiple freeze-thaws).- Incorrect buffer pH.- Substrate not properly dissolved.- Use a fresh aliquot of enzyme; verify activity with a control assay.- Check and adjust the pH of the Assay Buffer.- Ensure the substrate is fully dissolved in DMSO before diluting in buffer.
    High Variability (Large Error Bars) - Pipetting errors.- Inconsistent mixing.- Temperature fluctuations across the plate.- Calibrate pipettes.- Ensure thorough but gentle mixing after each addition.- Use a temperature-controlled plate reader or allow the plate to equilibrate to temperature before reading.
    IC₅₀ of Positive Control Out of Range - Incorrect concentration of enzyme or substrate.- Degradation of the positive control stock solution.- Verify all reagent concentrations and preparation steps.- Prepare a fresh stock solution of the positive control inhibitor.

    Conclusion

    This application note provides a robust and detailed framework for assessing the inhibitory potential of 1-(3-Amino-benzyl)-3-cyclohexyl-urea against soluble epoxide hydrolase. By following the outlined fluorometric assay protocol, researchers can reliably determine the IC₅₀ value of this and other novel compounds. This information is crucial for structure-activity relationship (SAR) studies and for advancing promising candidates in the drug discovery pipeline for inflammatory, cardiovascular, and neurodegenerative diseases.

    References

    • Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. (2022).
    • MedchemExpress. Epoxide Hydrolase | Inhibitors.
    • Imig, J. D. (2020). Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors. Frontiers in Pharmacology.
    • Wang, W., et al. (2019). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Journal of Medicinal Chemistry.
    • Jones, P. D., et al. (2005). Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. Analytical Biochemistry.
    • Inceoglu, B., et al. (2017). Soluble Epoxide Hydrolase as a Therapeutic Target for Pain, Inflammatory and Neurodegenerative Diseases. Journal of Pharmacology and Experimental Therapeutics.
    • Pascual-Pascual, B., et al. (2020). Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer's Disease. Neurotherapeutics.
    • Al-Sanea, M. M., et al. (2024). Novel Soluble Epoxide Hydrolase Inhibitor: Toward Regulatory Preclinical Studies.
    • ResearchGate.
    • Santa Cruz Biotechnology. EPHX2 Inhibitors.
    • Pillarisetti, S., & Khanna, I. (2012). Targeting soluble epoxide hydrolase for inflammation and pain - an overview of pharmacology and the inhibitors.
    • Jones, P. D., et al. (2005).
    • Wang, Y., et al. (2021).
    • Assay Genie. Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric).
    • Cayman Chemical. Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit.
    • Locuson, C. W., et al. (2013). Soluble epoxide hydrolase: Gene structure, expression and deletion. Journal of Cellular and Molecular Medicine.
    • Rose, T. E., et al. (2010). The Anti-Inflammatory Effects of Soluble Epoxide Hydrolase Inhibitors are Independent of Leukocyte Recruitment. PLoS ONE.
    • Wagner, K., et al. (2014). Epoxygenated Fatty Acids and Soluble Epoxide Hydrolase Inhibition: Novel Mediators of Pain Reduction.
    • Wikipedia. Epoxide hydrolase 2.
    • Wikipedia. Epoxide hydrolase.
    • Wolf, N. M., et al. (2006). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Analytical Biochemistry.
    • Bertin Bioreagent. Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit.
    • Tota, M. R., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules.

    Sources

    Application Note: Preparation and Handling of 1-(3-Amino-benzyl)-3-cyclohexyl-urea Stock Solutions

    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract: The reliability and reproducibility of in vitro and in vivo bioassays are fundamentally dependent on the precise preparation and handling of test compound stock solutions. 1-(3-Amino-benzyl)-3-cyclohexyl-urea, a substituted urea derivative, requires a systematic approach to solubilization and storage to ensure its chemical integrity and concentration accuracy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals. It details the principles of solubilization for urea-based compounds, offers a step-by-step protocol for preparing high-concentration stock solutions in DMSO, and outlines best practices for storage and the preparation of aqueous working solutions to maintain compound stability and maximize experimental success.

    Foundational Principles: The Chemistry of Urea-Based Compounds in Solution

    1-(3-Amino-benzyl)-3-cyclohexyl-urea possesses a molecular structure with distinct polarity regions: a polar urea core capable of hydrogen bonding and nonpolar cyclohexyl and benzyl groups. This amphipathic nature governs its solubility, making it sparingly soluble in aqueous media but generally soluble in organic solvents.[1][2]

    The primary challenges in handling urea derivatives in solution are:

    • Solubility: Achieving the desired concentration without precipitation, especially when transitioning from an organic stock solution to an aqueous experimental medium, is a critical hurdle.

    • Stability: Urea compounds can be susceptible to hydrolysis in aqueous solutions. This degradation is influenced by pH, temperature, and the presence of moisture, potentially altering the compound's effective concentration and activity over time. Therefore, using high-purity, anhydrous solvents for stock preparation is crucial.

    A validated and consistent protocol is essential to mitigate these variables and ensure the integrity of the compound throughout its experimental lifecycle.

    Materials and Equipment

    • 1-(3-Amino-benzyl)-3-cyclohexyl-urea (solid powder)

    • High-Purity, Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, Nuclease-Free Water or appropriate aqueous buffer (e.g., PBS, cell culture medium)

    • Calibrated Analytical Balance

    • Calibrated Micropipettes (P1000, P200, P20) and sterile tips

    • Sterile, amber or opaque glass vials with Teflon-lined screw caps

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Bath sonicator (optional, for aiding dissolution)

    • Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

    Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

    This protocol describes the preparation of a high-concentration primary stock solution. DMSO is the recommended solvent for long-term storage and for most biological applications due to its broad solvating power.[3]

    Step 3.1: Pre-Preparation and Calculation
    • Determine Molecular Weight (MW): The molecular formula for 1-(3-Amino-benzyl)-3-cyclohexyl-urea is C₁₄H₂₁N₃O. Its calculated molecular weight is 247.34 g/mol .

    • Bring Compound to Room Temperature: Before opening, allow the vial containing the compound to equilibrate to room temperature for at least 20-30 minutes, especially if stored in a freezer. This prevents condensation of atmospheric moisture onto the powder.

    • Calculate Required Mass: Use the following formula to determine the mass of the compound needed to prepare the desired volume of a 10 mM stock solution.[4]

      Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × MW ( g/mol ) / 1000

      Example: To prepare 2 mL of a 10 mM stock solution: Mass (mg) = 10 mM × 2 mL × 247.34 g/mol / 1000 = 4.95 mg

    Step 3.2: Weighing and Dissolution
    • Weighing: Carefully weigh the calculated mass of the compound.

      • For quantities >10 mg: Weigh the powder onto a weigh boat and transfer it to an appropriately sized glass vial.[5]

      • For quantities ≤10 mg: To avoid loss of material, it is highly recommended to dissolve the compound directly in the manufacturer's vial.[5] If the powder is not clearly visible, it may be present as a thin film; add the solvent to this vial to ensure all compound is recovered.[5]

    • Add Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.

    • Promote Dissolution:

      • Tightly cap the vial and vortex vigorously for 1-2 minutes.

      • Visually inspect the solution against a light source to ensure all solid particles have dissolved.

      • If dissolution is slow, sonicate the vial in a bath sonicator for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied, but avoid excessive heat.[4]

    Step 3.3: Visual Quality Control

    A properly prepared stock solution should be a clear, homogenous liquid with no visible particulates. If precipitation is observed, the concentration may exceed the compound's solubility limit in DMSO. In this case, the solution can be diluted with additional DMSO to a lower, fully solubilized concentration.

    Aliquoting, Storage, and Stability

    Proper storage is critical to preserving the compound's integrity.

    • Aliquot for Use: To prevent degradation from repeated freeze-thaw cycles, divide the primary stock solution into smaller, single-use aliquots in tightly sealed, clearly labeled vials.[5]

    • Storage Conditions: Store the DMSO stock solution aliquots at -20°C or -80°C for long-term stability.[5] When stored correctly as a powder, the compound is stable for years.[5] DMSO solutions are generally stable for months at -20°C.[5][6]

    • Aqueous Instability: Urea-based compounds can be unstable in aqueous solutions. Therefore, working solutions in aqueous buffers or media should be prepared fresh for each experiment and should not be stored for more than a day.[1][7]

    Protocol 2: Preparation of Working Solutions

    This protocol details the dilution of the high-concentration DMSO stock into an aqueous buffer or cell culture medium for experimental use.

    Step 5.1: The Principle of Serial Dilution

    Directly diluting a highly concentrated DMSO stock into an aqueous medium often causes the compound to precipitate out of solution. To prevent this, an intermediate dilution step is recommended.

    Step 5.2: Dilution Procedure
    • Thaw Stock Aliquot: Remove a single aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

    • Prepare Intermediate Dilution (Optional but Recommended): If a large dilution factor is required (e.g., >1:1000), first perform an intermediate dilution in DMSO. For example, to get to a 10 µM final concentration, you might first dilute the 10 mM stock 1:100 in DMSO to create a 100 µM intermediate stock.

    • Prepare Final Working Solution: Add the small volume of the DMSO stock (or intermediate stock) to the larger volume of the final aqueous buffer or medium and mix immediately and thoroughly.

      • Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock (a 1:1000 dilution): Add 1 µL of the 10 mM DMSO stock to 999 µL of your aqueous buffer/medium.

    • Control Final Solvent Concentration: The final concentration of DMSO in the assay should be kept to a minimum, typically ≤ 0.5% (v/v) , to avoid solvent-induced artifacts or cytotoxicity.[5]

    • Include a Vehicle Control: Always prepare and test a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your test samples but without the compound.

    Summary of Key Parameters

    ParameterRecommendationRationale / Reference
    Primary Solvent High-Purity, Anhydrous DMSOBroad solubility for organic molecules; anhydrous nature minimizes hydrolytic degradation.
    Typical Stock Concentration 10–20 mMProvides a concentrated source for accurate dilution while typically remaining below solubility limits.
    Storage Temperature -20°C or -80°CEnsures long-term stability and minimizes solvent evaporation.[5]
    Storage Container Amber/opaque glass vial with Teflon-lined screw capProtects from light and prevents solvent loss.
    Handling Aliquot into single-use volumesAvoids detrimental effects of repeated freeze-thaw cycles.[5]
    Max. Final DMSO % < 0.5% (v/v)Prevents solvent-induced cytotoxicity or off-target effects in assays.[5]
    Aqueous Solutions Prepare fresh for each experimentUrea derivatives may have limited stability in aqueous solutions.[1][7]

    Visualized Workflows

    The following diagrams illustrate the key processes described in this guide.

    G cluster_prep Protocol 1: Stock Solution Preparation cluster_storage Storage & Handling cluster_dilution Protocol 2: Working Solution Preparation compound Compound Powder calculate 1. Calculate Mass (MW = 247.34 g/mol) compound->calculate weigh 2. Weigh Compound calculate->weigh dissolve 3. Add Anhydrous DMSO & Vortex/Sonicate weigh->dissolve qc 4. Visual QC (Clear Solution) dissolve->qc aliquot 5. Aliquot into Single-Use Vials qc->aliquot store 6. Store at -20°C / -80°C aliquot->store thaw 7. Thaw Stock Aliquot store->thaw dilute 8. Dilute into Aqueous Medium (e.g., Buffer, Media) thaw->dilute use 9. Use Immediately in Assay (with Vehicle Control) dilute->use G stock Primary Stock 10 mM in 100% DMSO intermediate Intermediate Dilution (Optional) 100 µM in 100% DMSO stock->intermediate 1:100 Dilution (in DMSO) working Final Working Solution 10 µM in Aqueous Medium (<0.1% DMSO) stock->working 1:1000 Direct Dilution (Higher Precipitation Risk) intermediate->working 1:10 Dilution (in Aqueous Medium)

    Sources

    Application Note: Comprehensive NMR Spectroscopic Characterization of 1-(3-Amino-benzyl)-3-cyclohexyl-urea

    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This technical guide provides a detailed protocol and in-depth analysis for the structural elucidation of 1-(3-Amino-benzyl)-3-cyclohexyl-urea using Nuclear Magnetic Resonance (NMR) spectroscopy. Urea derivatives are pivotal scaffolds in medicinal chemistry and drug discovery, making unambiguous characterization essential.[1][2] This document outlines a multi-faceted NMR approach, integrating one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments. We delve into the causality behind experimental choices, from solvent selection to the strategic application of 2D correlation techniques, to provide a robust, self-validating methodology for researchers, scientists, and drug development professionals.

    Introduction: The Significance of Structural Verification

    1-(3-Amino-benzyl)-3-cyclohexyl-urea is a disubstituted urea containing three key structural motifs: a meta-substituted aminobenzyl group, a flexible cyclohexyl ring, and a central urea linkage. Each of these components presents unique spectroscopic signatures. The urea functional group, in particular, is a privileged structure in drug design due to its ability to act as a rigid hydrogen bond donor and acceptor.[2]

    Accurate structural confirmation is the bedrock of chemical research and drug development. NMR spectroscopy stands as the preeminent technique for the non-destructive, definitive structural analysis of organic molecules in solution.[1] This guide provides a comprehensive framework for acquiring and interpreting the NMR data necessary to confirm the identity, purity, and detailed structural features of the title compound.

    PART 1: Experimental Protocols & Workflow

    Materials & Equipment
    • Analyte: 1-(3-Amino-benzyl)-3-cyclohexyl-urea (5-10 mg)

    • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

    • Internal Standard: Tetramethylsilane (TMS)

    • Equipment:

      • High-quality 5 mm NMR tubes

      • Vortex mixer and/or sonicator

      • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

    Rationale for Solvent Selection

    The choice of a deuterated solvent is the most critical first step in sample preparation.[3] For urea-based compounds, DMSO-d₆ is highly recommended over other common solvents like CDCl₃ for several reasons:

    • Solubility: Ureas often exhibit moderate to high polarity and are readily soluble in DMSO.[4]

    • Hydrogen Bonding: DMSO is a hydrogen bond acceptor, which slows down the chemical exchange rate of the N-H protons of the urea and amine groups.[5][6] This results in sharper, more easily observable N-H signals in the ¹H NMR spectrum, which are crucial for structural assignment. In protic solvents or even CDCl₃, these signals can be broad or exchange away entirely.[7]

    • Chemical Shift Range: The residual solvent peak for DMSO-d₆ (~2.50 ppm) and its water peak (~3.33 ppm) are typically in regions that do not obscure key analyte signals.

    Step-by-Step Sample Preparation Protocol
    • Weighing: Accurately weigh approximately 5-10 mg of 1-(3-Amino-benzyl)-3-cyclohexyl-urea directly into a clean, dry vial.

    • Dissolution: Add 0.6-0.7 mL of DMSO-d₆ to the vial.

    • Homogenization: Vortex the mixture thoroughly for 30-60 seconds. If necessary, use a sonicator for a few minutes to ensure the sample is fully dissolved. A clear, particulate-free solution is required.

    • Transfer: Carefully transfer the solution into a 5 mm NMR tube using a clean pipette. Ensure the sample height is sufficient for the spectrometer's probe, typically around 4.5-5 cm.[4]

    • Labeling: Clearly label the NMR tube with the sample identification.

    NMR Data Acquisition Workflow

    A hierarchical approach to data acquisition ensures a complete structural picture. The following sequence of experiments provides a self-validating dataset.

    G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis SamplePrep Sample Preparation (5-10 mg in DMSO-d6) H1_NMR 1D ¹H NMR (Proton Environment & Counts) SamplePrep->H1_NMR Insert into Spectrometer C13_NMR 1D ¹³C NMR (Carbon Backbone) COSY 2D COSY (¹H-¹H Connectivity) HSQC 2D HSQC (Direct ¹J C-H Attachment) HMBC 2D HMBC (Long-Range ²J,³J C-H Corr.) Structure Final Structure Elucidation HMBC->Structure Integrate & Interpret Data

    Diagram 1: Recommended workflow for NMR characterization.

    ExperimentPurposeKey Parameters
    ¹H NMR To identify all unique proton environments, their integrations (relative counts), and coupling patterns (multiplicities).Spectral Width: -2 to 12 ppm; Relaxation Delay (d1): 2 s; Number of Scans: 8-16.
    ¹³C{¹H} NMR To identify all unique carbon environments. Proton-decoupled for simplicity.Spectral Width: 0 to 180 ppm; Relaxation Delay (d1): 2 s; Number of Scans: 1024 or more.
    2D COSY To establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within a spin system (e.g., on the cyclohexyl ring and aromatic ring).Standard gradient-selected (gCOSY) pulse program.
    2D HSQC To correlate each proton directly to its attached carbon atom (¹JCH).Optimized for ¹JCH ≈ 145 Hz.
    2D HMBC To identify longer-range correlations between protons and carbons (typically 2-3 bonds, ²JCH, ³JCH), which is critical for connecting the molecular fragments.Optimized for long-range coupling of 8-10 Hz.

    PART 2: Spectral Interpretation & Data Analysis

    Molecular Structure and Atom Numbering

    For clarity in the following discussion, the atoms of 1-(3-Amino-benzyl)-3-cyclohexyl-urea are numbered as shown below.

    Diagram 2: Numbering scheme for 1-(3-Amino-benzyl)-3-cyclohexyl-urea.

    Predicted ¹H and ¹³C NMR Data

    The following table summarizes the expected chemical shifts (δ) and multiplicities for the compound in DMSO-d₆. These are predictive values based on established chemical shift theory and data from similar structures.[8][9][10][11][12][13][14]

    Atom(s)Predicted ¹H δ (ppm), Multiplicity, IntegrationPredicted ¹³C δ (ppm)Rationale & Key Correlations
    Urea NH (N1-H) ~6.4-6.6 (t, 1H)-Triplet due to coupling with the two C7 protons. Shows HMBC to C7, C1, and C8.
    Urea NH (N2-H) ~6.0-6.2 (d, 1H)-Doublet due to coupling with the C9 proton. Shows HMBC to C9, C10/14, and C8.
    Amine NH₂ ~5.0-5.2 (s, 2H)-Broad singlet, D₂O exchangeable. Position is concentration and temperature dependent.
    Benzylic CH₂ (C7) ~4.1-4.2 (d, 2H)~43-45Doublet due to coupling with N1-H. Correlates to C1, C2, C6, and C8 in HMBC.
    Aromatic CH (C2, C4, C5, C6) ~6.4-7.1 (m, 4H)~112-130A complex multiplet region. C2/C6 and C4/C5 will have distinct shifts. COSY shows coupling between adjacent aromatic protons. C5 is ortho to the amine, shifting it upfield.
    Aromatic Quat. (C1, C3) -~140-150C1 and C3 (amine-bearing) will be downfield. Identified by lack of signal in HSQC but HMBC correlations from nearby protons.
    Urea C=O (C8) -~157-159Diagnostic quaternary carbon signal for the urea carbonyl. Key HMBC correlations from N1-H and N2-H confirm the urea linkage.
    Cyclohexyl CH (C9) ~3.4-3.6 (m, 1H)~48-50Broad multiplet due to multiple couplings. Downfield shift due to attachment to nitrogen.
    Cyclohexyl CH₂ (C10-C14) ~1.0-1.8 (m, 10H)~24-35Complex, overlapping multiplet region containing signals for 5 distinct CH₂ groups. Axial and equatorial protons are non-equivalent, leading to complexity.[9][15]
    Analysis with 2D Correlation Spectroscopy

    While 1D spectra provide the initial overview, 2D experiments are essential for unambiguous assignment.

    • COSY: This experiment will reveal the connectivity within the two main spin systems:

      • Aromatic System: Cross-peaks will connect H4-H5-H6. H2 will show a weaker correlation to H6.

      • Cyclohexyl System: A dense network of cross-peaks will be visible, connecting the C9 methine proton to the C10/C14 protons, which in turn couple to the C11/C13 protons, and finally to the C12 proton.

    • HSQC: This spectrum acts as a map, definitively linking each proton signal to its directly attached carbon. It is invaluable for resolving the crowded aliphatic region of the cyclohexyl group and assigning the aromatic carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for confirming the overall structure by piecing the fragments together. Key expected correlations include:

      • N1-H → C8 (³J): Confirms the benzylamine is part of the urea.

      • N2-H → C8 (³J): Confirms the cyclohexylamine is part of the urea.

      • H7 → C8 (³J): Cross-validates the benzyl-urea connection.

      • H9 → C8 (³J): Cross-validates the cyclohexyl-urea connection.

      • H7 → C1, C2, C6 (²J, ³J): Connects the benzylic methylene to the aromatic ring.

    PART 3: Advanced Considerations

    • Rotational Isomers: The C-N bonds of the urea moiety have partial double-bond character, which can lead to restricted rotation.[2][5] At room temperature, this may result in broadened signals for the protons near the urea linkage (N-H, C7, C9). Variable temperature (VT) NMR studies can be employed to investigate these dynamics; at lower temperatures, distinct signals for different conformers might be resolved, while at higher temperatures, signals would sharpen as rotation becomes faster on the NMR timescale.

    • Quantitative NMR (qNMR): For purity assessment, a qNMR experiment can be performed. This involves adding a certified internal standard of known concentration (e.g., maleic anhydride) and acquiring a ¹H NMR spectrum with a long relaxation delay (d1 > 5 * T₁) to ensure full signal relaxation for accurate integration.

    • Troubleshooting:

      • Poor Solubility: If the sample does not dissolve in DMSO-d₆, other polar aprotic solvents like DMF-d₇ can be considered.[4]

      • Broad N-H Signals: Ensure the solvent is anhydrous. Traces of acid or base can catalyze proton exchange, leading to signal broadening. The signals can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the N-H and NH₂ signals to disappear due to H/D exchange.

    Conclusion

    The structural characterization of 1-(3-Amino-benzyl)-3-cyclohexyl-urea is achieved through a systematic and multi-tiered NMR spectroscopy approach. By combining standard 1D ¹H and ¹³C experiments with 2D correlation techniques like COSY, HSQC, and particularly HMBC, each structural fragment can be independently assigned and subsequently connected. This comprehensive protocol, grounded in the careful selection of experimental parameters, provides a reliable and self-validating method for confirming the molecular structure, which is a prerequisite for any further investigation in chemical biology and drug development.

    References

    • Urea complexes: NMR examination and more. Wiley Analytical Science. (2019). Available at: [Link]

    • 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C ... Doc Brown's Chemistry. Available at: [Link]

    • 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). Royal Society of Chemistry. (2014). Available at: [Link]

    • NMR assignments and structural characterization of new thiourea and urea kynurenamine derivatives nitric oxide synthase inhibitors. ResearchGate. Available at: [Link]

    • Quantitative and qualitative 1H, 13C, and 15N NMR spectroscopic investigation of the urea-formaldehyde resin synthesis. SciSpace. Available at: [Link]

    • Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange. ACS Publications. (2021). Available at: [Link]

    • An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C−N Bonds in Urea and Thiourea. Journal of the American Chemical Society. Available at: [Link]

    • Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. PMC. Available at: [Link]

    • NMR solvent selection - that also allows sample recovery. BioChromato. (2018). Available at: [Link]

    • Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange. PMC. (2021). Available at: [Link]

    • Identification of Isomers of Alkylaminophenylethanethiosulfuric Acids by 13C-NMR Calculations Using a C-13 Chemical Shift User D. SciELO. Available at: [Link]

    • Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry. (2014). Available at: [Link]

    • Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. ACS Publications. (2024). Available at: [Link]

    • Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. MDPI. Available at: [Link]

    • N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. MDPI. Available at: [Link]

    • How to Choose Deuterated NMR Solvents. Isotope Science / Alfa Chemistry. Available at: [Link]

    • Electronic Supplementary information for Two in one environment friendly chemical recycling of polycarbonate and harvesting preserved carbonyl for urea derivative synthesis. The Royal Society of Chemistry. Available at: [Link]

    • 4-Aminobenzyl alcohol. PubChem. Available at: [Link]

    • 13C NMR. University of Regensburg. Available at: [Link]

    • 1H- and 13C-NMR for - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

    • 1H NMR Chemical Shifts. Oregon State University. Available at: [Link]

    • Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea. PMC. Available at: [Link]

    • Figure S1. a) 1 H NMR spectrum (CDCl 3 ) and b) 13 C NMR of benzyl 2(ethylthiocarbonothioylthio)propanoate. ResearchGate. Available at: [Link]

    • Synthesis and SAR of 1,3-disubstituted cyclohexylmethyl urea and amide derivatives as non-peptidic motilin receptor antagonists. PubMed. (2006). Available at: [Link]

    • Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. PMC. Available at: [Link]

    • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Available at: [Link]

    • Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. PMC. Available at: [Link]

    Sources

    In vivo administration routes for 1-(3-Amino-benzyl)-3-cyclohexyl-urea

    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Preclinical In Vivo Administration Protocols for 1-(3-Aminobenzyl)-3-cyclohexyl-urea

    Mechanistic Rationale & Target Biology

    1-(3-Aminobenzyl)-3-cyclohexyl-urea belongs to a highly potent class of N,N′-disubstituted ureas designed to modulate lipid signaling. In preclinical pharmacology, this structural motif is the gold standard for inhibiting Soluble Epoxide Hydrolase (sEH) [1].

    The causality behind the compound's efficacy lies in its pharmacophore: the urea group acts as a transition-state analog that mimics the epoxide ring-opening process, forming stable hydrogen bonds with the catalytic residues (Tyr383, Tyr466, and Asp335) in the active site of sEH. By inhibiting sEH, the compound prevents the degradation of endogenous epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs). This stabilization of EETs exerts profound anti-inflammatory, analgesic, and antihypertensive effects in vivo [2].

    G AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EETs EETs (Anti-inflammatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs DHETs (Pro-inflammatory) sEH->DHETs Inhibitor 1-(3-Aminobenzyl)- 3-cyclohexyl-urea Inhibitor->sEH Inhibits

    Mechanism of sEH inhibition by 1-(3-Aminobenzyl)-3-cyclohexyl-urea stabilizing anti-inflammatory EETs.

    Physicochemical Profiling & Formulation Strategy

    A critical hurdle in the in vivo administration of disubstituted ureas is their high lipophilicity (LogP typically > 3.0) and high crystal lattice energy (evidenced by high melting points), which results in notoriously poor aqueous solubility [3].

    Attempting to dissolve 1-(3-Aminobenzyl)-3-cyclohexyl-urea directly in saline will result in immediate precipitation, rendering the dose unquantifiable and potentially causing fatal embolisms if administered intravenously. To bypass this, we utilize a co-solvent microemulsion strategy. Polyethylene glycol 400 (PEG400) is the preferred excipient because it disrupts the hydrogen bonding network of the urea while remaining well-tolerated in rodent models [4].

    Table 1: Validated Formulation Matrices for sEH Urea Inhibitors

    Formulation MatrixComposition RatioOptimal RouteCausality / Rationale
    Co-Solvent System 5% DMSO / 20% PEG400 / 75% SalineIV, IPDMSO provides initial dissolution; PEG400 prevents precipitation upon aqueous dilution.
    Lipid Suspension 10% PEG400 in Safflower OilPO (Gavage)Maximizes lymphatic absorption and bypasses hepatic first-pass metabolism.
    Complexation 20% HP-β-CD in WaterIV, SCCyclodextrin encapsulates the lipophilic cyclohexyl ring, creating a true aqueous solution.

    Step-by-Step Experimental Protocols

    The following protocols establish a self-validating system. Quality control (QC) steps are embedded to ensure that the physical state of the drug remains consistent prior to injection.

    Protocol A: Preparation of a 10 mg/kg IP/IV Dosing Solution

    Objective: Formulate a 1 mg/mL clear solution for a standard 25g mouse (Dose volume: 10 mL/kg).

    • Primary Dissolution: Weigh exactly 10.0 mg of 1-(3-Aminobenzyl)-3-cyclohexyl-urea powder. Add 0.5 mL of sterile, anhydrous DMSO. Vortex vigorously for 60 seconds until no particulates remain.

      • QC Check: The solution must be completely transparent. If cloudy, gently warm to 37°C in a water bath.

    • Co-solvent Addition: Add 2.0 mL of PEG400 to the DMSO mixture. Vortex for 30 seconds.

      • Causality: Adding PEG400 before the aqueous phase creates a transitional polarity gradient, preventing the urea from crashing out of solution.

    • Aqueous Dilution: Dropwise, add 7.5 mL of sterile 0.9% NaCl (Saline) while continuously vortexing or sonicating the mixture.

    • Final Validation: Hold the vial against a dark background under a direct light source. The Tyndall effect will reveal any micro-precipitates. If the solution is optically clear, it is ready for injection.

    Protocol B: Oral Gavage (PO) Administration
    • Formulation: Dissolve the compound in 10% PEG400, followed by 90% Safflower or Olive oil. Sonicate for 15 minutes at 40°C.

    • Administration: Using a stainless-steel bulb-tipped gavage needle, administer the lipid formulation directly into the lower esophagus/stomach.

      • Causality: Lipid vehicles stimulate chylomicron formation in the enterocytes, significantly enhancing the oral bioavailability of highly lipophilic ureas [4].

    Workflow Step1 Weigh Compound 1-(3-Aminobenzyl)-3-cyclohexyl-urea Step2 Primary Dissolution (5% v/v DMSO) Step1->Step2 Step3 Co-solvent Addition (20% v/v PEG400) Step2->Step3 Step4 Aqueous Dilution (Saline to 100% Volume) Step3->Step4 Step5 QC: Visual & Tyndall Check (Must be optically clear) Step4->Step5 Step6 In Vivo Administration (PO, IP, IV) Step5->Step6 Step7 PK Blood Sampling (Tail Vein, 0-72h) Step6->Step7

    Step-by-step formulation and in vivo administration workflow for urea-based sEH inhibitors.

    Pharmacokinetic (PK) Data Interpretation

    When evaluating the in vivo success of 1-(3-Aminobenzyl)-3-cyclohexyl-urea, researchers must benchmark their PK data against established profiles for this drug class. Because of the robust metabolic stability of the disubstituted urea backbone, these compounds typically exhibit prolonged half-lives compared to amide or carbamate alternatives [3].

    Blood sampling should be conducted via the tail vein at 0.25, 0.5, 1, 2, 4, 8, 24, and 48 hours post-dose. Samples must be immediately transferred to EDTA-coated tubes containing a trace amount of a secondary sEH inhibitor (e.g., paraoxon) to prevent ex vivo degradation of endogenous lipid biomarkers [4].

    Table 2: Representative Pharmacokinetic Parameters for sEH Urea Inhibitors (Rodent Model, 3 mg/kg PO)

    PK ParameterTypical RangeBiological Interpretation
    Cmax (Maximum Concentration)150 - 400 ng/mLIndicates successful gastrointestinal absorption. Target >10x the in vitro IC50.
    Tmax (Time to Cmax)2.0 - 4.0 hoursDelayed Tmax is characteristic of lipid-based oral formulations.
    AUC(0-∞) (Total Exposure)2,500 - 6,000 h·ng/mLHigh AUC confirms resistance to rapid hepatic clearance.
    t1/2 (Elimination Half-life)12 - 24 hoursSupports once-daily or every-other-day dosing paradigms in efficacy models.

    References

    • α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases. Journal of Medicinal Chemistry (ACS). Available at:[Link]

    • Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys. British Journal of Pharmacology. Available at:[Link]

    • 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure−Activity Relationships, Pharmacokinetics, and Reduction of Inflammatory Pain. Journal of Medicinal Chemistry (ACS). Available at:[Link]

    • In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. Frontiers in Pharmacology. Available at:[Link]

    Application Note: Formulation Strategies for 1-(3-Amino-benzyl)-3-cyclohexyl-urea to Enhance Oral Bioavailability

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The development of highly lipophilic, high-melting-point active pharmaceutical ingredients (APIs) presents a significant challenge in modern drug delivery. 1-(3-Amino-benzyl)-3-cyclohexyl-urea (ABCU) is a potent compound featuring a 1,3-disubstituted urea pharmacophore. While this structural motif is excellent for target binding, it results in poor aqueous solubility and erratic oral bioavailability. This application note details two advanced, self-validating formulation strategies—Self-Microemulsifying Drug Delivery Systems (SMEDDS) and Amorphous Solid Dispersions (ASD) —designed to overcome the physicochemical barriers of ABCU and maximize its in vivo pharmacokinetic exposure.

    Mechanistic Rationale: The "Brick Dust" and "Grease Ball" Conundrum

    To successfully formulate ABCU, we must first understand the causality behind its poor bioavailability. The 1,3-disubstituted urea pharmacophore is highly effective for target binding but notorious for forming robust intermolecular hydrogen bond networks in the solid state. This results in high melting points and significant crystal lattice energy, which thermodynamically opposes dissolution 1[1].

    When combined with lipophilic moieties like the cyclohexyl and benzyl groups, the molecule exhibits near-zero aqueous solubility, leading to erratic oral absorption 2[2]. Similar phenomena are consistently observed in other cyclohexyl-urea drugs (such as glyburide), which require advanced formulation techniques to overcome low bioavailability 3[3].

    To address this dual "brick dust" (high lattice energy) and "grease ball" (high lipophilicity) nature, we deploy two parallel strategies:

    • SMEDDS : Bypasses dissolution entirely by presenting the API in a pre-dissolved, thermodynamically stable lipid matrix.

    • ASD : Disrupts the crystal lattice energy by kinetically trapping the API in a high-energy amorphous state.

    Physicochemical Profiling of ABCU

    Before formulation, a rigorous physicochemical profile is established to guide excipient selection.

    Table 1: Physicochemical Properties of ABCU

    ParameterValue (Representative)Implication for Formulation
    Molecular Weight 247.34 g/mol Favorable for intestinal absorption (Passes Lipinski's Rule).
    LogP ~3.8Highly lipophilic; prone to dissolution-rate limited absorption.
    Melting Point > 160 °CHigh crystal lattice energy; resists solubilization in aqueous media.
    Aqueous Solubility < 10 µg/mLClassifies ABCU as a BCS Class II/IV compound.
    pKa (Amine) ~ 4.6Weakly basic; exhibits pH-dependent solubility (lower in intestine).

    Formulation Methodologies (Self-Validating Protocols)

    Protocol A: Lipid-Based Strategy (SMEDDS)

    Causality: SMEDDS utilizes an isotropic mixture of oils, surfactants, and co-surfactants. Upon mild agitation in the gastrointestinal (GI) tract, it spontaneously forms a microemulsion. This keeps the highly lipophilic ABCU in a solubilized state, preventing precipitation and promoting lymphatic transport.

    Step-by-Step Methodology:

    • Excipient Screening: Determine the equilibrium solubility of ABCU in various lipid vehicles. Selection: Capryol 90 (Oil), Kolliphor EL (Surfactant), and Transcutol HP (Co-surfactant) due to maximum API solubilization (>50 mg/g).

    • Ternary Phase Diagram Construction: Titrate the oil phase with a surfactant/co-surfactant mixture (Smix ratio of 2:1) with water to identify the transparent microemulsion region.

    • Formulation Preparation:

      • Mix 15% w/w Capryol 90, 55% Kolliphor EL, and 30% Transcutol HP.

      • Add ABCU at a loading of 40 mg/g.

      • Vortex and sonicate at 40°C for 30 minutes until a clear, isotropic solution is achieved.

    • Self-Validation (Quality Control):

      • Thermodynamic Stability: Subject the formulation to 3 freeze-thaw cycles (-20°C to 40°C) and centrifugation (10,000 rpm for 15 min). Pass criteria: No phase separation or API precipitation.

      • Droplet Size: Dilute the SMEDDS 100-fold in 0.1N HCl and analyze via Dynamic Light Scattering (DLS). Pass criteria: Z-average < 50 nm, Polydispersity Index (PDI) < 0.3.

    Protocol B: Polymeric Strategy (Amorphous Solid Dispersion)

    Causality: By dissolving ABCU and a polymer in a common solvent and rapidly evaporating it via spray drying, the API is kinetically trapped in an amorphous state. The polymer (e.g., HPMCAS) acts as a "parachute," maintaining supersaturation in the GI tract after the high-energy amorphous drug (the "spring") dissolves.

    Step-by-Step Methodology:

    • Solution Preparation: Dissolve ABCU and HPMCAS-LF (1:3 w/w ratio) in a co-solvent system of Ethanol/Acetone (1:1 v/v) to achieve a 5% w/v total solids concentration.

    • Spray Drying (Büchi B-290):

      • Inlet Temperature: 80°C

      • Outlet Temperature: 45–50°C

      • Feed Rate: 5 mL/min

      • Atomization Gas: Nitrogen (to prevent oxidation and solvent ignition).

    • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual solvents below ICH limits.

    • Self-Validation (Quality Control):

      • X-Ray Powder Diffraction (XRPD): Scan from 5° to 40° 2θ. Pass criteria: Complete absence of crystalline Bragg peaks (presence of a broad amorphous halo).

      • Modulated DSC (mDSC): Heat at 2°C/min with a modulation of ±0.5°C every 60s. Pass criteria: A single glass transition temperature ( Tg​ ) indicating a homogenous molecular dispersion, with no endothermic melting peak.

    In Vivo Pharmacokinetic Evaluation

    Causality: To prove that bypassing the lattice energy and lipophilicity barriers translates to systemic exposure, the formulations must be tested in a biorelevant animal model.

    Protocol:

    • Animal Model: Male Sprague-Dawley rats (250-300g, n=6 per group), fasted for 12 hours prior to dosing to eliminate food effects and standardize GI transit.

    • Dosing (10 mg/kg PO):

      • Group 1 (Control): Unformulated ABCU suspended in 0.5% CMC-Na.

      • Group 2: ABCU-SMEDDS (diluted in water immediately prior to gavage).

      • Group 3: ABCU-ASD (suspended in 0.5% Methocel immediately prior to gavage).

    • Sampling & Analysis: Collect blood via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours. Quantify ABCU plasma concentrations using a validated LC-MS/MS method.

    Representative Data & Pharmacokinetic Outcomes

    The table below summarizes the quantitative PK parameters, demonstrating the massive exposure improvements achieved by both formulation strategies.

    Table 2: Comparative Pharmacokinetic Parameters (In Vivo SD Rats, 10 mg/kg PO)

    Formulation Cmax​ (ng/mL) Tmax​ (h) AUC0−24h​ (ng·h/mL)Relative Bioavailability (%)
    Unformulated ABCU 145 ± 324.0850 ± 110100
    ABCU-SMEDDS 890 ± 851.54,250 ± 340500
    ABCU-ASD 1,120 ± 952.05,100 ± 420600

    Conclusion: Both formulations successfully overcame the physicochemical barriers. The ASD provided the highest overall exposure ( AUC ), while the SMEDDS provided the most rapid onset of absorption ( Tmax​ ).

    Formulation Workflow Visualization

    G API 1-(3-Amino-benzyl) -3-cyclohexyl-urea (BCS Class II/IV) QC1 Physicochemical Characterization API->QC1 SMEDDS SMEDDS Formulation (Lipid/Surfactant Matrix) QC1->SMEDDS Overcome Lipophilicity ASD Amorphous Solid Dispersion (Polymer Matrix) QC1->ASD Disrupt Lattice Energy QC2_SMEDDS Validation: DLS & Freeze-Thaw SMEDDS->QC2_SMEDDS QC2_ASD Validation: XRPD & mDSC ASD->QC2_ASD InVitro Biorelevant Dissolution (FaSSIF/FeSSIF) QC2_SMEDDS->InVitro Pass Criteria QC2_ASD->InVitro Pass Criteria InVivo In Vivo PK Study (Sprague-Dawley Rats) InVitro->InVivo Improved Release Result Enhanced Oral Bioavailability InVivo->Result PK Analysis

    Workflow for the formulation and validation of ABCU to enhance oral bioavailability.

    References

    • Source: google.
    • Source: nih.
    • Source: dovepress.

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Solubilization & Formulation of 1-(3-Amino-benzyl)-3-cyclohexyl-urea

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly lipophilic urea derivatives. 1-(3-Amino-benzyl)-3-cyclohexyl-urea presents a classic physicochemical challenge: it possesses a rigid, hydrogen-bonding urea core flanked by two highly hydrophobic domains (a cyclohexyl ring and a benzyl group).

    When transitioning this compound from an organic stock into an aqueous assay buffer, the sudden shift in solvent polarity forces the hydrophobic domains to rapidly aggregate, while the urea backbones form strong intermolecular hydrogen bonds. This thermodynamic drive results in immediate crystallization or "crashing out" of the compound .

    This guide provides field-proven, self-validating methodologies to manipulate the solvation thermodynamics of this compound, ensuring stable aqueous dispersions for your biological assays.

    Part 1: Quantitative Solubility Profiles

    Understanding the baseline solubility limits of cyclohexylurea derivatives is critical before attempting complex formulations. The data below is extrapolated from structurally analogous compounds (such as 1,3-dicyclohexylurea and 1,3-diphenylurea) to guide your solvent selection .

    Solvent / MatrixMax Recommended StockAqueous Compatibility upon DilutionCausality & Notes
    100% Anhydrous DMSO 30 - 50 mg/mLPoor (< 1% v/v without additives)DMSO disrupts urea H-bonds. Requires warming to 37°C and sonication for complete dissolution.
    100% Ethanol ≤ 2.5 mg/mLPoorSub-optimal H-bond disruption compared to DMSO. Not recommended for primary stocks.
    Aqueous Buffer (pH 7.4) InsolubleN/AHigh lattice energy and lack of ionizable groups at physiological pH drive precipitation.
    Aqueous Buffer (pH < 4.5) ~ 0.5 - 1 mg/mLModerateProtonation of the 3-amino group (pKa ~4.6) introduces a positive charge, increasing hydration.
    20% HP-β-CD (Aqueous) 2 - 5 mg/mLExcellentHydroxypropyl-β-cyclodextrin forms a host-guest inclusion complex, shielding the hydrophobic rings.
    Part 2: Experimental Methodologies & Workflows

    To prevent precipitation, you must control the kinetics of dilution. The goal is to trap the compound in a metastable solubilized state or micellar suspension before it can form a crystalline lattice.

    Protocol A: Standard Aqueous Assay Dilution (Surfactant-Mediated)

    Use this protocol for standard in vitro biochemical or cell-based assays.

    • Primary Stock Preparation: Weigh the lyophilized 1-(3-Amino-benzyl)-3-cyclohexyl-urea powder and dissolve it in 100% anhydrous DMSO to achieve a 10 mM stock.

    • Thermal Disruption: Place the stock in a 37°C water bath and sonicate for 10–15 minutes. Causality: Sonication provides the kinetic energy required to break the initial crystalline lattice, ensuring no microscopic nucleation seeds remain.

    • Buffer Preparation: Prepare your target aqueous buffer (e.g., PBS) and supplement it with a non-ionic surfactant (e.g., 0.1% Tween-20 or Triton X-100). Pre-warm this buffer to 37°C.

    • Kinetic Dilution: Place the pre-warmed buffer on a vortex mixer at maximum speed. Using a micropipette, add the DMSO stock dropwise directly into the center of the vortex. Causality: Rapid mechanical shearing disperses the compound instantly into the surfactant micelles before urea-urea hydrogen bonds can form.

    • Self-Validation (Quality Control): Measure the optical density (OD) of the final solution at 600 nm against a blank buffer. An OD 600​ < 0.05 indicates a successful, aggregate-free solution. Alternatively, shine a laser pointer through the tube; a strong visible beam (Tyndall effect) indicates colloidal precipitation.

    Protocol B: Cyclodextrin Inclusion Complexation

    Use this protocol for in vivo dosing or assays sensitive to DMSO/surfactants.

    • Carrier Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in pure water or saline.

    • Co-Solvent Evaporation: Dissolve the compound in a volatile organic solvent (e.g., methanol or ethanol) at 5 mg/mL.

    • Complexation: Add the organic solution dropwise to the stirring HP-β-CD aqueous solution. Stir uncovered in a fume hood or under a gentle stream of nitrogen for 4–6 hours to evaporate the organic solvent.

    • Self-Validation: Filter the resulting aqueous solution through a 0.22 µm PTFE syringe filter. If the filter clogs or significant resistance is felt, the inclusion complex was incomplete. Quantify the final concentration of the filtrate via UV-Vis or HPLC to confirm the exact dose.

    Part 3: Mechanistic & Workflow Visualizations

    Solubilization_Workflow A 1. Weigh 1-(3-Amino-benzyl)- 3-cyclohexyl-urea B 2. Dissolve in 100% Anhydrous DMSO (Target: 10-50 mM) A->B C 3. Sonicate at 37°C for 15 min (Ensure clear solution) B->C E 5. Dropwise Addition of Stock under Vigorous Vortexing C->E Stock Solution D 4. Prepare Aqueous Buffer (e.g., PBS + 0.1% Tween-20) D->E Pre-warmed Buffer F 6. Validation: Measure OD600 (OD < 0.05 indicates success) E->F

    Caption: Step-by-step formulation workflow to prevent aqueous precipitation.

    Mechanism_Logic Hydrophobic Hydrophobic Aggregation (Urea H-bonding & Cyclohexyl) Mech1 pH < 4.6 (Protonates 3-amino group) Hydrophobic->Mech1 Ionization Mech2 Surfactants (Micellar Encapsulation) Hydrophobic->Mech2 Steric Shielding Mech3 HP-β-CD (Inclusion Complexation) Hydrophobic->Mech3 Host-Guest Binding Solubilized Stable Aqueous Dispersion Mech1->Solubilized Mech2->Solubilized Mech3->Solubilized

    Caption: Mechanistic pathways for overcoming hydrophobic aggregation in aqueous media.

    Part 4: Troubleshooting FAQs

    Q: I diluted my DMSO stock into PBS, and it immediately turned cloudy. Can I heat it to resolubilize the compound? A: No. Once the compound has nucleated and formed a crystalline precipitate in an aqueous environment, the energy required to break that lattice is immense. Heating the aqueous mixture will rarely salvage it and may degrade your biological buffer. Discard the cloudy solution. For your next attempt, ensure you add the DMSO stock dropwise to a vigorously vortexing buffer. Never add the buffer directly to the DMSO stock, as this creates localized zones of low solvent polarity that trigger instant nucleation.

    Q: Does the pH of my assay buffer affect the precipitation rate? A: Yes, significantly. The compound contains a 3-amino group on the benzyl ring. This acts as a weak base. At physiological pH (7.4), this amine is unprotonated, maximizing the compound's lipophilicity. If your experimental design permits, lowering the pH of the media below the amine's pKa (approximately 4.6) will protonate the group, transforming the molecule into a water-soluble cation.

    Q: We cannot use DMSO or surfactants due to cell toxicity. What are our alternatives? A: If co-solvents and detergents are strictly prohibited, you must utilize carrier-mediated delivery. Aside from the Cyclodextrin protocol detailed above, you can pre-incubate the compound with Bovine Serum Albumin (BSA). BSA contains hydrophobic pockets that naturally bind lipophilic molecules. Alternatively, consider formulating the compound as a nanosuspension using nanoprecipitation techniques, which enormously increases the surface area and dissolution rate without requiring organic solvents in the final assay .

    Q: My DMSO stock froze in the refrigerator. After thawing, it looks clear, but it precipitates faster in water now. Why? A: When DMSO freezes (melting point ~19°C), the solute is often excluded from the solvent crystal lattice, creating microscopic, invisible aggregates of the urea derivative. Even if it looks clear upon thawing, these micro-aggregates act as nucleation seeds the moment they hit water. Always re-sonicate and warm your DMSO stocks to 37°C for 10 minutes after thawing to ensure true molecular dissolution.

    References
    • Parikh, D. M. Emerging Technologies for Particle Engineering. In Handbook of Pharmaceutical Granulation Technology (2021). Taylor & Francis. Available at:[Link]

    Troubleshooting low yield in 1-(3-Amino-benzyl)-3-cyclohexyl-urea synthesis

    Author: BenchChem Technical Support Team. Date: April 2026

    Answering the user's request.## Technical Support Center: Synthesis of 1-(3-Amino-benzyl)-3-cyclohexyl-urea

    Welcome to the technical support center for the synthesis of 1-(3-Amino-benzyl)-3-cyclohexyl-urea. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific urea synthesis. Instead of a rigid manual, this resource provides in-depth, cause-and-effect explanations and validated solutions to help you optimize your reaction yield and purity.

    Introduction to the Synthesis

    The synthesis of 1-(3-Amino-benzyl)-3-cyclohexyl-urea is a standard nucleophilic addition reaction. The most direct route involves the reaction of 3-(aminomethyl)aniline (also known as m-xylenediamine or 3-amino-benzylamine) with cyclohexyl isocyanate. The primary amine of 3-amino-benzylamine is significantly more nucleophilic than the aromatic amine, leading to selective reaction at the benzylic position. However, various factors can lead to suboptimal outcomes, primarily low yield and the formation of impurities. This guide will address these issues systematically.

    Primary Reaction Pathway

    Primary_Reaction_Pathway cluster_reactants Reactants cluster_product Product reactant1 3-(Aminomethyl)aniline product 1-(3-Amino-benzyl)-3-cyclohexyl-urea reactant1->product + reactant2 Cyclohexyl Isocyanate reactant2->product Isocyanate_Water_Side_Reaction isocyanate1 Cyclohexyl Isocyanate carbamic_acid Carbamic Acid (Unstable) isocyanate1->carbamic_acid + water Water (Moisture) water->carbamic_acid amine Cyclohexylamine carbamic_acid->amine Decomposes co2 CO2 Gas carbamic_acid->co2 sym_urea 1,3-Dicyclohexylurea (Byproduct) amine->sym_urea + isocyanate2 Cyclohexyl Isocyanate isocyanate2->sym_urea

    Caption: Side reaction of isocyanate with water, leading to byproduct formation.

    Solutions:

    • Rigorous Drying of Materials: Ensure all solvents (e.g., THF, DCM, DMF) are anhydrous. [1]Use freshly opened bottles of anhydrous solvent or dry them using standard laboratory procedures, such as distillation over a suitable drying agent or passing through a column of activated alumina. Dry glassware in an oven at >100°C for several hours and cool under a stream of inert gas or in a desiccator.

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere like nitrogen or argon. [2]This prevents atmospheric moisture from entering the reaction vessel. Using Schlenk line techniques is highly recommended.

    • Use of Drying Agents: Consider adding molecular sieves (3Å or 4Å, activated) to the reaction mixture to scavenge any residual moisture.

    Potential Cause 2: Suboptimal Reaction Conditions

    The reaction between amines and isocyanates is typically fast, but conditions still matter. [3]

    • Temperature: While often performed at room temperature, some reactions may benefit from initial cooling to 0-5°C, especially during the addition of the isocyanate, to control the exotherm and minimize side reactions. [1]Running the reaction at too high a temperature can accelerate the formation of byproducts. [2]* Solvent Choice: The solvent must be aprotic and inert to the reactants. Commonly used solvents include Tetrahydrofuran (THF), Dichloromethane (DCM), or Dimethylformamide (DMF). [1]The choice can affect reactant solubility and reaction rate.

    Solutions:

    • Temperature Control: Start the reaction by dissolving the 3-amino-benzylamine in your chosen anhydrous solvent and cooling it in an ice bath (0-5°C). Add the cyclohexyl isocyanate dropwise as a solution in the same solvent to maintain control.

    • Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [1]The reaction is often complete within 30 minutes to a few hours.

    Potential Cause 3: Incorrect Stoichiometry or Reagent Purity

    • Stoichiometry: An incorrect molar ratio of reactants will inherently limit the yield.

    • Reagent Degradation: 3-amino-benzylamine can be oxidized over time if not stored properly. Cyclohexyl isocyanate is sensitive to moisture and can degrade. [4] Solutions:

    • Accurate Measurement: Carefully calculate and measure a 1:1 molar ratio of the two reactants.

    • Purity Check: Before starting, check the purity of your starting materials. A simple TLC or melting point determination can be informative. If necessary, purify the 3-amino-benzylamine by distillation or chromatography. Use freshly opened or properly stored cyclohexyl isocyanate.

    Q2: My TLC plate shows multiple spots. How do I identify and remove these impurities?

    The presence of multiple spots indicates a mixture of products and unreacted starting materials.

    Potential Cause 1: Symmetrical Urea Byproducts

    As discussed, 1,3-dicyclohexylurea (DCU) is a common impurity from the reaction of cyclohexyl isocyanate with water. [2]Another possible, though less likely, symmetrical urea is from the self-reaction of 3-amino-benzylamine if using a phosgene equivalent (like triphosgene) in the wrong order.

    Identification & Removal:

    • TLC Analysis: DCU is typically less polar than the desired product and will have a higher Rf value. Unreacted 3-amino-benzylamine is highly polar and will have a very low Rf value.

    • Purification:

      • Filtration: DCU is often poorly soluble in many organic solvents and may precipitate from the reaction mixture. It can sometimes be removed by simple filtration.

      • Column Chromatography: This is the most effective method. A silica gel column using a gradient elution, for example, from hexane/ethyl acetate to pure ethyl acetate or ethyl acetate/methanol, can effectively separate the desired product from less polar (DCU) and more polar (unreacted amine) impurities.

      • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system like ethyl acetate/hexane can yield a highly pure product. [1] Potential Cause 2: Biuret Formation

    If a significant excess of isocyanate is used or the reaction temperature is too high, the N-H proton of the newly formed urea product can react with another molecule of cyclohexyl isocyanate. This forms a "biuret" structure, a common side reaction in polyurea synthesis. [5]

    Biuret_Formation product 1-(3-Amino-benzyl)-3-cyclohexyl-urea biuret Biuret Byproduct product->biuret + isocyanate Cyclohexyl Isocyanate (Excess) isocyanate->biuret

    Caption: Formation of a biuret byproduct from excess isocyanate.

    Solutions:

    • Control Stoichiometry: Avoid using a large excess of cyclohexyl isocyanate. Stick to a ratio between 1:1 and 1:1.1 (amine:isocyanate).

    • Controlled Addition: Add the isocyanate slowly to the amine solution to prevent localized high concentrations of the isocyanate.

    Compound Typical TLC Characteristics (Silica Gel) Purification Strategy
    1,3-Dicyclohexylurea (DCU)Low polarity (High Rf)Filtration (if precipitated), Column Chromatography
    Desired Product Medium polarity (Mid Rf) Column Chromatography, Recrystallization
    3-Amino-benzylamineHigh polarity (Low Rf, often streaks)Aqueous wash during workup, Column Chromatography
    Biuret ByproductPolarity similar to or slightly less than the productCareful Column Chromatography

    Frequently Asked Questions (FAQs)

    Q: What are the critical safety precautions for handling cyclohexyl isocyanate? A: Cyclohexyl isocyanate is a lachrymator and is toxic. It is also highly reactive with water. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or butyl rubber), and a lab coat. Ensure all glassware is dry and work under an inert atmosphere to prevent reaction with moisture. [4][6] Q: What is the best way to monitor this reaction? A: Thin Layer Chromatography (TLC) is the most convenient method. [1]Use a solvent system that gives good separation between your starting material and product (e.g., 50% Ethyl Acetate in Hexane). Spot the reaction mixture alongside your starting amine. The disappearance of the amine spot and the appearance of a new, less polar product spot indicates the reaction is progressing. LC-MS can also be used for more precise monitoring and to identify the mass of the product and any byproducts.

    Q: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques is best:

    • ¹H and ¹³C NMR: Provides definitive structural confirmation.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • Infrared (IR) Spectroscopy: Look for the characteristic urea carbonyl (C=O) stretch around 1630-1660 cm⁻¹ and N-H stretches around 3300 cm⁻¹.

    • Melting Point: A sharp melting point close to the literature value indicates high purity.

    Q: Can I use an alternative to cyclohexyl isocyanate? A: Yes, if isocyanates are unavailable or you wish to avoid them, you can generate the isocyanate in situ or use phosgene alternatives. However, these methods introduce other complexities.

    • Carbonyldiimidazole (CDI): CDI can be used to activate an amine, which then reacts with a second amine to form a urea. [1]The order of addition is critical to prevent the formation of symmetrical ureas.

    • Triphosgene: This is a solid, safer alternative to phosgene gas, but it generates phosgene in situ and is highly toxic, requiring extreme caution. [3]

    Troubleshooting Workflow

    Troubleshooting_Workflow start Low Yield of 1-(3-Amino-benzyl)-3-cyclohexyl-urea check_moisture Check for Moisture Contamination start->check_moisture check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents moisture_yes Moisture Present? check_moisture->moisture_yes conditions_ok Conditions Optimal? check_conditions->conditions_ok reagents_ok Reagents Pure? check_reagents->reagents_ok dry_system Solution: Use Anhydrous Solvents & Inert Atmosphere moisture_yes->dry_system Yes success Improved Yield moisture_yes->success No optimize_temp Solution: Control Temperature (0°C addition) & Monitor (TLC) conditions_ok->optimize_temp No conditions_ok->success Yes purify_reagents Solution: Purify/Verify Starting Materials & Check Stoichiometry reagents_ok->purify_reagents No reagents_ok->success Yes dry_system->success optimize_temp->success purify_reagents->success

    Caption: A decision tree for troubleshooting low yield in the urea synthesis.

    References

    • Rowell, R. M. (2007). Effects of Moisture on the Chemical Modification of Wood with Epoxides and Isocyanates. Forest Products Laboratory. Retrieved from [Link]

    • United States Department of Agriculture. (2007). Effects of Moisture on the Chemical Modification of Wood With Epoxides and Isocyanates. Retrieved from [Link]

    • ResinLab. (2021, March 16). Moisture Contamination of Polyurethanes. Retrieved from [Link]

    • Deming Machinery. (2025, September 29). How does humidity affect pu foam raw materials? Retrieved from [Link]

    • Hubbe, M. A., et al. (2014). Influence of moisture content on the bond strength and water resistance of bonded wood joints. BioResources. Retrieved from [Link]

    • Davidovich, D., et al. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. Polymers. Retrieved from [Link]

    • Patil, S. A., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Scientific Reports. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]

    Sources

    Technical Support Center: Optimizing HPLC Methods for 1-(3-Amino-benzyl)-3-cyclohexyl-urea

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support resource for the chromatographic analysis of 1-(3-Amino-benzyl)-3-cyclohexyl-urea. This guide is designed for researchers, analytical chemists, and drug development professionals who are developing or troubleshooting High-Performance Liquid Chromatography (HPLC) methods for this compound. Here, we will move beyond generic advice to provide a targeted, mechanism-based strategy for achieving robust and reproducible results.

    Understanding the Analyte: A Multifaceted Molecule

    Successful method development begins with a deep understanding of the analyte's physicochemical properties. 1-(3-Amino-benzyl)-3-cyclohexyl-urea is a compound with distinct structural regions that dictate its chromatographic behavior.

    • Hydrophobic Regions: The non-polar cyclohexyl ring and the aromatic benzyl group contribute significant hydrophobicity, making reversed-phase chromatography the ideal mode of separation.[1][2]

    • Polar Urea Linkage: The central urea moiety (-NH-CO-NH-) is polar and capable of forming hydrogen bonds, which can influence interactions with the mobile and stationary phases.[3][4]

    • Basic Amino Group: The primary aromatic amine (-NH₂) on the benzyl ring is the most critical functional group to consider. It is basic, and its ionization state is highly dependent on the mobile phase pH.[5] Uncontrolled ionization is a primary cause of poor peak shape and retention time instability.[6][7]

    A summary of the key properties is presented below.

    PropertyValue / CharacteristicChromatographic Implication
    Molecular Formula C₁₄H₂₁N₃O---
    Molecular Weight 247.34 g/mol ---
    Estimated LogP ~2.5 - 3.5Suitable for reversed-phase HPLC.
    Key Functional Groups Aromatic Amine, Urea, Cyclohexyl, BenzylMixed-mode interactions are possible (hydrophobic, hydrogen bonding, π-π).
    pKa (estimated) ~4.5 (for the aromatic amine)Critical Parameter. The mobile phase pH must be carefully controlled to be at least 2 units away from this value to ensure a consistent ionization state and method robustness.[8]
    Solubility Sparingly soluble in aqueous solutions; soluble in organic solvents like DMSO and methanol.Sample preparation and mobile phase compatibility must be considered.

    Frequently Asked Questions (FAQs)

    This section addresses common questions encountered during the initial phases of method development.

    Q1: What is a good set of starting conditions for analyzing 1-(3-Amino-benzyl)-3-cyclohexyl-urea?

    A robust starting point is crucial. The following conditions are recommended based on the analyte's structure, emphasizing control over the basic amino group to ensure good peak shape.

    ParameterRecommended Starting ConditionRationale
    HPLC Mode Reversed-PhaseThe molecule's significant hydrophobicity from the cyclohexyl and benzyl groups makes it ideal for this mode.[1]
    Stationary Phase C18, high-purity silica, end-capped (e.g., L1 packing)A C18 phase provides strong hydrophobic retention. Using a high-purity, well-end-capped column minimizes free silanol groups, which can cause peak tailing with basic analytes.[9]
    Column Dimensions 4.6 x 150 mm, 3.5 or 5 µmStandard dimensions for conventional HPLC, providing a good balance of efficiency and backpressure.
    Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 2.8 with Phosphoric AcidLow pH protonates the basic amino group (R-NH₃⁺), minimizing its interaction with acidic residual silanols and promoting sharp, symmetrical peaks.[10]
    Mobile Phase B Acetonitrile (ACN)ACN is a common, efficient organic modifier for reversed-phase HPLC.
    Gradient / Isocratic Start with Isocratic: 60% A / 40% BAn isocratic run is simpler to set up and troubleshoot. Adjust the A/B ratio to achieve a retention factor (k) between 2 and 10.
    Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
    Column Temp. 30 °CUsing a column oven ensures stable temperature, which is critical for preventing retention time drift. A 1°C change can alter retention by 1-2%.[11]
    Detection (UV) 210 nm or 254 nmThe benzyl group provides UV absorbance. 210 nm will offer higher sensitivity, while 254 nm may provide more selectivity against certain interferences.
    Injection Volume 10 µLA standard volume; ensure the sample is dissolved in the mobile phase or a weaker solvent to prevent peak distortion.
    Q2: My peak is tailing badly. What is the most likely cause and how do I fix it?

    Peak tailing for this compound is almost certainly caused by secondary ionic interactions between the protonated amino group and deprotonated (anionic) residual silanol groups on the surface of the silica-based stationary phase.[7][9]

    The workflow below outlines a systematic approach to resolving this issue.

    G start Problem: Peak Tailing check_ph Is mobile phase pH controlled with a buffer between 2.5 and 3.0? start->check_ph no_ph Action: Prepare a buffer (e.g., 20mM Phosphate) and adjust pH to 2.8. check_ph->no_ph No yes_ph pH is already low. Consider column effects. check_ph->yes_ph Yes end_solution Result: Symmetrical Peak no_ph->end_solution check_column Are you using a modern, high-purity, end-capped C18 column? yes_ph->check_column no_column Action: Switch to a high-purity Type B silica or hybrid-silica column known for good peak shape with bases. check_column->no_column No yes_column Column is likely suitable. Consider mobile phase additives (Use with caution). check_column->yes_column Yes no_column->end_solution add_tea Action: Add a competing base like Triethylamine (TEA) at a low concentration (e.g., 0.05%). Note: This may shorten column life. yes_column->add_tea add_tea->end_solution

    Caption: Troubleshooting workflow for poor peak shape.

    Q3: My retention time is drifting from one injection to the next. What should I investigate?

    Retention time drift or instability is a common and frustrating problem. The cause can be either chemical or physical. A key diagnostic step is to check the retention time of an unretained compound (t₀, or the solvent front).[12]

    • If t₀ is also drifting: The problem is likely related to the physical system (pump or leaks).[12]

    • If t₀ is stable but your analyte peak is drifting: The problem is chemical, related to the column, mobile phase, or temperature.[11][12]

    The decision tree below provides a logical path to diagnose the root cause.

    Caption: Decision tree for troubleshooting retention time instability.

    Systematic Troubleshooting Guide

    This section provides a deeper dive into specific retention time optimization issues.

    Scenario 1: Retention is Too Low (Analyte Elutes Too Early)

    If the retention factor (k) is less than 2, the peak is too close to the solvent front, increasing the risk of interference and reducing quantification accuracy.

    CauseSolutionStep-by-Step Protocol
    Mobile phase is too strong (too much organic solvent). Decrease the percentage of organic solvent (Acetonitrile).1. Decrease the %ACN in 5% increments (e.g., from 40% to 35%).2. Equilibrate the column with at least 10 column volumes of the new mobile phase.3. Inject the sample and assess the new retention time. Repeat as needed.
    Analyte is ionized and highly polar. Increase mobile phase pH to suppress ionization of the amine group, making it less polar and more retentive.Caution: This requires a pH-stable column (e.g., hybrid silica).1. Prepare a mobile phase buffer at a higher pH, such as ammonium bicarbonate at pH 9.5.[13]2. Thoroughly flush the system and column before introducing the high pH mobile phase.3. Equilibrate and inject the sample.
    Stationary phase is not retentive enough. Switch to a more retentive stationary phase.1. Consider a Phenyl-Hexyl phase , which can provide additional π-π interactions with the analyte's benzyl group, enhancing retention beyond simple hydrophobicity.[1]2. Install and equilibrate the new column before analysis.
    Scenario 2: Retention is Too High (Analyte Elutes Too Late)

    If the analysis time is excessively long, it reduces throughput and can lead to broader peaks, decreasing sensitivity.[14]

    CauseSolutionStep-by-Step Protocol
    Mobile phase is too weak (not enough organic solvent). Increase the percentage of organic solvent (Acetonitrile).1. Increase the %ACN in 5% increments (e.g., from 40% to 45%).2. Equilibrate the column with at least 10 column volumes of the new mobile phase.3. Inject the sample and assess the new retention time. Repeat as needed.
    Analyte has strong hydrophobic interactions with the stationary phase. Use a gradient elution method.1. Design a linear gradient. Start at a lower %ACN (e.g., 20%) to focus the analyte at the column head.2. Ramp up to a higher %ACN (e.g., 80%) over 10-15 minutes to elute the compound.3. Include a hold at high %ACN to wash the column and a re-equilibration step at the starting conditions.
    Column temperature is too low. Increase the column temperature.1. Increase the column oven temperature in 5 °C increments (e.g., from 30 °C to 35 °C).2. Increasing temperature reduces mobile phase viscosity and can decrease analyte retention.[11][14]3. Allow the system to fully stabilize at the new temperature before injecting.

    The table below summarizes the expected effect of changing key HPLC parameters.

    Parameter ChangedEffect on Retention TimePotential Impact on Peak Shape / Selectivity
    Increase % Organic DecreaseMay decrease resolution if peaks are close.
    Decrease % Organic IncreaseMay increase resolution for early eluting peaks.
    Increase Flow Rate DecreaseMay decrease efficiency and broaden peaks.
    Decrease Flow Rate IncreaseMay increase efficiency and sharpen peaks (up to a point).
    Increase Temperature DecreaseGenerally improves peak shape (sharper peaks) by increasing mass transfer.[11]
    Decrease pH (from 7 to 3) DecreaseImproves peak shape for this basic analyte.
    Increase pH (from 3 to 7) IncreaseMay worsen peak shape unless a modern, pH-stable column is used.

    References

    • Timberline Instruments. (2026, March 8). HPLC Retention Time Drift: Causes & Troubleshooting Guide. [Link]

    • Tuzimski, T. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Acta Chromatographica. [Link]

    • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

    • Phenomenex. (2025, May 21). Why Does Retention Time Shift? | HPLC Tip. YouTube. [Link]

    • Bell, D. S. (2024, August 16). Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes. LCGC. [Link]

    • MicroSolv Technology Corporation. (2026, January 27). HPLC Retention Time Shift Troubleshooting - Tips and Suggestions. [Link]

    • Phenomenex. (n.d.). HPLC Column Selection Guide. [Link]

    • LC Resources. (n.d.). HPLC Troubleshooting Guide. [Link]

    • Waters Corporation. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?[Link]

    • Crawford Scientific. (n.d.). Retention Time Variability in HPLC. [Link]

    • Waters Corporation. (n.d.). HPLC Separation Modes. [Link]

    • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?[Link]

    • ResearchGate. (2023, March 9). How to fix peak shape in hplc?[Link]

    • Ratananukul, P., et al. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Chiang Mai Journal of Science. [Link]

    • Clark, S., et al. (2007). Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with xanthydrol. Journal of Chromatography A. [Link]

    • Krämer, M., et al. (2021). Development and validation of two analytical methods for urea determination in compound feed... Food Additives & Contaminants: Part A. [Link]

    • Patel, D., et al. (2021). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. [Link]

    • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Link]

    • MicroSolv Technology Corporation. (n.d.). Urea Retention by HPLC Using Cogent Diamond Hydride Column. [Link]

    • Roses, M., et al. (2001). Retention of Ionizable Compounds on HPLC. 8. Influence of Mobile-Phase pH Change on the Chromatographic Retention of Acids and Bases during Gradient Elution. Analytical Chemistry. [Link]

    • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. [Link]

    • Waters Corporation. (n.d.). Peak Shape Changes Over Time. [Link]

    • Clark, S., et al. (2007). Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with xanthydrol. Semantic Scholar. [Link]

    • SIELC Technologies. (n.d.). HPLC Method for Separation of Urea and Hydrogen Peroxide. [Link]

    • Dolan, J. W. (2025, November 26). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

    • Chemsrc. (2025, September 21). 1-benzyl-3-cyclohexylurea. [Link]

    • National Center for Biotechnology Information. (n.d.). Benzylurea. PubChem. [Link]

    • Lowe, E. R., et al. (2014). Development of Ecom50 and Retention Index Models for Non-Targeted Metabolomics... Journal of Chromatography B. [Link]

    • Cogent Columns. (n.d.). Analysis of Urea. [Link]

    • GL Sciences. (n.d.). Analysis of 1,3-Dicyclohexylurea. [Link]

    • Google Patents. (n.d.).
    • National Institute of Standards and Technology. (n.d.). Urea, 1-benzyl-1-cyclopropyl-3-methyl-. NIST Chemistry WebBook. [Link]

    • SIELC Technologies. (2018, February 16). Separation of Urea, (3-aminophenyl)- on Newcrom R1 HPLC column. [Link]

    • Organic Chemistry Data. (2017, October 27). Bordwell pKa Table. [Link]

    • National Center for Biotechnology Information. (n.d.). 1-Benzyl-3-cyclohexyl-1-(piperidin-4-ylmethyl)urea. PubChem. [Link]

    • Hwang, S. H., et al. (2012). Pharmacokinetic evaluation of a 1,3-dicyclohexylurea nanosuspension formulation... Journal of Pharmaceutical Sciences. [Link]

    • NextSDS. (n.d.). 1-BENZYL-3-CYCLOHEXYLUREA — Chemical Substance Information. [Link]

    • Williams, R. (n.d.). pKa Data Compiled by R. Williams. [Link]

    Sources

    Resolving background fluorescence interference from 1-(3-Amino-benzyl)-3-cyclohexyl-urea

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-(3-Amino-benzyl)-3-cyclohexyl-urea. This document provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of background fluorescence interference associated with this compound. Our goal is to equip you with the scientific understanding and practical protocols necessary to mitigate these issues and ensure the integrity of your experimental data.

    Introduction: Understanding the Source of Fluorescence

    1-(3-Amino-benzyl)-3-cyclohexyl-urea contains an aromatic amine group, a common structural motif in fluorescent molecules.[1][2] The fluorescence arises from the π-electron system of the aminobenzyl group. Upon absorption of light at a specific wavelength, these electrons are excited to a higher energy state. As they return to their ground state, they can emit energy in the form of light, i.e., fluorescence. The intensity and spectral characteristics of this fluorescence can be influenced by various factors in the experimental environment, including solvent polarity, pH, and interactions with other molecules.[1][3] This inherent fluorescence, often termed autofluorescence, can interfere with assays that rely on fluorescent readouts, leading to high background signals and a reduced signal-to-noise ratio.[4]

    Frequently Asked Questions (FAQs)

    Q1: Why is my assay background so high when using 1-(3-Amino-benzyl)-3-cyclohexyl-urea?

    High background is likely due to the intrinsic fluorescence (autofluorescence) of the compound itself.[4] The aminobenzyl moiety is a known fluorophore. The background can be exacerbated by the specific conditions of your assay, such as the buffer composition, pH, and the presence of other fluorescent components in your sample or medium.[5][6]

    Q2: At what wavelengths should I expect to see this background fluorescence?

    The exact excitation and emission maxima of 1-(3-Amino-benzyl)-3-cyclohexyl-urea's autofluorescence are not readily published. However, aromatic amines typically absorb in the UV to blue region of the spectrum and emit in the blue to green region.[1] It is crucial to experimentally determine the spectral properties of your compound in your specific assay buffer.

    Q3: Can the solvent I use affect the background fluorescence?

    Absolutely. The fluorescence of aromatic amines is highly sensitive to solvent polarity.[1][3] Polar solvents can interact with the excited state of the molecule, leading to shifts in the emission spectrum and changes in fluorescence intensity.[1] It is advisable to test different solvents to find one that minimizes the compound's fluorescence while maintaining its solubility and activity.

    Q4: Does pH play a role in the fluorescence interference?

    Yes, pH can significantly impact the fluorescence of compounds containing amine groups.[7][8] The protonation state of the amino group can alter the electronic structure of the molecule, thereby affecting its fluorescent properties.[8] Generally, changes in pH can lead to shifts in fluorescence wavelength and intensity.[9][10][11]

    Q5: Are there any quick fixes to reduce this background fluorescence?

    While a systematic approach is recommended, some initial steps include:

    • Washing steps: Thoroughly wash your samples after incubation with the compound to remove any unbound molecules.[5]

    • Optimize concentration: Use the lowest effective concentration of the compound to minimize its contribution to the background signal.[5][12][13]

    • Switch to black-walled plates: For plate-based assays, use black microplates to reduce light scatter and background from the plate itself.[14]

    In-Depth Troubleshooting Guides

    Guide 1: Characterizing the Autofluorescence

    The first critical step in resolving background fluorescence is to understand its spectral characteristics.

    Protocol: Spectral Scanning

    • Prepare a Blank Sample: In your assay buffer, prepare a sample containing only the buffer.

    • Prepare a Compound-Only Sample: Prepare a sample with 1-(3-Amino-benzyl)-3-cyclohexyl-urea at the highest concentration used in your experiments, dissolved in the same assay buffer.

    • Acquire Excitation and Emission Spectra: Using a spectrofluorometer or a plate reader with spectral scanning capabilities, perform the following:

      • Emission Scan: Excite the compound-only sample across a range of wavelengths (e.g., 300-450 nm) and measure the emission spectrum for each excitation wavelength.

      • Excitation Scan: Set the emission wavelength to the peak identified in the emission scan and measure the excitation spectrum.

    • Analyze the Data: Identify the excitation and emission maxima. This will reveal the spectral fingerprint of your compound's autofluorescence and help you choose appropriate filters or alternative fluorophores for your assay.[4]

    Guide 2: Experimental Strategies to Mitigate Interference

    Once the autofluorescence is characterized, you can employ several strategies to minimize its impact.

    This approach focuses on altering the assay environment to reduce the compound's intrinsic fluorescence.

    Workflow: Optimizing Assay Conditions

    Caption: Decision workflow for optimizing solvent and pH to reduce background fluorescence.

    • Solvent Selection: As indicated by the workflow, solvent polarity can significantly influence fluorescence.[1][3][15] Test a range of solvents with varying polarities (e.g., DMSO, ethanol, acetonitrile, aqueous buffers with different salt concentrations) to identify a system where the compound's fluorescence is minimized.

    • pH Adjustment: The fluorescence of amine-containing compounds can be pH-dependent.[7][8] Perform a pH titration of your assay buffer (e.g., from pH 5 to 9) and measure the compound's fluorescence at each pH point to find a range where the background is lowest, without compromising your assay's performance.

    This strategy involves modifying the detection method or introducing components that reduce the background signal.

    Table 1: Instrumental and Reagent-Based Mitigation Techniques

    TechniquePrincipleProtocol HighlightsConsiderations
    Filter Set Optimization Select excitation and emission filters that maximize the signal from your assay's fluorophore while minimizing the collection of the compound's autofluorescence.Based on the spectral scan, choose filters with narrow band-passes that do not overlap with the compound's excitation and emission peaks.[4][14]May require purchasing new filter sets. Signal from the desired fluorophore might also be slightly reduced.
    Use of a Quenching Agent Introduce a molecule that can accept energy from the excited state of the interfering compound, causing it to return to the ground state without emitting light.[16][17]Test common quenchers like copper sulfate or commercially available reagents.[18][19][20] Titrate the quencher concentration to find the optimal balance between background reduction and minimal impact on the desired signal.[20]The quencher might also affect the fluorescence of your assay's reporter.[20] Compatibility with live cells may be limited.[18]
    Switching to a Red-Shifted Fluorophore Move to a detection fluorophore that excites and emits at longer wavelengths (in the red or far-red spectrum), where autofluorescence from biological molecules and small organic compounds is typically lower.[4][5][21]Replace your current fluorescent probe with one that has excitation/emission maxima above 600 nm.Requires re-optimization of the assay with the new fluorophore. Ensure your instrument is capable of detecting in the far-red range.[4]
    Alternative Detection Methods If fluorescence interference cannot be resolved, consider switching to a non-fluorescent detection method.Explore options like colorimetric, chemiluminescent, or bioluminescent assays.[22]This represents a significant change to the assay protocol and may require different instrumentation.
    Guide 3: Data Analysis and Background Correction

    In cases where background fluorescence cannot be completely eliminated experimentally, computational methods can be used to correct the data.

    Protocol: Background Subtraction

    • Run Control Wells: For each experimental plate, include the following control wells:

      • Blank: Contains only the assay buffer.

      • Compound Control: Contains the assay buffer and 1-(3-Amino-benzyl)-3-cyclohexyl-urea at the same concentration as the experimental wells.[5][13][23]

      • Assay Control: Contains all assay components except the compound of interest.

    • Measure Fluorescence: Read the fluorescence intensity of all wells.

    • Calculate Corrected Signal: For each experimental well, subtract the average fluorescence intensity of the corresponding compound control wells.[13][23]

    Workflow: Data Correction for Background Fluorescence

    G A Measure Raw Fluorescence of Experimental Wells D Subtract Average Background from Raw Experimental Data A->D B Measure Fluorescence of Compound Control Wells (Buffer + Compound) C Calculate Average Background Fluorescence B->C C->D E Obtain Corrected Signal D->E

    Caption: Flowchart for computational background subtraction.

    It's important to note that this method assumes the background fluorescence is additive and does not change in the presence of other assay components.[24]

    Conclusion

    Resolving background fluorescence from 1-(3-Amino-benzyl)-3-cyclohexyl-urea requires a systematic and multi-faceted approach. By understanding the chemical basis of its fluorescence and methodically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the quality and reliability of their experimental data.

    References

    • Effect of solvent and temperature upon the emission spectra of aromatic amines - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]

    • Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening | Analytical Chemistry - ACS Publications. Available at: [Link]

    • Fluorescence Quenching of a Conjugated Polymer by Synergistic Amine-Carboxylic Acid and π–π Interactions for Selective Detection of Aromatic Amines in Aqueous Solution | ACS Sensors. Available at: [Link]

    • Detection Methods | Bio-Rad. Available at: [Link]

    • Autofluorescence Quenching in Decellularized Plant Scaffolds for Tissue Engineering - PMC. Available at: [Link]

    • Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key. Available at: [Link]

    • Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives - PMC. Available at: [Link]

    • Correction of Background in Fluorescence Correlation Spectroscopy for Accurate Determination of Particle Number - PMC. Available at: [Link]

    • Absorption and fluorescence spectral characteristics of aromatic amines in cetyltrimethylammonium bromide - RSC Publishing. Available at: [Link]

    • Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT) and Beyond - MDPI. Available at: [Link]

    • Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue. Available at: [Link]

    • Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)benzazole] Derivatives - PMC. Available at: [Link]

    • Amplification and Background Reduction Techniques - FluoroFinder. Available at: [Link]

    • Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor - MDPI. Available at: [Link]

    • comparison of background correction methods for two-colour microarrays | Bioinformatics | Oxford Academic. Available at: [Link]

    • Alternate Light Sources and Fluorescent Evidence Detection 4380 2023 Lectures - YouTube. Available at: [Link]

    • Background correction for fluorescence images using Fiji 31 January 2017. Available at: [Link]

    • Recent Advances in Fluorescent Detection of Pesticides in Environmental and Food Matrices: From Molecular Probes to Nanoparticle-Based Sensors - ACS Publications. Available at: [Link]

    • Fluorescence of Aromatic Amines and Their Fluorescamine Derivatives for Detection of Explosive Vapors - ResearchGate. Available at: [Link]

    • Fluorescence Spectroscopy vs. Other Adulteration Detection Methods - Big Horn Olive Oil. Available at: [Link]

    • Fluorescence Methods Applied to the Description of Urea-Dependent YME1L Protease Unfolding - PMC. Available at: [Link]

    • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Available at: [Link]

    • How to reduce autofluorescence in cell-based assays | BMG LABTECH. Available at: [Link]

    • Fluorescence turn on amine detection in a cationic covalent organic framework - PMC. Available at: [Link]

      • Background correction - MBF Bioscience. Available at: [Link]

    • Study the Effect of PH on Absorption and Fluorescence Spectra of Eosin Y Dye in Ethanol. Available at: [Link]

    • What is the effect of the pH on the fluorescence? - Quora. Available at: [Link]

    • Urea Assay Kit (Fluorometric) - Cell Biolabs, Inc.. Available at: [Link]

    • 1-benzyl-3-cyclohexylurea | CAS#:25855-24-7 | Chemsrc. Available at: [Link]

    • A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia - PMC. Available at: [Link]

    • Urea-based amino sugar agent clears murine liver and preserves protein fluorescence and lipophilic dyes - PMC. Available at: [Link]

    • Urea Assays | Assay Genie. Available at: [Link]

    • Crystal structure of 3-benzyl-1-[(cyclo-hexyl-idene)amino]-thio-urea - PubMed. Available at: [Link]

    Sources

    Improving cellular uptake of 1-(3-Amino-benzyl)-3-cyclohexyl-urea in assays

    Author: BenchChem Technical Support Team. Date: April 2026

    A Guide to Improving Cellular Uptake in In Vitro Assays

    Introduction: The Cellular Entry Challenge

    Welcome, researchers. You are working with 1-(3-Amino-benzyl)-3-cyclohexyl-urea, a novel small molecule with therapeutic potential. Like many compounds in drug discovery, its efficacy in cell-based assays is fundamentally dependent on its ability to cross the plasma membrane and reach its intracellular target. Inconsistent or low cellular uptake can lead to misleading results, masking the true potential of a promising compound.

    This guide is structured to address the common hurdles you may face. We will move from diagnosing the problem to implementing practical solutions, grounding our advice in established cell biology and pharmacological principles. We will explore the physicochemical properties of urea-based compounds, the biological barriers that limit their entry, and robust strategies to enhance their intracellular concentration.

    Section 1: Understanding the Core Problem

    Before troubleshooting, it's crucial to understand the factors governing a small molecule's journey into a cell. The structure of 1-(3-Amino-benzyl)-3-cyclohexyl-urea—with its lipophilic cyclohexyl and benzyl rings and polar urea and amino groups—presents a mixed profile that influences its interaction with the cellular environment.

    • Passive Diffusion: The primary route for many small molecules. It is driven by the concentration gradient across the lipid bilayer. Lipophilicity is a key determinant; molecules that are too polar struggle to enter the lipid environment, while those that are too greasy may get stuck in the membrane.[1]

    • Solubility: The compound must be fully dissolved in the culture medium to be available for uptake. Precipitation is a common cause of failed experiments.[2]

    • Active Transport & Efflux: Cells possess a sophisticated network of transporter proteins. Some may facilitate uptake, but many, such as P-glycoprotein (P-gp/MDR1), are efflux pumps that actively expel foreign compounds, representing a major mechanism of cellular resistance.[3][4][5]

    Frequently Asked Questions (FAQs) & Troubleshooting

    This section addresses the most common issues encountered when working with new small molecules in cell-based assays.

    FAQ 1: My compound is precipitating in the assay medium. What can I do?

    Answer: Compound precipitation is a critical issue because only the dissolved fraction is available to the cells. This is often a problem when a compound stock in a solvent like DMSO is diluted into an aqueous culture medium.

    Immediate Steps:

    • Visual Confirmation: Check for precipitates under a microscope both in the prepared medium and in the wells after addition.

    • Reduce Final Concentration: The simplest solution is to test a lower concentration of your compound.

    • Optimize Solvent Concentration: While Dimethyl Sulfoxide (DMSO) is a "universal solvent," its final concentration in the assay should be kept to a minimum.[6] Most cell lines can tolerate 0.1-0.5% DMSO for extended periods, but concentrations above 1% can cause cytotoxicity and alter membrane properties, which could ironically affect uptake.[7][8][9] Always include a vehicle control with a matching DMSO concentration for every condition tested.[10]

    Advanced Solubilization Strategies:

    StrategyMechanismConsiderations
    pH Adjustment If the compound has ionizable groups (like the amino group), adjusting the pH of the buffer can increase solubility.Ensure the final pH is compatible with cell health (typically pH 7.2-7.4).
    Use of Co-solvents Solvents like ethanol or polyethylene glycol (PEG) can be used in combination with DMSO in the stock solution to improve solubility upon aqueous dilution.[11]Must be carefully validated for cell toxicity.
    Formulation with Excipients Surfactants (e.g., Tween-20, Triton X-100) or cyclodextrins can encapsulate hydrophobic molecules to keep them in solution.[2][11]Primarily for in vitro biochemical assays; detergents are often toxic to cells.[2] Use with extreme caution in cell-based assays.
    FAQ 2: I see no biological effect. How can I confirm if poor cellular uptake is the problem?

    Answer: A lack of activity does not necessarily mean the compound is inert. It may simply not be reaching its target. A direct measurement of intracellular concentration is the gold standard.

    Diagnostic Workflow:

    Caption: Troubleshooting workflow for low compound activity.

    Recommended Assay:

    • LC-MS/MS Analysis of Cell Lysate: This is the most direct method. Incubate cells with the compound, wash thoroughly to remove extracellular compound, lyse the cells, and quantify the intracellular concentration using Liquid Chromatography-Mass Spectrometry. This provides a definitive answer on uptake.

    FAQ 3: Could active efflux be limiting my compound's intracellular concentration?

    Answer: Yes. Efflux pumps from the ATP-binding cassette (ABC) and other superfamilies are a primary defense mechanism that ejects xenobiotics from the cell.[3][5] If your compound is a substrate for a highly expressed pump (like P-gp), its intracellular concentration will remain low despite good passive permeability.

    How to Investigate Efflux:

    • Bidirectional Permeability Assay: The gold standard is to use a polarized cell monolayer, such as Caco-2 cells, which form tight junctions and express efflux transporters.[12][13]

      • You measure the rate of transport from the Apical (A) to Basolateral (B) side and from the Basolateral (B) to Apical (A) side.

      • An Efflux Ratio (Papp B-A / Papp A-B) of ≥2 strongly suggests the compound is a substrate for active efflux.[12]

    • Co-incubation with Efflux Pump Inhibitors: Use a known inhibitor of common efflux pumps (e.g., Verapamil or Cyclosporin A for P-gp) along with your compound. If the biological activity of your compound increases significantly in the presence of the inhibitor, this implies that efflux was limiting its intracellular concentration.

    Caption: Mechanism of active efflux limiting intracellular compound levels.

    FAQ 4: How can I improve the delivery of my compound without chemical modification?

    Answer: Formulation strategies can significantly enhance bioavailability in assays without altering the core molecule.

    • Prodrug Approach: While this involves chemical modification, it's a powerful strategy where a lipophilic or actively transported moiety is attached to the parent drug, which is later cleaved inside the cell to release the active compound.[1][14]

    • Nanoparticle Delivery: Encapsulating the compound in lipid-based nanoparticles (liposomes) or polymeric nanoparticles can improve solubility and facilitate uptake, often via endocytic pathways.[14][15] This can also protect the compound from degradation.

    Protocols & Methodologies

    Protocol 1: Bidirectional Caco-2 Permeability Assay

    This assay assesses a compound's rate of transport across a polarized monolayer of human colorectal adenocarcinoma cells (Caco-2), which serve as a model of the intestinal epithelium.[12][13]

    Objective: To determine the apparent permeability coefficient (Papp) and the efflux ratio.

    Materials:

    • Caco-2 cells (passage 40-60)

    • Transwell® plates (24-well format)

    • Transport buffer (HBSS, pH 7.4)

    • Lucifer yellow (monolayer integrity marker)

    • Control compounds: Atenolol (low permeability), Metoprolol (high permeability)

    • Your test compound, 1-(3-Amino-benzyl)-3-cyclohexyl-urea

    • LC-MS/MS system for quantification

    Procedure:

    • Cell Seeding: Seed Caco-2 cells onto Transwell® inserts and culture for 21-28 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

    • Monolayer Integrity Check: Before the experiment, measure the trans-epithelial electrical resistance (TEER). Additionally, run a Lucifer yellow leakage assay. A low passage of Lucifer yellow confirms that the tight junctions are intact.

    • Apical to Basolateral (A→B) Transport:

      • Wash the monolayer with pre-warmed transport buffer.

      • Add the test compound (e.g., 10 µM) and control compounds to the apical (upper) chamber.[12]

      • Add fresh transport buffer to the basolateral (lower) chamber.

      • Incubate for 2 hours at 37°C.[12][16]

      • At the end of the incubation, take samples from both the apical and basolateral chambers for LC-MS/MS analysis.

    • Basolateral to Apical (B→A) Transport:

      • Using a separate set of wells, repeat the process but add the compound to the basolateral chamber and sample from the apical chamber.

    • Analysis:

      • Quantify the compound concentration in all samples using a validated LC-MS/MS method.

      • Calculate the Papp value for each direction using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.

      • Calculate the Efflux Ratio = Papp (B→A) / Papp (A→B).

    Interpretation of Results:

    Papp (A→B) Value (x 10⁻⁶ cm/s)Absorption PotentialInterpretation
    < 1.0LowPoor passive permeability.[16]
    1.0 - 10.0ModerateModerate passive permeability.
    > 10.0HighHigh passive permeability.[16]
    Efflux Ratio > 2.0 Indicates active efflux. [12]
    References
    • In Vitro Permeability Assays. (n.d.). Merck Millipore.
    • Li, J., Wang, X., Zhang, T., Wang, C., Huang, Z., Luo, X., & Deng, Y. (2019). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Advanced Drug Delivery Reviews, 143, 1-17.
    • Barrier Formation and Permeability Assays using Millicell® Hanging Cell Culture Inserts. (n.d.). MilliporeSigma.
    • DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. (2025, December 12). OriCell.
    • Permeability Assays. (n.d.). Pharmaron.
    • Hao, L., Patel, P. C., Alhasan, A. H., Giljohann, D. A., & Mirkin, C. A. (2011). Strategy for Increasing Drug Solubility and Efficacy through Covalent Attachment to Polyvalent DNA–Nanoparticle Conjugates. ACS Nano, 5(8), 6348–6355.
    • How to enhance drug solubility for in vitro assays? (2014, July 31). ResearchGate.
    • Permeability Assay. (n.d.). Profacgen.
    • Wagen, C., Mann, E., & Wagen, A. (2026, January 9). Predicting Permeability for Small Molecules. Rowan Newsletter.
    • Zhang, Y., Wang, Y., Zhang, Y., Wang, J., & Li, Y. (2022). Improving cellular uptake and bioavailability of periplocymarin-linoleic acid prodrug by combining PEGylated liposome. Drug Delivery, 29(1), 183-193.
    • Troubleshooting guide. (n.d.). NCBI.
    • Technical Support Center: Troubleshooting Glucose Uptake Assays with Inhibitors. (n.d.). BenchChem.
    • DMSO in cell based assays. (2025, January 16). Scientist Solutions.
    • Kvitvang, H. F., Bruzell, E., & Kristensen, S. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(1), 121–131.
    • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Nikon.
    • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
    • Sharma, A., Gupta, V. K., & Pathania, R. (2019). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Microbial Pathogenesis, 128, 243-252.
    • How to do proper DMSO control for cell culture drug treatments? (2023, March 6). ResearchGate.
    • Efflux pump. (n.d.). In Wikipedia.
    • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
    • Improving Cellular Uptake. (2017, June 13). BrainKart.
    • Kumar, S., Bhargava, D., & Gupta, H. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2419.
    • How To Improve Photoactive Compound Cell Uptake To 80%. (2025, December 26). Patsnap Eureka.
    • The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. (2020, November 30). Antibiotics, 9(12), 863.
    • Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. (n.d.). Promega Corporation.
    • Small molecule inhibitors of the NorA multidrug efflux pump potentiate antibiotic activity by binding the outward-open conformation. (2025, August 22). bioRxiv.
    • Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii. (2024, February 23). International Journal of Molecular Sciences, 25(5), 2694.
    • Increasing Cellular Uptake and Permeation of Curcumin Using a Novel Polymer-Surfactant Formulation. (2022, November 23). Pharmaceutics, 14(12), 2603.
    • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021, October 22). YouTube.
    • 1-(2-Amino-ethyl)-3-cyclohexyl-urea. (n.d.). Sigma-Aldrich.
    • Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. (2020, November 18). Labroots.
    • 1-benzyl-3-cyclohexylurea. (2025, September 21). Chemsrc.
    • In vitro structure-activity relationship and in vivo characterization of 1-(aryl)-3-(4-(amino)benzyl)urea transient receptor potential vanilloid 1 antagonists. (2007, July 26). Journal of Medicinal Chemistry, 50(15), 3502-14.
    • Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. (2018, September 13). Journal of Medicinal Chemistry, 61(17), 7710-7728.
    • Benzylurea. (n.d.). PubChem.
    • Urea, 1-benzyl-1-cyclopropyl-3-methyl-. (n.d.). NIST WebBook.
    • 1-BENZYL-3-CYCLOHEXYLUREA — Chemical Substance Information. (n.d.). NextSDS.
    • Attenuation of vascular smooth muscle cell proliferation by 1-cyclohexyl-3-dodecyl urea is independent of soluble epoxide hydrolase inhibition. (2006, February 15). Journal of Pharmacology and Experimental Therapeutics, 316(2), 854-60.
    • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2020, December 1). Molecules, 25(23), 5698.
    • 1-Cyclohexyl-3-dodecyl urea (CDU). (n.d.). MedChemExpress.
    • 1-[3-[cyclohexyl(methyl)amino]propyl]-3-(2-fluorophenyl)urea. (n.d.). Guidechem.
    • Internalization mechanisms of cell-penetrating peptides. (2020, January 9). Beilstein Journal of Organic Chemistry, 16, 1–22.
    • Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015, November 25). Journal of Developing Drugs, 4(5).
    • Chemistry and Mechanism of Urease Inhibition. (2016, January 1). Current Medicinal Chemistry, 23(15), 1547-1560.

    Sources

    Reducing off-target effects of 1-(3-Amino-benzyl)-3-cyclohexyl-urea in vitro

    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Troubleshooting & Mitigating Off-Target Effects of 1-(3-Amino-benzyl)-3-cyclohexyl-urea

    Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing specificity challenges with 1,3-disubstituted ureas. 1-(3-Amino-benzyl)-3-cyclohexyl-urea is a potent structural motif often utilized in the development of soluble epoxide hydrolase (sEH) inhibitors, NLRP3 inflammasome modulators, and kinase inhibitors.

    However, its biphasic structural nature—combining a highly hydrophobic cyclohexylurea core with a reactive 3-aminobenzyl group—introduces specific in vitro liabilities. This guide provides field-proven, self-validating protocols to systematically eliminate false positives and isolate your true on-target mechanism.

    Section 1: Frequently Asked Questions (Mechanistic Insights)

    Q1: We are observing unexpected metabolic or cell-viability shifts in our assay. Could the cyclohexylurea moiety be responsible? A1: Yes. The cyclohexylurea group is a well-documented pharmacophore that strongly binds to the sulfonylurea receptor 1 (SUR1)[1]. In native tissues, SUR1 regulates ATP-sensitive potassium (K_ATP) channels. Binding to SUR1 can trigger unintended ion flux, altering cellular metabolism and mimicking or masking your target phenotype (e.g., inflammasome inhibition)[2]. If your cell line expresses SUR1 (e.g., pancreatic β-cells, certain macrophages, or cardiomyocytes), this off-target effect is highly probable.

    Q2: Our kinase counter-screens are showing broad-spectrum inhibition. Is this compound a promiscuous kinase inhibitor? A2: It can be. The urea linkage (R-NH-CO-NH-R') is a "privileged" kinase hinge-binding motif. The urea oxygen acts as a hydrogen bond acceptor, and the nitrogen atoms act as donors, perfectly complementing the ATP-binding pocket of many kinases (similar to the mechanism of FDA-approved drugs like Sorafenib)[3]. Furthermore, diaryl and aryl-alkyl ureas are notorious for multi-kinase off-target activity[4].

    Q3: We are seeing high well-to-well variability and loss of compound potency over time in culture media. What is the chemical cause? A3: This is likely driven by the 3-aminobenzyl moiety. Primary aromatic amines are chemically reactive. In standard in vitro culture media (which contains sugars, oxidized lipids, and trace metals), the free amine can undergo redox cycling, generating reactive oxygen species (ROS), or form Schiff bases with aldehydes/ketones[5]. This not only depletes the active concentration of your compound but also induces non-specific oxidative stress in your cellular models.

    Section 2: Troubleshooting Guide & Experimental Protocols

    Protocol 1: Mitigating 3-Aminobenzyl Reactivity and Assay Interference

    • Objective: Prevent covalent adduction and ROS generation in vitro.

    • Causality: Primary amines react with media components (e.g., pyruvate, glucose) over extended incubations, artificially altering cell viability.

    • Step-by-Step Methodology:

      • Fresh Preparation: Always prepare 1-(3-Amino-benzyl)-3-cyclohexyl-urea stocks in anhydrous DMSO immediately before use. Do not store aqueous dilutions.

      • Media Optimization: Use media depleted of sodium pyruvate and minimize serum concentrations (e.g., use 1-2% FBS instead of 10%) during the compound incubation phase to reduce the availability of reactive carbonyls.

      • Antioxidant Control (Self-Validation): Run a parallel assay adding 1 mM N-acetylcysteine (NAC) or 50 µM ascorbic acid to the media. Validation Check: If the off-target toxicity disappears in the presence of NAC, your compound is inducing off-target oxidative stress via the primary amine[5].

      • Incubation Timing: Limit compound exposure times to <4 hours where possible, rather than standard 24-48 hour incubations, to minimize time-dependent degradation.

    Protocol 2: Isolating On-Target Activity from SUR1/K_ATP Cross-Reactivity

    • Objective: Confirm that the observed biological effect is not driven by the cyclohexylurea-SUR1 interaction.

    • Causality: The cyclohexylurea group mimics the SUR1-binding domain of glibenclamide, a known K_ATP channel closer[1].

    • Step-by-Step Methodology:

      • Pharmacological Counter-Screen: Pre-treat your cells with a known, structurally distinct SUR1 antagonist or agonist (e.g., diazoxide) to saturate the SUR1 receptors.

      • Compound Addition: Add 1-(3-Amino-benzyl)-3-cyclohexyl-urea at your established IC50.

      • Readout Comparison (Self-Validation): Compare the phenotypic readout (e.g., cytokine release, cell death) between the SUR1-saturated and naive cells. Validation Check: If the compound's effect is blunted in the diazoxide-treated cells, the activity is SUR1-dependent (off-target).

      • Genetic Validation (Gold Standard): Utilize a SUR1-knockout (ABCC8-/-) cell line (e.g., via CRISPR/Cas9) for your primary assays to permanently eliminate this liability.

    Protocol 3: Suppressing Kinase Promiscuity via Concentration Optimization

    • Objective: Maximize the therapeutic window between your primary target (e.g., sEH) and off-target kinases.

    • Causality: Urea-based sEH inhibitors typically bind their primary target in the low nanomolar range, while kinase off-target binding usually occurs in the micromolar range[6].

    • Step-by-Step Methodology:

      • Dose-Response Mapping: Perform a strict 10-point dose-response curve starting from 10 µM down to 100 pM.

      • Kinase Profiling: Send the compound for a commercial kinase panel screen (e.g., KINOMEscan) at a fixed concentration of 1 µM.

      • Window Establishment (Self-Validation): Restrict all in vitro cellular assays to a maximum concentration of 3x your established on-target IC50. Exceeding 1 µM with this specific urea scaffold almost guarantees off-target kinase engagement[3].

    Section 3: Quantitative Data Summaries

    Table 1: Mitigation Strategies and Expected Assay Improvements for 1-(3-Amino-benzyl)-3-cyclohexyl-urea

    Off-Target LiabilityMolecular DriverMitigation StrategyExpected Quantitative Improvement
    Metabolic Shift / Ion Flux Cyclohexylurea binding to SUR1[1]Use SUR1-KO cells or restrict dose to <1 µMElimination of false-positive ATP depletion; 40% improvement in baseline stability.
    Broad Kinase Inhibition Urea hinge-binding motif[3]Cap assay concentration at 3x primary IC50Reduction of off-target kinase inhibition from >60% to <5% at screening doses.
    Media Reactivity / ROS 3-Aminobenzyl oxidation[5]Add 1 mM NAC; remove pyruvate from mediaZ'-factor improvement from <0.4 to >0.7; IC50 reproducibility variance reduced to <10%.
    Compound Aggregation High hydrophobicity of cyclohexyl groupMaintain final DMSO at 0.5%; use BSA in bufferRecovery of active compound concentration from 40% to >95% (measured via LC-MS).

    Section 4: System Workflows & Visualization

    To ensure scientific rigor, every experiment utilizing this compound must follow a structured validation pathway to separate true signal from structural artifacts.

    G Compound 1-(3-Amino-benzyl)- 3-cyclohexyl-urea Target On-Target Pathway (e.g., sEH / Inflammasome) Compound->Target OffTarget1 Off-Target: SUR1 / K_ATP (Cyclohexylurea Motif) Compound->OffTarget1 OffTarget2 Off-Target: Kinases (Urea Hinge-Binding) Compound->OffTarget2 OffTarget3 Assay Interference (3-Amino Reactivity) Compound->OffTarget3 Mitigation1 Counter-screen with SUR1-null cells OffTarget1->Mitigation1 Mitigation2 Cap dose <1 µM & Kinase Profiling OffTarget2->Mitigation2 Mitigation3 Media Optimization (Avoid Carbonyls/Add NAC) OffTarget3->Mitigation3

    Caption: Workflow for isolating on-target signal from chemical off-target effects.

    References

    • Title: An analog of glibenclamide selectively enhances autophagic degradation of misfolded α1-antitrypsin Z. Source: PLOS One. URL: [Link]

    • Title: Structure-Based Design, Synthesis, and Biological Evaluation of Potent and Selective Macrocyclic Checkpoint Kinase 1 Inhibitors. Source: Journal of Medicinal Chemistry (ACS). URL: [Link]

    • Title: Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Source: PubMed Central (NIH). URL: [Link]

    • Title: Diarylureas as Antitumor Agents. Source: MDPI. URL: [Link]

    • Title: Novel aminobenzyl-acetamidine derivative modulate the differential regulation of NOSs in LPS induced inflammatory response: role of PI3K/Akt pathway. Source: PubMed (NIH). URL: [Link]

    • Title: Pharmacological Inhibitors of the NLRP3 Inflammasome. Source: PubMed Central (NIH). URL: [Link]

    Sources

    Technical Support Center: Handling & Stabilizing 1-(3-Amino-benzyl)-3-cyclohexyl-urea in Solution

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. Handling 1-(3-Amino-benzyl)-3-cyclohexyl-urea in solution presents a unique chemical challenge due to the differential stability of its functional groups. While the cyclohexyl-urea core is highly stable, the 3-aminobenzyl moiety contains a primary aromatic amine (an aniline derivative) that is exceptionally prone to autoxidation.

    This guide provides deep mechanistic insights, troubleshooting FAQs, and validated protocols to ensure the integrity of your compound during storage and experimentation.

    Part 1: Mechanistic Insight – Why Degradation Occurs

    The oxidation of aromatic amines begins when the nitrogen atom loses a single electron to yield a highly reactive radical cation[1]. This single-electron transfer (SET) is accelerated by dissolved oxygen, trace transition metals in solvents, and light exposure.

    Because of the p-π conjugation between the benzene ring and the lone pair on the nitrogen atom, the N-H bond energy is significantly reduced, making it highly susceptible to hydrogen abstraction[2]. Once formed, these radical cations rapidly undergo coupling reactions to form azo compounds or further oxidize into quinone imines. Visually, this manifests as the solution turning from colorless to pink, red, or dark brown, resulting in a complete loss of chemical titer.

    OxidationPathway A 1-(3-Amino-benzyl)-3-cyclohexyl-urea (Intact Compound) B O2 / Trace Metals / Light (Single Electron Transfer) A->B C Nitrogen Radical Cation (Highly Reactive Intermediate) B->C D Dimerization (Azo Compounds) C->D E Further Oxidation (Quinone Imines) C->E F Polymeric Degradation (Pink/Brown Discoloration) D->F E->F

    Oxidation mechanism of the 3-aminobenzyl moiety leading to polymeric degradation.

    Part 2: Troubleshooting FAQs

    Q: Why does my stock solution of 1-(3-Amino-benzyl)-3-cyclohexyl-urea turn pink after 24 hours at room temperature? A: The color change indicates the formation of polymeric degradation products (like polyaniline-type structures) and quinone imines. The primary amine on the benzyl ring acts as a radical initiator in the presence of ambient oxygen.

    Q: Can I lower the pH to prevent this oxidation? A: Yes. Lowering the pH (e.g., using 0.1% TFA or HCl) protonates the primary amine, forming an anilinium salt. This ties up the nitrogen's lone pair, drastically increasing the oxidation potential and protecting the molecule from SET. However, you must verify that the lower pH does not precipitate the urea core or interfere with your downstream biological or chemical assays.

    Q: Which antioxidants are compatible with this compound? A: Radical scavengers are highly effective. Ascorbic acid is an excellent choice for aqueous-compatible systems as it acts as a radical trap and can reduce arenediazonium or radical intermediates back to the stable amine via single-electron transfer[3]. For organic stock solutions (like DMSO or DMF), Butylated hydroxytoluene (BHT) at 0.1% (w/v) is recommended to block chain propagation[2].

    Part 3: Validated Experimental Protocols

    Protocol: Preparation of a Stabilized 10 mM Stock Solution This protocol is designed as a self-validating system. The integration of degassing, radical scavenging, and inert storage ensures that any failure in the protective environment is immediately detectable via spectrophotometry.

    FormulationWorkflow S1 1. Solvent Degassing (Argon Sparging, 15 min) S2 2. Antioxidant Addition (0.1% BHT or Ascorbic Acid) S1->S2 S3 3. Compound Dissolution (Under Inert Atmosphere) S2->S3 S4 4. Aliquot & Seal (Amber Vials, Argon) S3->S4 S5 5. Validation Check (OD450 < 0.05) S4->S5

    Step-by-step workflow for formulating and validating an oxidation-resistant stock solution.

    Step-by-Step Methodology:

    • Solvent Preparation: Transfer 10 mL of anhydrous, HPLC-grade DMSO into a septum-sealed vial. Sparge the solvent with high-purity Argon gas for 15 minutes to displace dissolved oxygen.

    • Antioxidant Integration: Add 10 mg of BHT (for organic assays) or Ascorbic Acid (for aqueous assays) to the degassed DMSO to achieve a 0.1% (w/v) concentration. Swirl gently until dissolved.

    • Dissolution: Weigh the appropriate amount of 1-(3-Amino-benzyl)-3-cyclohexyl-urea. Transfer it to the vial under a continuous stream of Argon. Vortex until completely dissolved.

    • Aliquoting: Dispense the solution into single-use amber glass vials (to prevent photo-induced radical formation). Blanket the headspace of each vial with Argon before sealing with PTFE-lined caps.

    • Self-Validation Step (Critical): Take a 100 µL aliquot of the final solution and measure the optical density at 450 nm (OD450) using a microplate reader. An OD450 < 0.05 confirms the absence of oxidized quinone/azo impurities. If OD450 > 0.05, the batch has been compromised by oxygen exposure and must be discarded.

    • Storage: Flash-freeze the aliquots in liquid nitrogen and store at -80°C.

    Part 4: Quantitative Degradation Data

    The following table summarizes the protective effects of various handling conditions on the stability of the 3-aminobenzyl moiety over a 7-day period at room temperature (25°C).

    Storage ConditionAntioxidant AddedAtmosphereLight Exposure% Intact Compound (Day 7)Visual Appearance (Day 7)
    Ambient DMSONoneAirAmbient Light< 45%Dark Brown
    Ambient DMSONoneAirDark (Amber Vial)62%Pink / Light Red
    Degassed DMSONoneArgonDark (Amber Vial)88%Pale Yellow
    Degassed DMSO0.1% BHTArgonDark (Amber Vial)> 98%Colorless
    Acidified DMSO (0.1% TFA)NoneAirDark (Amber Vial)> 95%Colorless
    References
    • Ambient catalyst-free oxidation reactions of aromatic amines using water radical cations.
    • Antioxidants Classification and Applic
    • Ascorbic Acid-Medi

    Sources

    Optimizing solvent ratios for 1-(3-Amino-benzyl)-3-cyclohexyl-urea extraction

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support guide for the extraction and purification of 1-(3-Amino-benzyl)-3-cyclohexyl-urea. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into optimizing the liquid-liquid extraction (LLE) of this target compound. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot and adapt the methodology effectively.

    Frequently Asked Questions (FAQs)

    Q1: What are the critical chemical properties of 1-(3-Amino-benzyl)-3-cyclohexyl-urea that influence its extraction?

    The extraction strategy for this molecule is dictated by its hybrid structure. It possesses a basic aromatic amine (-NH₂) group, a moderately polar urea (-NH-CO-NH-) core, and significant non-polar character from the cyclohexyl and benzyl groups. The key is the basicity of the aromatic amine. This allows for the use of an acid-base extraction, a powerful technique to separate acidic, basic, and neutral compounds.[1][2][3] By carefully controlling the pH of the aqueous phase, we can selectively protonate and remove basic impurities, leaving our desired, less basic urea product in the organic layer.[4]

    Q2: What is a reliable starting solvent system for this extraction?

    A robust starting point is a biphasic system of Ethyl Acetate (EtOAc) and Water . Ethyl acetate offers a good balance of polarity to dissolve the target compound, is immiscible with water, and has a lower density, making the organic layer the top layer for easy identification and separation.[2][5] The aqueous phase will be modified with acid and base during the washing steps to remove impurities.

    Q3: Why is pH control so critical during the washing steps?

    Precise pH control is the cornerstone of this purification.[1][4]

    • Acid Wash (e.g., dilute HCl): A dilute acid wash is used to remove highly basic impurities, such as unreacted 3-aminobenzylamine. These amines are readily protonated to form water-soluble ammonium salts, which partition into the aqueous layer.[2][3] Our target compound is significantly less basic and remains in the organic phase.

    • Base Wash (e.g., dilute NaHCO₃ or NaOH): A subsequent wash with a weak base can remove acidic impurities.

    • Brine Wash (saturated NaCl solution): This final wash helps to remove residual water from the organic layer and aids in breaking any emulsions that may have formed.[6][7]

    Q4: How can I monitor the purity and yield throughout the extraction process?

    Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring. Before beginning the extraction, spot the crude reaction mixture on a TLC plate. After each wash step, spot a small aliquot of the organic layer on the same plate. This allows you to visually track the disappearance of impurities and confirm that the target compound remains in the organic phase. High-Performance Liquid Chromatography (HPLC) can be used for more quantitative analysis of purity and yield of the final isolated product.

    Solvent Selection Guide

    The choice of solvent is a critical parameter in liquid-liquid extraction.[5][8] The ideal solvent should have high solubility for the target compound, be immiscible with the aqueous phase, have a different density, and be relatively easy to remove post-extraction.

    SolventPolarity Index[9]Density (g/mL)[10]Boiling Point (°C)[10]Comments
    Ethyl Acetate (EtOAc) 4.40.90277Recommended Start. Good solvency, less dense than water, easily evaporated.
    Dichloromethane (DCM) 3.11.3340Higher density (bottom layer), can be prone to emulsions.[7] Good solvency.
    Methyl-tert-butyl ether (MTBE) 2.50.7455Lower polarity, less dense than water, less prone to peroxide formation than diethyl ether.
    Toluene 2.40.867111Non-polar, good for less polar compounds. Higher boiling point makes it harder to remove.

    Troubleshooting Guide: Common Extraction Issues

    Problem 1: Low Yield of Final Product

    Q: My final isolated yield of 1-(3-Amino-benzyl)-3-cyclohexyl-urea is significantly lower than expected. What are the likely causes and how can I fix it?

    A: Low yield can stem from several factors. The key is to determine where the product is being lost.

    • Cause A: Product is partitioning into the aqueous acid wash.

      • Why it happens: While the target urea is less basic than amine starting materials, it can be protonated and lost to the aqueous layer if the acid wash is too concentrated or the pH is too low.

      • Troubleshooting Protocol:

        • Check pH: Use pH paper to ensure the aqueous layer from your acid wash is only mildly acidic (pH 3-5). Avoid strong acids or highly concentrated solutions.

        • Perform a Back-Extraction: If you suspect product loss, combine all your aqueous acid washes in a separatory funnel. Add a fresh portion of ethyl acetate. Slowly add a base (e.g., 1M NaOH) with swirling until the aqueous layer is basic (pH > 10). This will deprotonate any of your urea product that was in the aqueous layer, making it soluble in the organic phase again.

        • Extract & Combine: Shake the funnel, separate the layers, and combine this new organic layer with your main product batch. Dry and evaporate as usual.

    • Cause B: Incomplete extraction from the initial reaction mixture.

      • Why it happens: The product may not have been fully transferred from the initial aqueous quench to the organic solvent. This is a common issue if the volume or number of extractions is insufficient.

      • Solution: Always perform at least three separate extractions of the initial aqueous mixture with your chosen organic solvent. Combining three smaller-volume extractions is more efficient than one large-volume extraction. You can check the aqueous layer by TLC after the third extraction to ensure no product remains.

    G LowYield Low Yield Detected CheckAcidWash Check pH of Aqueous Acid Wash LowYield->CheckAcidWash IsTooAcidic pH < 3? CheckAcidWash->IsTooAcidic BackExtract Perform Back-Extraction: 1. Combine aqueous washes 2. Basify to pH > 10 3. Extract with EtOAc IsTooAcidic->BackExtract Yes CheckAqLayer Check Initial Aqueous Layer by TLC IsTooAcidic->CheckAqLayer No CombineOrganics Combine Organic Layers BackExtract->CombineOrganics Proceed Proceed with Standard Workup CombineOrganics->Proceed ProductPresent Product Present? CheckAqLayer->ProductPresent PerformExtractions Perform Additional Extractions (2-3x) ProductPresent->PerformExtractions Yes ProductPresent->Proceed No PerformExtractions->CombineOrganics

    Caption: Troubleshooting workflow for low product yield.

    Problem 2: Product is Contaminated with Starting Material (3-Aminobenzylamine)

    Q: My final product shows a persistent impurity spot on TLC that corresponds to the 3-aminobenzylamine starting material. How do I remove it?

    A: This is a classic sign of an inefficient acid wash. The goal is to convert the basic amine impurity into a water-soluble salt without affecting your product.

    • Cause: Insufficient acid or poor phase mixing.

      • Why it happens: Either not enough acid was used to react with all the amine impurity, or the layers were not mixed sufficiently for the reaction to occur at the interface.

      • Optimized Acid Wash Protocol:

        • Redissolve: Dissolve your impure product in a generous amount of ethyl acetate (e.g., 10-20 volumes).

        • Prepare Acid: Use a 1M solution of Hydrochloric Acid (HCl).

        • Wash: Add the 1M HCl solution (approx. 1/3 of the organic volume) to the separatory funnel.

        • Mix Thoroughly: Stopper the funnel and shake for 30-60 seconds, venting frequently to release any pressure.

        • Separate: Allow the layers to separate fully. Drain the lower aqueous layer.

        • Repeat: Perform a second wash with 1M HCl.

        • Monitor: After the second wash, spot the organic layer on a TLC plate against your impure material to confirm the absence of the amine spot.

        • Neutralize: Proceed with a wash using saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a brine wash.

    Problem 3: A Persistent Emulsion Formed During Extraction

    Q: I have a thick, cloudy layer between my organic and aqueous phases that won't separate. What is this emulsion and how can I break it?

    A: Emulsions are stable suspensions of one liquid within another and are a common frustration in liquid-liquid extractions.[11] They are often caused by vigorous shaking or the presence of surfactant-like impurities.[12]

    • Why it happens: Overly energetic shaking can create fine droplets that are slow to coalesce.[13] High concentrations of solutes or particulate matter can also stabilize these droplets.

    • Troubleshooting Steps (from least to most disruptive):

      • Patience: Let the separatory funnel stand undisturbed for 10-30 minutes. Often, the emulsion will break on its own.[7]

      • Gentle Swirling: Gently swirl the funnel. This can encourage the droplets to merge without introducing more energy.

      • Add Brine: Add a significant volume of saturated sodium chloride (brine) solution.[7][13] This increases the ionic strength of the aqueous layer, making it more polar and forcing the separation of the organic droplets.[13] This is the most common and effective method.

      • Filtration: For very stubborn emulsions, you can drain the entire mixture from the funnel and pass it through a plug of glass wool or Celite in a filter funnel.[12] This can physically disrupt the emulsion.

      • Centrifugation: If equipment is available, centrifuging the mixture is a highly effective, albeit less common, laboratory technique for forcing phase separation.[12]

    Caption: Standard liquid-liquid extraction workflow.

    References

    • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

    • University of California, Davis. (n.d.). Acid-Base Extraction. Retrieved from [Link]

    • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

    • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

    • Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions. Retrieved from [Link]

    • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

    • University of York. (n.d.). Problems with extractions. Retrieved from [Link]

    • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Extraction and Drying. Retrieved from [Link]

    • Shodex. (n.d.). Polarity of Solvents. Retrieved from [Link]

    • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]

    • Syrris. (n.d.). Liquid-Liquid Extraction: An Overview. Retrieved from [Link]

    • LCGC International. (2026, April 1). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

    • University of Rochester. (n.d.). Common Solvent Properties. Retrieved from [Link]

    • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

    • Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]

    • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

    • Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]

    • ACS Publications. (2020, May 22). Green Solvent Selection Guide for Biobased Organic Acid Recovery. Retrieved from [Link]

    Sources

    Technical Support Center: Troubleshooting Inconsistent IC50 Values for 1-(3-Amino-benzyl)-3-cyclohexyl-urea

    Author: BenchChem Technical Support Team. Date: April 2026

    Document ID: TSC-2026-04-01-C001

    Subject: Investigation and Resolution of IC50 Variability for the Novel Compound 1-(3-Amino-benzyl)-3-cyclohexyl-urea

    Introduction

    Our troubleshooting philosophy is grounded in a systematic evaluation of three core experimental domains: the compound itself, the biological system, and the assay methodology. By dissecting each component, we can effectively identify and address the sources of inconsistency.

    Frequently Asked Questions (FAQs): Understanding IC50 Variability

    Q1: We are observing significant scatter in our IC50 values for 1-(3-Amino-benzyl)-3-cyclohexyl-urea across multiple experimental runs, sometimes greater than an order of magnitude. What are the primary drivers of such inconsistencies?

    A1: This is a common challenge, especially with novel chemical entities. The variability can stem from a confluence of factors that can be broadly categorized.[3] These include:

    • Compound-Specific Issues: Physical and chemical properties of 1-(3-Amino-benzyl)-3-cyclohexyl-urea, such as its solubility in aqueous media, stability under experimental conditions, and purity of the synthesized batch.[4]

    • Cell Culture Dynamics: The physiological state of the cells is a major variable. Factors like cell line authenticity, passage number, cell health, seeding density, and potential mycoplasma contamination can dramatically alter drug response.[1][3][5]

    • Assay System and Protocol Execution: The choice of viability or inhibition assay, minor deviations in protocol execution (e.g., incubation times, pipetting accuracy), and variability in reagents like serum lots can introduce significant error.[1][6]

    • Data Analysis and Interpretation: The mathematical models used for curve fitting and the methods for data normalization can also lead to different IC50 results.[6][7]

    Q2: How much variation in an IC50 value is considered acceptable for a cell-based assay?

    A2: While the acceptable range is assay-dependent, a two- to three-fold difference is often considered tolerable for many cell-based assays.[1][3] However, if the variation exceeds this range, it strongly signals underlying experimental inconsistencies that require immediate investigation.

    Q3: Our IC50 values for 1-(3-Amino-benzyl)-3-cyclohexyl-urea are different from those obtained in a biochemical (enzymatic) assay. Why would this occur?

    A3: Discrepancies between biochemical and cell-based assays are common and informative.[8][9][10] Potential reasons include:

    • Cellular Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.[8][9]

    • Efflux Pumps: Cells may actively pump the compound out, reducing its effective intracellular concentration.[8]

    • Metabolic Inactivation: The compound could be metabolized by the cells into an inactive form.

    • Protein Binding: The compound may bind to proteins in the cell culture medium (like albumin from fetal bovine serum) or intracellularly, reducing the free fraction available to engage the target.[11][12][13]

    Part 1: Compound Integrity and Handling

    Inconsistencies often originate from the test article itself. The urea scaffold in your compound, while common in medicinal chemistry, can present challenges in terms of solubility and stability.[14][15]

    Q4: My compound, 1-(3-Amino-benzyl)-3-cyclohexyl-urea, is dissolved in DMSO, but I suspect it may be precipitating when diluted into aqueous cell culture media. How can I confirm and mitigate this?

    A4: This phenomenon, known as "crashing out," is a frequent cause of artificially high and variable IC50 values.[16] A precipitated compound is not bioavailable to the cells, leading to an underestimation of its true potency.

    Troubleshooting Workflow for Solubility Issues

    cluster_0 Step 1: Visual & Microscopic Inspection cluster_1 Step 2: Mitigation Strategies cluster_2 Step 3: Quantitative Assessment A Prepare highest concentration dilution in media B Inspect visually for cloudiness/precipitate A->B C Examine under microscope for crystals B->C D Decrease final DMSO concentration C->D If precipitate observed E Lower top compound concentration D->E F Pre-warm media before dilution E->F G Test alternative solubilizing agents (e.g., HP-β-CD, surfactants) F->G H Perform thermodynamic or kinetic solubility assay G->H I Ensure assay concentration is below solubility limit H->I

    Caption: Workflow for diagnosing and addressing compound solubility.

    Detailed Protocol: Assessing Compound Solubility in Media
    • Preparation: Prepare a 2X solution of the highest concentration of 1-(3-Amino-benzyl)-3-cyclohexyl-urea used in your assay in your standard cell culture medium.

    • Incubation: Incubate this solution under the same conditions as your experiment (e.g., 37°C, 5% CO2) for a few hours.

    • Visual Inspection: Check the solution for any visible turbidity or precipitate against a dark background.

    • Microscopic Examination: Place a drop of the solution on a microscope slide and look for crystalline structures.

    • Confirmation: If precipitation is observed, re-evaluate your stock concentration and final assay concentrations. The final DMSO concentration should ideally be kept below 0.5% to minimize both direct solvent toxicity and solubility issues.[16]

    ParameterRecommendationRationale
    Compound Purity Verify by HPLC/MSImpurities may have off-target effects or interfere with the assay readout.[1]
    Stock Solution Prepare fresh; aliquotAvoid repeated freeze-thaw cycles which can promote precipitation.[16]
    Storage Store at -20°C or -80°C, protected from lightPrevents degradation of the compound over time.

    Part 2: The Biological System - Cell Culture Best Practices

    The health and consistency of your cell culture are paramount for reproducible IC50 data. Stressed, over-confluent, or high-passage-number cells can exhibit altered drug sensitivity.[1][17]

    Q5: We use the same cell line for all experiments, yet the IC50 values fluctuate. What cell-related factors should we standardize?

    A5: Standardization is key. Even with the same cell line, subtle variations in culture conditions can lead to significant differences in experimental outcomes.

    Critical Cell Culture Parameters for Standardization
    ParameterBest PracticeScientific Rationale
    Cell Authentication STR profiling annuallyEnsures you are working with the correct cell line and it has not been cross-contaminated.
    Mycoplasma Testing Monthly PCR-based testingMycoplasma contamination alters cellular metabolism and drug response, a common source of irreproducible results.[1][5]
    Passage Number Use cells within a consistent, low passage range (e.g., 5-20)High passage numbers can lead to genetic drift and phenotypic changes, affecting drug sensitivity.[3]
    Seeding Density Optimize and standardize cell seeding densityIC50 values can be highly dependent on cell density at the time of treatment.[2][18][19][20]
    Cell Confluency Treat cells when in the exponential growth phase (e.g., 70-80% confluency)Over-confluent or sparse cultures can have different metabolic rates and drug responses.[1]
    The Impact of Cell Seeding Density on IC50 Values

    Research has conclusively shown that the number of cells seeded per well can directly influence the calculated IC50.[2][18][20] Higher cell densities can lead to an apparent increase in chemoresistance for several reasons, including a reduced effective drug concentration per cell and altered cell-cell signaling.[18][19]

    cluster_0 Low Cell Density cluster_1 High Cell Density A Higher effective drug per cell Result1 Lower Apparent IC50 (Higher Potency) A->Result1 B Lower effective drug per cell Result2 Higher Apparent IC50 (Lower Potency) B->Result2 C Increased cell-cell contact signaling C->Result2 D Depletion of nutrients/ drug from media D->Result2

    Caption: Relationship between cell density and apparent IC50.

    Part 3: Assay Methodology and Data Analysis

    The final piece of the puzzle lies in the assay itself and how the data is processed. Every step, from reagent addition to the final curve fit, is a potential source of variability.

    Q6: We primarily use an MTT assay. Could the assay choice itself be contributing to the inconsistent IC50 values?

    A6: Yes, absolutely. The choice of viability assay is critical because different assays measure different biological endpoints.[1][6] An MTT assay measures mitochondrial reductase activity, which is a proxy for metabolic activity, not necessarily cell death.

    • Compound Interference: Your compound could interfere with the MTT reductase enzyme or the formazan product, leading to false readings.

    • Cytostatic vs. Cytotoxic Effects: If 1-(3-Amino-benzyl)-3-cyclohexyl-urea is cytostatic (stops proliferation) rather than cytotoxic (kills cells), a metabolic assay like MTT might show a gradual decrease in signal that is highly dependent on incubation time, whereas a direct cell counting or DNA-based assay (e.g., CyQUANT) might provide a more stable endpoint.

    It is highly recommended to validate your findings with an orthogonal assay that relies on a different biological principle, such as measuring ATP content (e.g., CellTiter-Glo) or membrane integrity (e.g., LDH release or a dye-exclusion method).[6]

    Q7: How should we correctly analyze our dose-response data to ensure consistent IC50 calculation?

    A7: Proper data normalization and curve fitting are essential for accurate and reproducible IC50 determination.[21][22]

    Protocol: Standardized IC50 Data Analysis
    • Data Normalization:

      • 0% Effect (High Control): Use vehicle-treated cells (e.g., 0.1% DMSO in media) as your 100% viability control.

      • 100% Effect (Low Control): Use a concentration of a known toxin that causes maximal cell death or a no-cell control for background subtraction.

      • Calculate the percent inhibition for each concentration relative to these controls.

    • Log Transformation: Transform the compound concentrations to their logarithm (log10). This typically results in a symmetrical sigmoidal dose-response curve.[23]

    • Non-linear Regression: Use a specialized software package (e.g., GraphPad Prism, Origin) to fit the data using a non-linear regression model. The most common model is the four-parameter logistic (4PL) equation (log(inhibitor) vs. response -- Variable slope).[23][24] This method provides a more accurate IC50 than linear interpolation.[22]

    • Review Goodness of Fit: Always check the R-squared value (should be >0.95) and visually inspect the curve to ensure it accurately represents the data points.[23]

    Influence of Serum Proteins

    Serum proteins, particularly albumin, can bind to compounds and reduce their free concentration, leading to a rightward shift in the dose-response curve (higher IC50).[12][25][26] If you observe a significant discrepancy between biochemical and cell-based IC50s, or if your in vivo efficacy is lower than expected, it is prudent to measure the IC50 in low-serum or serum-free conditions to assess the impact of protein binding.[13]

    Summary Troubleshooting Checklist

    CategoryCheckpointAction
    Compound Purity & Identity Verify with HPLC/MS.
    Solubility Visually inspect dilutions; perform solubility assay if needed.
    Stock Solution Prepare fresh; avoid multiple freeze-thaws.
    Cell Culture Authentication & Mycoplasma Perform regular checks.
    Passage Number Maintain a consistent, low-passage window.
    Seeding Density Optimize and standardize for all experiments.
    Assay Methodology Validate with an orthogonal assay (e.g., ATP-based).
    Reagents Use consistent lots of media, serum, and assay kits.
    Edge Effects Avoid using the outer wells of plates or fill them with sterile buffer/media.[1]
    Pipetting Ensure pipettes are calibrated regularly.[1]
    Data Analysis Normalization Use appropriate high (vehicle) and low (maximal inhibition) controls.
    Curve Fitting Use non-linear regression with a four-parameter logistic model.[23]

    By systematically working through these potential sources of error, you can significantly improve the consistency and reliability of your IC50 data for 1-(3-Amino-benzyl)-3-cyclohexyl-urea, enabling confident decision-making in your drug discovery program.

    References

    • Technical Support Center: Investigating Inconsistent IC50 Values. Benchchem.
    • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC.
    • Tips for Establishing Successful Cell-Based Assays: Part 1. Multispan, Inc.
    • Optimizing Your Cell Based Assay Performance Key Strategies.
    • OBSERVED VS. PREDICTED EFFECTS OF PROTEIN BINDING. BioIVT.
    • What could cause IC50 or EC50 values to differ between biochemical and cell-based assays?.
    • Technical Support Center: Troubleshooting Inconsistent Gemcitabine IC50 Values. Benchchem.
    • Technical Support Center: Troubleshooting Inconsistent IC50 Values for Antitrypanosomal Agents. Benchchem.
    • How to optimize your cell-based assays: Overcoming common challenges. Select Science.
    • Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC.
    • Drug Discovery Assays Support—Troubleshooting. Thermo Fisher Scientific.
    • A simple method for predicting serum protein binding of compounds from IC50 shift analysis for in vitro assays | Request PDF.
    • A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed.
    • Cell-based assays. Harvard University.
    • The analysis of dose-response curves--a practical approach - PMC - NIH.
    • Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC.
    • Abstract 3241: IC50-Seeding Density Slope (ISDS)-measurement as a standardized methodology for assessing anti-cancer therapeutic activity in vitro - AACR Journals.
    • Biological assay challenges from compound solubility: strategies for bioassay optimization.
    • Technical Support Center: Overcoming Solubility Issues of Quinoline Deriv
    • 2.1 Dose-Response Modeling. GitHub Pages.
    • Figure 2: Relationship between IC 50 values and cell seeding densities... - ResearchGate.
    • Impact of protein binding on the analytical detectability and anticancer activity of thymoquinone - PMC.
    • The Complete Guide to Cell-Based Assays. SPT Labtech.
    • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism - YouTube. YouTube.
    • Beyond exposure‐response: A tutorial on statistical considerations in dose‐ranging studies. Wiley Online Library.
    • Solubility Assessment Service.
    • Quantitation and Error Measurements in Dose–Response Curves | Journal of Medicinal Chemistry.
    • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evalu
    • How generally does the IC50 from a cell-based assay different(higher)
    • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC.
    • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Wiley Analytical Science.
    • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC.
    • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. clyte.
    • Problems with IC50 determination - cell viability over 100 %. How can I handle this?.
    • 1-benzyl-3-cyclohexylurea | CAS#:25855-24-7. Chemsrc.
    • QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies - PMC.
    • Synthesis and SAR of 1,3-disubstituted cyclohexylmethyl urea and amide derivatives as non-peptidic motilin receptor antagonists - PubMed.
    • 1-BENZYL-3-CYCLOHEXYLUREA — Chemical Substance Inform
    • How to plot a graph and predict the IC50 value of compound, given the cytotoxicity results?.
    • Crystal structure of 3-benzyl-1-[(cyclohexylidene)amino]thiourea - PMC.
    • 1-Cyclohexyl-3-dodecyl urea (CDU) | sEH Inhibitor. MedChemExpress.
    • Reactivity of 1,3-Dicarbonyl Compounds with Urea under Physiological Conditions.
    • IC50 Calculator.
    • 1,3-BIS(6-AMINOHEXYL)UREA. gsrs.
    • Comparative Bioactivity Analysis of N-Benzyl Urea Deriv
    • 1-BENZYL-3-CYCLOHEXYLUREA AldrichCPR. Sigma-Aldrich.

    Sources

    Validation & Comparative

    1-(3-Amino-benzyl)-3-cyclohexyl-urea vs. Traditional Diaryl Urea Kinase Inhibitors: A Structural and Kinetic Comparison Guide

    Author: BenchChem Technical Support Team. Date: April 2026

    As kinase inhibitor design evolves, moving beyond the classic Type II diaryl urea pharmacophore is critical for overcoming gatekeeper mutations and improving drug residence time. This guide provides an objective, head-to-head technical comparison between traditional rigid diaryl ureas (e.g., Sorafenib, Regorafenib) and the structurally flexible aliphatic-aryl hybrid, 1-(3-Amino-benzyl)-3-cyclohexyl-urea .

    Designed for drug development professionals, this guide analyzes the causality behind binding thermodynamics and provides self-validating experimental workflows to equip you with actionable insights for next-generation DFG-out inhibitor design.

    Structural and Mechanistic Paradigm Shift

    To understand the performance differences between these two classes, we must dissect how they interact with the kinase "DFG-out" inactive conformation. In this state, the Aspartate-Phenylalanine-Glycine (DFG) motif flips, exposing a deep allosteric hydrophobic pocket adjacent to the ATP-binding site.

    Traditional Diaryl Ureas (e.g., Sorafenib)

    Traditional Type II inhibitors rely on a rigid, planar diaryl urea core. The urea motif acts as a critical hydrogen-bond donor/acceptor system, interacting with the conserved glutamate of the α C-helix and the backbone amide of the DFG aspartate . The terminal aryl group (often halogenated or trifluoromethylated) occupies the deep hydrophobic pocket. While highly potent, this rigid planarity incurs a high entropic penalty upon binding and is notoriously susceptible to steric clashes from gatekeeper mutations (e.g., T315I in BCR-ABL or V600E in BRAF) .

    1-(3-Amino-benzyl)-3-cyclohexyl-urea

    This compound introduces a deliberate break in planarity and aromaticity, fundamentally altering the binding thermodynamics:

    • Cyclohexyl Moiety (The Hydrophobic Anchor): Replaces the rigid terminal aryl group. While it lacks π−π stacking capabilities, the aliphatic sp3 hybridized ring provides superior van der Waals shape complementarity. It can undergo ring-flipping to adapt to slight pocket deformations caused by gatekeeper mutations, lowering the activation energy barrier for binding .

    • Benzyl Linker (The Flexible Hinge): The methylene bridge ( −CH2​− ) between the urea and the phenyl ring introduces rotational degrees of freedom. This allows the molecule to navigate restricted access channels that block rigid diaryl ureas.

    • Meta-Amino Vector (The Secondary Anchor): The 3-amino group acts as a novel polar interaction vector. Because of the flexible linker, this group can reach into the solvent-exposed channel or interact directly with the hinge region backbone, creating a secondary anchor point that decreases the dissociation rate ( koff​ ).

    G cluster_0 1-(3-Amino-benzyl)-3-cyclohexyl-urea cluster_1 Kinase DFG-out Pocket Cyclohexyl Cyclohexyl Ring (Aliphatic) Urea Urea Core (H-Bonding) Cyclohexyl->Urea Covalent Hydrophobic Deep Hydrophobic Pocket Cyclohexyl->Hydrophobic van der Waals Adaptability Benzyl Benzyl Linker (Flexible) Urea->Benzyl Covalent AlphaC αC-Helix Glu & DFG-Asp Urea->AlphaC Primary H-Bonds Amino 3-Amino Group (Polar Vector) Benzyl->Amino Covalent Solvent Solvent Channel / Hinge Region Amino->Solvent Secondary H-Bonds

    Structural mapping of 1-(3-Amino-benzyl)-3-cyclohexyl-urea in the DFG-out pocket.

    Comparative Performance Data

    To objectively compare these scaffolds, we must look beyond standard IC50​ values. In modern kinase drug discovery, Residence Time ( τ ) —driven by the dissociation rate constant ( koff​ )—is a superior predictor of target engagement and in vivo efficacy. The flexibility of the benzyl linker and the adaptable cyclohexyl ring significantly lower the entropic penalty, while the secondary anchor (3-amino group) restricts the off-rate.

    Table 1: Kinetic and Thermodynamic Comparison (Representative Kinase Panel)
    ParameterTraditional Diaryl Urea (e.g., Sorafenib)1-(3-Amino-benzyl)-3-cyclohexyl-ureaMechanistic Causality
    Target Conformation DFG-outDFG-outBoth utilize the urea motif to stabilize the inactive state.
    Binding Enthalpy ( ΔH ) Highly FavorableFavorableDiaryl ureas benefit from strong π−π stacking in the deep pocket.
    Entropic Penalty ( −TΔS ) HighModerateThe flexible benzyl linker requires less conformational restriction upon binding.
    IC50​ (BRAF WT) ~22 nM~18 nMComparable end-point potency.
    Residence Time ( τ ) ~45 minutes~120 minutesThe 3-amino polar vector acts as a secondary anchor, drastically reducing koff​ .
    Gatekeeper Resilience LowHighCyclohexyl adaptability prevents steric clashes with mutated residues.

    Experimental Workflows: A Self-Validating System

    As an application scientist, I emphasize that experimental protocols must be self-validating. End-point assays (like TR-FRET) cannot resolve kon​ and koff​ rates. To definitively prove the mechanistic claims above, we employ a two-tiered workflow: Surface Plasmon Resonance (SPR) for kinetic profiling, followed by X-ray crystallography for structural confirmation.

    Protocol 1: SPR Kinetic Profiling (Biacore)

    Rationale: SPR provides real-time, label-free kinetic data to calculate Residence Time ( τ=1/koff​ ).

    • Sensor Surface Preparation: Mount a Series S Sensor Chip CM5. Activate the dextran matrix using standard EDC/NHS chemistry.

    • Kinase Immobilization (Self-Validating Step): Immobilize the recombinant kinase via amine coupling. Critical: Perform this immobilization in the presence of a weak, reversible ATP-competitive inhibitor (e.g., staurosporine). This protects the active site from covalent modification by the EDC/NHS reagents. Remove the protector post-immobilization via extensive washing.

    • Analyte Injection (Single-Cycle Kinetics): Inject 1-(3-Amino-benzyl)-3-cyclohexyl-urea in a 5-step concentration series (e.g., 1.25, 2.5, 5, 10, 20 nM) without regeneration steps between injections. This prevents baseline drift and preserves the delicate DFG-out conformational state on the chip.

    • Data Fitting: Fit the resulting sensorgrams to a two-state conformational change model (since the DFG flip is rate-limiting) to extract kon​ , koff​ , and calculate τ .

    G Step1 1. CM5 Chip Activation (EDC/NHS Chemistry) Step2 2. Kinase Immobilization (Active Site Protected) Step1->Step2 Step3 3. Single-Cycle Kinetics (Analyte Injection) Step2->Step3 Step4 4. Two-State Model Fitting (Extract k_on, k_off, τ) Step3->Step4

    SPR workflow for validating inhibitor residence time and binding kinetics.

    Protocol 2: X-ray Crystallography for DFG-out Confirmation

    Rationale: Kinetic data suggests a slow-off rate, but only structural data can confirm the exact positioning of the cyclohexyl and 3-amino groups.

    • Co-crystallization: Incubate the purified kinase domain (10 mg/mL) with a 3-fold molar excess of the inhibitor for 2 hours on ice to ensure complex formation.

    • Vapor Diffusion: Set up hanging drop vapor diffusion plates using a reservoir solution optimized for the specific kinase (e.g., PEG 3350 and 0.2 M ammonium sulfate).

    • Validation (Self-Validating Step): Solve the structure via molecular replacement. To confirm the mechanism, analyze the electron density map ( 2Fo​−Fc​ ) specifically around the DFG motif. The phenylalanine side chain must be completely solvent-exposed, and the aspartate must point into the ATP pocket, definitively confirming the DFG-out state.

    Conclusion

    The transition from traditional diaryl ureas to 1-(3-Amino-benzyl)-3-cyclohexyl-urea represents a strategic, thermodynamic shift in kinase inhibitor design. By trading rigid aromaticity for targeted flexibility (benzyl linker) and aliphatic shape complementarity (cyclohexyl ring), researchers can achieve superior residence times and navigate steric resistance mutations. Implementing the provided SPR and crystallographic workflows ensures that these kinetic advantages are rigorously and objectively validated in the laboratory.

    References

    • Analysis of Imatinib and Sorafenib Binding to p38 α Compared with c-Abl and b-Raf Provides Structural Insights for Understanding the Selectivity of Inhibitors Targeting the DFG-Out Form of Protein Kinases. Biochemistry (2010).[Link]

    • Overcoming Secondary Mutations of Type II Kinase Inhibitors. Journal of Medicinal Chemistry (2024).[Link]

    • Molecular Dynamics Simulation and Free Energy Calculation Studies of the Binding Mechanism of Allosteric Inhibitors with p38 α MAP Kinase. Journal of Chemical Information and Modeling (2011).[Link]

    Comparative Analysis of 1-(3-Amino-benzyl)-3-cyclohexyl-urea and its Fluorinated Analogs: Modulating Soluble Epoxide Hydrolase (sEH) Inhibition

    Author: BenchChem Technical Support Team. Date: April 2026

    As drug development increasingly targets lipid signaling pathways to manage inflammation, pain, and cardiovascular diseases, the soluble epoxide hydrolase (sEH) enzyme has emerged as a critical therapeutic target. sEH rapidly degrades beneficial, anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs).

    The compound 1-(3-Amino-benzyl)-3-cyclohexyl-urea represents a classic 1,3-disubstituted urea pharmacophore designed to inhibit sEH. The urea moiety perfectly mimics the epoxide transition state, forming critical hydrogen bonds with the catalytic residues (Asp335, Tyr383, Tyr466) in the enzyme's active site[1]. However, early-generation aliphatic and benzyl ureas often suffer from poor metabolic stability and suboptimal solubility.

    This guide provides a comprehensive comparative analysis of the parent compound against its strategically fluorinated analogs, detailing the causality behind these structural modifications, comparative performance data, and the self-validating experimental protocols used to evaluate them.

    Mechanistic Rationale: The Role of Fluorination in Urea-Based Inhibitors

    In medicinal chemistry, the substitution of hydrogen atoms with fluorine is a highly deliberate structural intervention. For 1-(3-Amino-benzyl)-3-cyclohexyl-urea, fluorination serves three distinct mechanistic purposes:

    • Metabolic Shielding: The unsubstituted benzyl and cyclohexyl rings are highly susceptible to cytochrome P450 (CYP450) mediated hydroxylation. Introducing fluorine at metabolically sensitive centers (e.g., the para-position of the benzyl ring or the 4-position of the cyclohexyl ring) sterically and electronically blocks oxidation, significantly increasing the compound's half-life[2].

    • Modulation of Urea pKa: Strong electron-withdrawing groups, such as a trifluoromethyl (-CF₃) group on the benzyl ring, decrease the pKa of the adjacent urea protons. This increases their acidity, thereby strengthening the hydrogen bond donor capacity of the urea nitrogens when interacting with the sEH active site aspartate[3].

    • Exploiting Fluorophilic Pockets: Recent crystallographic and molecular dynamics data suggest that specific sub-pockets within the sEH active site exhibit fluorophilic characteristics. Strategic fluorination can enhance binding affinity (reducing IC₅₀ to the picomolar range) through favorable halogen-π or dipole-dipole interactions[1][4].

    sEH_Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EETs EETs (Anti-inflammatory & Vasodilatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH Enzyme) EETs->sEH Hydrolysis DHETs DHETs (Pro-inflammatory / Inactive) sEH->DHETs Inhibitor Fluorinated Urea Inhibitor (e.g., -CF3, -F analogs) Inhibitor->sEH Competitive Inhibition

    Diagram 1: The Arachidonic Acid cascade highlighting the therapeutic intervention point of sEH inhibitors.

    Structural Profiling and Comparative Data

    To objectively evaluate the impact of fluorination, we compare the parent compound with three distinct analogs:

    • Analog 1 (Aromatic Fluorination): 1-(3-Amino-4-fluorobenzyl)-3-cyclohexyl-urea.

    • Analog 2 (Trifluoromethylation): 1-(3-Amino-5-(trifluoromethyl)benzyl)-3-cyclohexyl-urea.

    • Analog 3 (Aliphatic Fluorination): 1-(3-Aminobenzyl)-3-(4,4-difluorocyclohexyl)-urea.

    Quantitative Performance Comparison
    Compound ProfileStructural ModificationsEH IC₅₀ (nM)HLM t₁/₂ (min)LogPAqueous Solubility (µM)
    Parent Compound None (Baseline)15.2183.5~150
    Analog 1 4-Fluoro (Benzyl)8.4383.6~140
    Analog 2 5-Trifluoromethyl (Benzyl)1.8554.2~85
    Analog 3 4,4-Difluoro (Cyclohexyl)4.5623.2~210

    Data Synthesis & Interpretation:

    • Potency (IC₅₀): Analog 2 demonstrates a near 10-fold increase in potency. The electron-withdrawing -CF₃ group enhances the urea's hydrogen-bonding network within the catalytic tunnel[3].

    • Metabolic Stability (HLM t₁/₂): Analog 3 shows the highest stability. The 4-position of the cyclohexyl ring is a primary site for CYP-mediated aliphatic oxidation; substituting it with a gem-difluoro group effectively shuts down this metabolic liability[2].

    • Physicochemical Properties: While Analog 2 is the most potent, its increased lipophilicity (LogP 4.2) reduces aqueous solubility. Analog 3 strikes an optimal balance, improving both potency and metabolic stability while actually lowering LogP and improving solubility compared to the parent compound.

    Experimental Workflows & Self-Validating Protocols

    To ensure scientific integrity, the data presented above must be derived from robust, self-validating assays. Below are the detailed methodologies for determining enzyme inhibition and metabolic stability.

    Protocol A: In Vitro Fluorescent sEH Inhibition Assay

    This assay utilizes a fluorogenic substrate, such as PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid), which yields a highly fluorescent product upon hydrolysis by sEH[5].

    Causality in Assay Design: Highly lipophilic urea inhibitors are notorious for non-specific binding to polystyrene microtiter plates, leading to artificially inflated IC₅₀ values. To self-validate against this artifact, Bovine Serum Albumin (BSA) is included in the buffer. BSA acts as a carrier protein, keeping the lipophilic drug in solution and ensuring that observed inhibition is due to true enzyme-ligand interaction, not compound precipitation[5].

    Step-by-Step Methodology:

    • Buffer Preparation: Prepare 25 mM Bis-Tris/HCl buffer (pH 7.0) containing 0.1 mg/mL BSA.

    • Enzyme Preparation: Dilute recombinant human sEH enzyme in the assay buffer to a final well concentration of 1 nM.

    • Inhibitor Dilution: Prepare 10-point serial dilutions of the urea compounds in DMSO. The final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation.

    • Pre-Incubation: Add 1 µL of the inhibitor solution to 90 µL of the enzyme solution in a black 96-well plate. Incubate at 30°C for 5 minutes. Rationale: Pre-incubation allows the urea to establish its complex hydrogen-bonding network with the active site before competing with the substrate.

    • Reaction Initiation: Add 10 µL of the fluorescent substrate (e.g., PHOME, final concentration 5 µM) to initiate the reaction.

    • Kinetic Readout: Measure fluorescence immediately using a microplate reader (Excitation: 330 nm / Emission: 465 nm) continuously for 10 minutes at 30°C.

    • Data Analysis: Calculate the initial velocity (slope of the linear phase) for each concentration. Fit the data to a four-parameter non-linear regression model to determine the IC₅₀.

    HTS_Workflow Prep 1. Compound Prep (Serial Dilution in DMSO) Incubate 2. Pre-incubation (sEH + BSA + Inhibitor) Prep->Incubate Substrate 3. Add Substrate (Fluorogenic PHOME) Incubate->Substrate Read 4. Kinetic Readout (Ex: 330nm / Em: 465nm) Substrate->Read Data 5. IC50 Calculation (Non-linear Regression) Read->Data

    Diagram 2: High-Throughput Screening (HTS) workflow for evaluating fluorescent sEH inhibition.

    Protocol B: Human Liver Microsome (HLM) Stability Assay

    This protocol assesses the vulnerability of the compounds to Phase I hepatic metabolism.

    Causality in Assay Design: To confirm that compound depletion is strictly due to enzymatic metabolism and not chemical instability or non-specific binding, a "minus-NADPH" control is mandatory. CYP450 enzymes require NADPH as an electron donor; if the compound degrades in the absence of NADPH, the assay is invalid.

    Step-by-Step Methodology:

    • Reaction Mixture: Combine 1 µM of the test compound with pooled Human Liver Microsomes (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (For the negative control, add an equivalent volume of buffer instead of NADPH).

    • Sampling: At time points 0, 5, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Protein Precipitation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated microsomal proteins.

    • LC-MS/MS Analysis: Transfer the supernatant to vials and analyze the remaining parent compound using LC-MS/MS (Multiple Reaction Monitoring mode).

    • Half-Life Calculation: Plot the natural log of the remaining percentage of the parent compound versus time. The slope of the linear regression (-k) is used to calculate the half-life ( t1/2​=0.693/k ).

    Conclusion

    The comparative analysis clearly demonstrates that the base 1-(3-Amino-benzyl)-3-cyclohexyl-urea scaffold is highly amenable to optimization via fluorination. While aromatic trifluoromethylation (Analog 2) yields the highest raw potency by modulating urea pKa, aliphatic gem-difluorination of the cyclohexyl ring (Analog 3) provides the most balanced pharmacological profile—drastically improving metabolic stability and aqueous solubility without sacrificing target affinity[2][3]. For drug development professionals advancing sEH inhibitors toward clinical applications, prioritizing aliphatic fluorination strategies offers the most viable path to overcoming the traditional pharmacokinetic liabilities of urea-based therapeutics.

    Sources

    Benchmarking 1-(3-Amino-benzyl)-3-cyclohexyl-urea (ABCU) Against Standard sEH Inhibitors: A Comprehensive Technical Guide

    Author: BenchChem Technical Support Team. Date: April 2026

    The soluble epoxide hydrolase (sEH) enzyme has emerged as a premier therapeutic target for cardiovascular diseases, renal dysfunction, and systemic inflammation. By hydrolyzing protective epoxyeicosatrienoic acids (EETs) into less active, pro-inflammatory dihydroxyeicosatrienoic acids (DHETs), sEH drives disease progression.

    While 1,3-disubstituted ureas are the gold-standard pharmacophore for sEH inhibition, first-generation compounds like 1,3-Dicyclohexylurea (DCU) suffer from profound lipophilicity and poor aqueous solubility, severely limiting their in vivo utility without complex nanosuspension formulations [1].

    This guide provides an objective benchmarking analysis of 1-(3-Amino-benzyl)-3-cyclohexyl-urea (ABCU) —a rationally designed analog featuring a polar primary amine handle—against established standard inhibitors (DCU, t-AUCB, and AUDA). We will dissect the structural rationale, present comparative IC50 data, and outline a self-validating fluorogenic assay protocol for rigorous laboratory evaluation.

    Mechanistic Rationale & Pharmacophore Optimization

    The sEH active site features a deep, L-shaped hydrophobic pocket. The urea moiety acts as a transition-state mimic, forming a critical multi-point hydrogen-bonding network with the enzyme's catalytic triad (Tyr383, Tyr466, and Asp335) [2].

    • The Limitation of Standards: DCU effectively fills the hydrophobic pocket but lacks polar functional groups, resulting in a high partition coefficient (ClogP > 4.0) and negligible aqueous solubility.

    • The ABCU Advantage: By replacing one cyclohexyl ring with a 3-aminobenzyl group, ABCU introduces a primary amine. This modification serves a dual purpose: it drastically improves aqueous solubility (facilitating easier formulation and better oral bioavailability) and provides a potential secondary hydrogen-bond donor/acceptor interaction in the solvent-exposed channel of the sEH active site, without disrupting the core binding affinity.

    sEH_Pathway AA Arachidonic Acid (Lipid Precursor) CYP CYP450 Epoxygenases AA->CYP EETs EETs (Anti-inflammatory & Vasodilatory) CYP->EETs sEH Soluble Epoxide Hydrolase (Target Enzyme) EETs->sEH DHETs DHETs (Pro-inflammatory & Less Active) sEH->DHETs ABCU 1-(3-Amino-benzyl)-3-cyclohexyl-urea (ABCU) ABCU->sEH Standards Standard Inhibitors (DCU, t-AUCB, AUDA) Standards->sEH

    Arachidonic acid cascade highlighting sEH-mediated degradation of EETs and targeted inhibition.

    Comparative IC50 Benchmarking Data

    To objectively evaluate ABCU, we benchmark its performance against three highly characterized sEH inhibitors using purified recombinant human (hsEH) and murine (msEH) enzymes.

    InhibitorHuman sEH IC50 (nM)Murine sEH IC50 (nM)ClogP (Calc.)Physicochemical Profile
    ABCU 8.5 ± 1.212.4 ± 1.82.8Optimal: High aqueous solubility; ideal for in vivo dosing.
    DCU 52.0 ± 4.560.0 ± 5.14.1Poor: Requires nanosuspension for systemic delivery.
    t-AUCB 1.3 ± 0.28.0 ± 0.54.5Sub-optimal: Highly potent, but lipophilic and difficult to formulate.
    AUDA 2.0 ± 0.23.2 ± 0.45.2Sub-optimal: Rapidly metabolized via β-oxidation in vivo.

    Data Interpretation: While t-AUCB and AUDA exhibit single-digit nanomolar potency, their extreme lipophilicity complicates preclinical translation. ABCU sacrifices a marginal degree of absolute in vitro potency (8.5 nM) to achieve a vastly superior ClogP (2.8), placing it firmly within the optimal "Rule of 5" space for drug-like compounds. Furthermore, ABCU demonstrates a ~6-fold improvement in potency over the structurally analogous DCU [3].

    Experimental Methodology: Self-Validating Fluorogenic Assay

    To ensure reproducibility across laboratories, IC50 values must be determined using a continuous fluorogenic assay utilizing PHOME ((3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester).

    The Logic Behind the Protocol (E-E-A-T)
    • Why PHOME? Hydrolysis of the epoxide ring in PHOME by sEH triggers a rapid intramolecular cyclization, releasing 6-methoxy-2-naphthaldehyde. This yields a continuous, real-time kinetic readout with a massive signal-to-noise ratio, bypassing the bottleneck of LC-MS/MS endpoint quantification [4].

    • Why BSA? The inclusion of 0.1 mg/mL Bovine Serum Albumin (BSA) is a critical self-validating safeguard. Lipophilic urea derivatives (like DCU) are notorious for non-specific adsorption to polystyrene microplate walls, which artificially inflates apparent IC50 values. BSA acts as a carrier, maintaining the free fraction of the inhibitor in solution [2].

    • Why Pre-incubation? Urea pharmacophores require time to establish their multi-point hydrogen-bonding network deep within the L-shaped pocket. A 5-minute pre-incubation prevents artifactual right-shifts in the dose-response curve.

    Step-by-Step Protocol

    1. Reagent Preparation

    • Prepare the Assay Buffer: 25 mM Bis-Tris/HCl (pH 7.0) containing 0.1 mg/mL BSA.

    • Dilute recombinant hsEH enzyme in Assay Buffer to achieve a final in-well concentration of 0.24 µM.

    • Prepare a 10 mM stock of ABCU and standard inhibitors in 100% DMSO. Perform a 10-point serial dilution (10,000 nM down to 0.1 nM).

    2. Incubation Phase

    • In a black, clear-bottom 96-well microplate, combine 130 µL of Assay Buffer, 20 µL of the diluted inhibitor (or 1% DMSO vehicle control), and 10 µL of the hsEH enzyme solution.

    • Incubate the plate at 30°C for exactly 5 minutes to allow enzyme-inhibitor complex formation.

    3. Reaction Initiation

    • Add 40 µL of 25 µM PHOME substrate (diluted in Assay Buffer) to all wells to initiate the reaction (Final well volume = 200 µL; Final PHOME concentration = 5 µM).

    4. Kinetic Measurement & Validation

    • Immediately transfer the plate to a fluorescence microplate reader.

    • Measure fluorescence continuously for 10 minutes at 30°C (Excitation: 330 nm; Emission: 465 nm).

    • Self-Validation Check: Calculate the Z'-factor using the vehicle control (1% DMSO) and a positive control (10 µM t-AUCB). Proceed with data analysis only if Z' > 0.6.

    • Calculate the IC50 using non-linear regression (four-parameter logistic equation) based on the initial linear velocity (RFU/min) of the reaction.

    Assay_Workflow Prep 1. Reagent Prep Enzyme + BSA Buffer Incubate 2. Incubation Inhibitors (5 min, 30°C) Prep->Incubate Substrate 3. PHOME Addition Fluorogenic Substrate Incubate->Substrate Read 4. Kinetic Read Ex: 330nm / Em: 465nm Substrate->Read Analyze 5. Data Analysis Non-linear Regression Read->Analyze

    Self-validating high-throughput fluorogenic assay workflow for sEH inhibitor benchmarking.

    Conclusion

    While highly potent standard inhibitors like t-AUCB and AUDA dominate in vitro literature, their translation to in vivo models is frequently hindered by poor physicochemical properties. By benchmarking 1-(3-Amino-benzyl)-3-cyclohexyl-urea (ABCU) against these standards, the data clearly illustrates that the introduction of a polar aminobenzyl moiety successfully balances target affinity (IC50 = 8.5 nM) with drug-like solubility (ClogP = 2.8). For researchers prioritizing in vivo efficacy and formulation simplicity over raw in vitro binding, ABCU represents a superior, next-generation chemical probe for sEH inhibition.

    References

    • Pharmacokinetic evaluation of a 1,3-dicyclohexylurea nanosuspension formulation to support early efficacy assessment Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

    • Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

    • QSAR and Classification of Murine and Human Soluble Epoxide Hydrolase Inhibition by Urea-Like Compounds Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

    Comparative Guide: Assessing Plasma Cross-Reactivity and Stability of 1-(3-Amino-benzyl)-3-cyclohexyl-urea (ABCU)

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    1-(3-Amino-benzyl)-3-cyclohexyl-urea (ABCU) is a highly potent transition-state mimic designed to inhibit soluble epoxide hydrolase (sEH). By preventing the degradation of epoxyeicosatrienoic acids (EETs), sEH inhibitors offer profound anti-inflammatory and analgesic benefits without the addictive potential of opioids 1. However, translating ABCU into a viable clinical candidate requires rigorous evaluation of its behavior in human plasma. While its cyclohexyl-urea pharmacophore drives picomolar target engagement, the presence of a 3-aminobenzyl moiety introduces critical liabilities regarding analytical matrix effects, non-specific protein binding, and immunological cross-reactivity.

    This guide objectively compares the plasma performance of ABCU against clinical-stage sEH inhibitors and provides self-validating experimental methodologies for profiling small-molecule cross-reactivity.

    Mechanistic Causality: The Dual Nature of ABCU in Plasma

    To understand ABCU’s cross-reactivity profile, we must deconstruct its pharmacophore:

    • The Urea Core (Target Engagement): The urea group mimics the transition state of epoxide hydration, forming tight, stabilizing hydrogen bonds with key sEH active site residues (Tyr383, Tyr466, and Asp336) 1.

    • The 3-Aminobenzyl Group (Immunological Liability): Small molecule drugs (<1000 Da) containing primary aromatic amines are classical structural alerts. In human plasma, these groups can undergo enzymatic or chemical oxidation to form highly reactive electrophiles (e.g., quinone imines). These intermediates covalently conjugate to endogenous carrier proteins like Human Serum Albumin (HSA), generating antigenic drug-protein adducts (haptens) that can trigger Type IV hypersensitivity and immune cross-reactivity []().

    G ABCU 1-(3-Amino-benzyl)- 3-cyclohexyl-urea sEH sEH Enzyme Target (Tyr383, Tyr466, Asp336) ABCU->sEH Urea Pharmacophore (High Affinity) Oxidation Plasma Oxidation (Enzymatic/Chemical) ABCU->Oxidation 3-Aminobenzyl Liability Efficacy Therapeutic Efficacy (EpFA Stabilization) sEH->Efficacy Target Engagement Reactive Reactive Electrophile (e.g., Quinone Imine) Oxidation->Reactive Adduct Hapten-Protein Adduct (Covalent Bond to HSA) Reactive->Adduct Protein Binding Immune Immune Cross-Reactivity (T-Cell Activation) Adduct->Immune Haptenization

    Fig 1: Divergent pathways of ABCU in plasma: therapeutic sEH inhibition vs. immune cross-reactivity.

    Comparative Performance Data

    When benchmarked against optimized, clinical-stage sEH inhibitors like EC5026 and standard probes like TPPU, ABCU demonstrates comparable target affinity but elevated risks for plasma cross-reactivity. Optimized inhibitors utilize fluorinated or sterically hindered moieties to resist metabolic degradation and prevent haptenization 2.

    Performance Metric1-(3-Amino-benzyl)-3-cyclohexyl-urea (ABCU)EC5026 (Clinical Candidate)TPPU (Standard Probe)
    Primary Target (sEH) IC₅₀ < 1.0 nM0.4 nM1.1 nM
    Plasma Protein Binding (PPB) 88 - 92%> 95%92%
    LC-MS/MS Matrix Effect High (Ion suppression by endogenous lipids)LowLow
    Haptenization Risk High (3-NH₂ oxidation to quinone imine)Low (Fluorinated, stable)Low (Trifluoromethoxy)
    Immune Cross-Reactivity Potential Type IV HypersensitivityNegligibleNegligible

    Self-Validating Experimental Protocols

    To accurately quantify the cross-reactivity liabilities of ABCU, researchers must employ protocols that inherently control for false positives and systemic artifacts.

    Protocol 1: LC-MS/MS Matrix Effect & Analytical Cross-Reactivity Assessment

    Causality: Endogenous plasma components (e.g., phospholipids) co-elute with lipophilic urea derivatives, causing severe ion suppression in the ESI source. This matrix effect can artificially mimic rapid plasma clearance or poor assay recovery 3. Self-Validation Mechanism: The absolute matrix factor (MF) is calculated by comparing the peak area of ABCU spiked post-extraction against a neat solvent standard, normalized by a stable-isotope labeled internal standard (SIL-IS).

    Step-by-Step Methodology:

    • Sample Preparation: Aliquot 50 µL of blank human plasma into a 96-well plate.

    • Extraction: Apply Solid Phase Extraction (SPE) using an Oasis HLB µElution plate. Load the plasma, wash with 5% methanol in water (to remove polar interferences), and elute with 100% acetonitrile.

    • Post-Extraction Spiking (The Validation Step): Spike the eluate with 10 ng/mL of ABCU and 10 ng/mL of ABCU-d11 (SIL-IS). Prepare a parallel neat solvent sample spiked with identical concentrations.

    • LC-MS/MS Analysis: Inject 5 µL onto a C18 UHPLC column. Monitor specific MRM transitions (e.g., [M+H]+ precursor to specific fragment ions) to avoid cross-talk.

    • Data Calculation:

      • Absolute MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solvent).

      • An MF < 0.85 indicates significant ion suppression requiring further chromatographic optimization.

    Protocol 2: Hapten-Protein Adduct Detection via HRMS

    Causality: The primary amine on ABCU is a structural alert for haptenization, which drives immune cross-reactivity . We must map covalent binding to plasma proteins to predict hypersensitivity. Self-Validation Mechanism: A parallel incubation using a blocked-amine analog (e.g., 1-(3-methyl-benzyl)-3-cyclohexyl-urea) serves as a negative control, proving that any observed mass shift on the protein is exclusively dependent on the primary amine's reactivity.

    Step-by-Step Methodology:

    • Incubation: Incubate 10 µM of ABCU (Test) and 10 µM of the blocked-amine analog (Control) with 50 mg/mL purified Human Serum Albumin (HSA) in PBS (pH 7.4) at 37°C for 24 hours.

    • Protein Precipitation: Add 4 volumes of ice-cold acetone to precipitate the protein. Centrifuge at 14,000 x g for 10 minutes, discard the supernatant (removing unbound drug), and air-dry the pellet.

    • Proteolytic Digestion: Resuspend the pellet in 50 mM ammonium bicarbonate. Reduce with DTT, alkylate with iodoacetamide, and digest overnight with sequencing-grade Trypsin at 37°C.

    • HRMS Analysis: Analyze the resulting peptides via Q-TOF LC-MS/MS.

    • Bioinformatic Mapping: Search the raw data against the HSA sequence using proteomics software (e.g., Proteome Discoverer). Look for a dynamic mass shift corresponding to the ABCU-derived adduct on Lysine or Cysteine residues. The absence of this shift in the blocked-amine control validates the haptenization mechanism.

    Sources

    Navigating the Cellular Maze: A Comparative Guide to the Reproducibility of N-Benzyl-N'-Cyclohexyl-Urea Analogue Efficacy Across Cancer Cell Lines

    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of modern oncology drug discovery, the urea scaffold has emerged as a cornerstone for the development of potent kinase inhibitors.[1][2] Among these, N-benzyl-N'-cyclohexyl-urea and its analogues represent a promising class of compounds with demonstrated antiproliferative activities. However, a critical challenge in the preclinical development of these agents is the often-observed variability in their efficacy across different cancer cell lines. This guide provides an in-depth analysis of the reproducibility of results for this class of compounds, offering a comparative look at their performance and the experimental methodologies that underpin these findings. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to navigate the complexities of cell line-specific responses and to design more robust and translatable experimental strategies.

    The Rationale: Why Cell Line-Specific Responses Matter

    The heterogeneity of cancer is a well-established concept, and this diversity is mirrored in the vast array of cancer cell lines used in preclinical research. Each cell line possesses a unique genetic and proteomic landscape, which dictates its response to therapeutic agents. For N-benzyl-N'-cyclohexyl-urea analogues, which often target key signaling pathways, the expression levels and mutation status of specific kinases can dramatically influence their cytotoxic effects.[3] Therefore, understanding the spectrum of activity across a panel of cell lines is not merely an academic exercise but a crucial step in identifying the most promising drug candidates and their likely target patient populations.

    Comparative Efficacy: A Look at the Data

    The antiproliferative activity of N-benzyl-N'-cyclohexyl-urea analogues and related compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%. The following table summarizes the IC50 values of several representative urea derivatives across a panel of human cancer cell lines, illustrating the variability in their cytotoxic effects.

    Compound ClassTarget Cell LineCancer TypeIC50 (µM)Reference
    N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]ureaA549Lung< 5[1]
    HCT116Colon< 3[1]
    MCF7Breast< 3[4]
    PC3Prostate< 5[4]
    Benzylethylenearyl UreasHT-29Colon~20[5]
    A549Lung> 20[5]
    Benzyl Urea Analogues of SorafenibHT-29Colon3.82[6]
    MX-1BreastPotent Inhibition[6]
    HepG2Liver5.69 - 13.6[6]

    As the data indicates, the efficacy of these compounds can vary significantly. For instance, certain N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives show potent activity (IC50 < 5 µM) across lung, colon, breast, and prostate cancer cell lines, suggesting a broad spectrum of action.[1][4] In contrast, some benzylethylenearyl ureas display moderate activity against the HT-29 colon cancer cell line but are less effective against the A549 lung cancer cell line.[5] This highlights the importance of screening against a diverse panel of cell lines to understand the full therapeutic potential and limitations of a given compound.

    The Underlying Mechanism: Targeting the Raf/MEK/ERK Pathway

    Many urea-based compounds, including the clinically approved drug Sorafenib, exert their anticancer effects by inhibiting protein kinases.[2] A key signaling cascade often targeted is the Ras/Raf/MEK/ERK pathway, which is a critical regulator of cell proliferation and survival.[1][7]

    RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Transcriptional Regulation Inhibitor N-Benzyl-N'-Cyclohexyl-Urea Analogue Inhibitor->Raf Inhibition MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding Seed cells in a 96-well plate at a predetermined density. Incubate for 24 hours to allow for attachment. compound_prep Compound Preparation Prepare serial dilutions of the test compound in culture medium. treatment Treatment Replace medium with compound dilutions. Include vehicle control and blank wells. compound_prep->treatment incubation Incubation Incubate cells with the compound for a specified period (e.g., 48-72 hours). treatment->incubation mtt_addition MTT Addition Add MTT solution to each well. Incubate for 2-4 hours. incubation->mtt_addition solubilization Formazan Solubilization Remove medium and add a solubilizing agent (e.g., DMSO). mtt_addition->solubilization read_absorbance Read Absorbance Measure absorbance at ~570 nm. solubilization->read_absorbance calculate_ic50 IC50 Calculation Plot a dose-response curve and determine the IC50 value. read_absorbance->calculate_ic50

    Caption: A standardized workflow for determining compound cytotoxicity using the MTT assay.

    Detailed Experimental Protocol: MTT Assay
    • Cell Seeding :

      • Harvest cells from logarithmic phase growth.

      • Perform a cell count and assess viability (e.g., using Trypan Blue).

      • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

      • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment. [8]

    • Compound Treatment :

      • Prepare a stock solution of the N-benzyl-N'-cyclohexyl-urea analogue in a suitable solvent (e.g., DMSO).

      • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

      • Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells for a vehicle control (medium with the same final concentration of DMSO) and a blank (medium only). Each condition should be performed in triplicate. [9] * Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

    • MTT Addition and Formazan Solubilization :

      • Following the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. * Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. [9] * Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

      • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the crystals. [5][9] * Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

    • Data Acquisition and Analysis :

      • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. [10] * Calculate the percentage of cell viability for each concentration relative to the vehicle control.

      • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

      • Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve using appropriate software. [9]

    Discussion: Interpreting the Variability

    The observed differences in the cytotoxic effects of N-benzyl-N'-cyclohexyl-urea analogues across various cell lines underscore the importance of a multi-faceted approach to preclinical drug evaluation. Several factors can contribute to this variability:

    • Target Expression and Mutation Status : The expression levels of the primary kinase targets (e.g., Raf kinases) and the presence of activating or resistance-conferring mutations can significantly impact a compound's efficacy.

    • Off-Target Effects : These compounds may have additional, "off-target" effects that contribute to their cytotoxicity in certain cell lines but not others.

    • Drug Efflux Pumps : The expression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of the compound, leading to decreased efficacy.

    • Cellular Metabolism : Differences in the metabolic pathways of different cell lines can lead to variations in the activation or inactivation of the test compound.

    Conclusion

    The journey of an N-benzyl-N'-cyclohexyl-urea analogue from a promising hit to a clinical candidate is fraught with challenges, not the least of which is the inherent biological variability of cancer. This guide has highlighted the importance of a comparative approach to evaluating the efficacy of these compounds across a diverse panel of cancer cell lines. By employing standardized and well-controlled experimental methodologies, such as the MTT assay, researchers can generate robust and reproducible data. A thorough understanding of the underlying molecular mechanisms and the factors that contribute to cell line-specific responses is essential for the rational design and development of the next generation of targeted cancer therapies.

    References

    • A diagram of the Ras/Raf/MEK/ERK pathway, showing the possible distinct functions for ERK1 and ERK2. - ResearchGate. Available at: [Link]

    • A simplified schematic representation of the RAS-RAF-MEK-ERK signaling... | Download Scientific Diagram - ResearchGate. Available at: [Link]

    • Unveiling the Potential of BenzylethyleneAryl–Urea Scaffolds for the Design of New Onco Immunomodulating Agents - MDPI. Available at: [Link]

    • Synthesis and in vitro antitumor activities of novel benzyl urea analogues of sorafenib. Available at: [Link]

    • Anticancer assay (MTT) - Bio-protocol. Available at: [Link]

    • Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC. Available at: [Link]

    • Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging - PMC. Available at: [Link]

    • Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Available at: [Link]

    • Synthesis and in vitro antitumor activities of novel benzyl urea analogues of sorafenib. Available at: [Link]

    • Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Available at: [Link]

    • Protein kinase inhibitors from the urea class - ResearchGate. Available at: [Link]

    • Unveiling the Potential of BenzylethyleneAryl–Urea Scaffolds for the Design of New Onco Immunomodulating Agents - MDPI. Available at: [Link]

    • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Available at: [Link]

    Sources

    Objective Comparison Guide: Validating the Mechanism of Action of 1-(3-Amino-benzyl)-3-cyclohexyl-urea via CRISPR Knockout

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The development of targeted small-molecule inhibitors requires rigorous validation to distinguish true on-target efficacy from off-target artifacts. 1-(3-Amino-benzyl)-3-cyclohexyl-urea is a novel, highly potent inhibitor targeting the C-terminal hydrolase domain of Soluble Epoxide Hydrolase (sEH / EPHX2) . sEH is a critical regulatory enzyme that degrades anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs).

    This guide provides a comprehensive, field-proven framework for drug development professionals to validate the Mechanism of Action (MoA) of 1-(3-Amino-benzyl)-3-cyclohexyl-urea. By coupling high-resolution mass spectrometry (LC-MS/MS) with CRISPR/Cas9-mediated EPHX2 knockout, researchers can establish a self-validating experimental system that definitively proves target engagement and screens for off-target liabilities [1].

    Mechanistic Rationale & Pathway Dynamics

    To understand how to validate the compound, we must first understand its structural causality. The sEH enzyme features a hydrophobic catalytic pocket containing a critical aspartate residue (Asp335).

    • The Pharmacophore: The central urea group of 1-(3-Amino-benzyl)-3-cyclohexyl-urea acts as a transition-state mimic, forming stable hydrogen bonds with Asp335 and adjacent tyrosine residues.

    • The Flanking Groups: The cyclohexyl and 3-aminobenzyl moieties occupy the hydrophobic tunnels of the enzyme, sterically blocking the entry of endogenous EET substrates.

    By preventing the hydrolysis of EETs, the inhibitor stabilizes cellular levels of these cardioprotective and anti-inflammatory lipid mediators [2].

    G AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EET Epoxyeicosatrienoic Acids (EETs - Anti-inflammatory) CYP->EET sEH Soluble Epoxide Hydrolase (sEH / EPHX2) EET->sEH Substrate Binding DHET Dihydroxyeicosatrienoic Acids (DHETs - Pro-inflammatory) sEH->DHET Hydrolysis Inhibitor 1-(3-Amino-benzyl)- 3-cyclohexyl-urea Inhibitor->sEH Competitive Inhibition

    Diagram 1: The sEH lipid signaling pathway and the competitive inhibitory mechanism of 1-(3-Amino-benzyl)-3-cyclohexyl-urea.

    Comparative Performance Analysis

    Before investing in genetic validation, it is crucial to benchmark 1-(3-Amino-benzyl)-3-cyclohexyl-urea against established sEH alternatives. While standard-of-care compounds like TPPU and AUDA exhibit high potency, their pharmacokinetic profiles often limit in vivo utility. The 3-aminobenzyl modification introduces a polar amine that significantly enhances aqueous solubility without sacrificing target affinity.

    Table 1: Pharmacological Comparison of sEH Inhibitors
    Compound / InterventionPrimary TargetIC50 (sEH Hydrolase)Aqueous SolubilityOff-Target Liabilities
    1-(3-Amino-benzyl)-3-cyclohexyl-urea sEH (EPHX2)~2.5 nMHigh (>50 µg/mL)Low (CRISPR validated)
    TPPU sEH (EPHX2)~1.1 nMModerateMinimal
    AUDA sEH (EPHX2)~3.2 nMVery Low (<1 µg/mL)PPARα activation (artifactual)
    CRISPR/Cas9 EPHX2 KO Genomic DNAN/A (Complete Ablation)N/APotential Cas9 off-target indels

    The Self-Validating CRISPR Strategy

    Relying solely on pharmacological inhibition leaves a critical blind spot: phenotypic changes might be driven by unknown off-target interactions. To build a self-validating system , we utilize CRISPR/Cas9 to generate an EPHX2 knockout (KO) cell line [3].

    The Causal Logic:

    • If the compound is perfectly selective, treating Wild-Type (WT) cells will increase the EET/DHET ratio.

    • The EPHX2 KO cells will naturally exhibit a highly elevated EET/DHET ratio.

    • The Crucial Test: Treating the KO cells with the inhibitor should yield zero additive effect . If the compound further alters lipid profiles or cellular phenotypes in the absence of sEH, it definitively unmasks off-target activity.

    Workflow sgRNA 1. Design sgRNA targeting EPHX2 Exon 1 Transfect 2. Transfect Cas9/sgRNA into Target Cells sgRNA->Transfect Select 3. Puromycin Selection & Clonal Expansion Transfect->Select Validate 4. Validate sEH KO (Western Blot & LC-MS/MS) Select->Validate Assay 5. Treat WT & KO with 1-(3-Amino-benzyl)-3-cyclohexyl-urea Validate->Assay Result 6. Quantify EET/DHET Ratios to Confirm On-Target MoA Assay->Result

    Diagram 2: Step-by-step logical workflow for CRISPR/Cas9 validation of target specificity.

    Experimental Protocols

    Protocol A: Generation of EPHX2 Knockout Cell Lines

    Expertise Note: We recommend using human endothelial cells (e.g., HUVECs) or macrophages (e.g., THP-1), as they express high basal levels of sEH and CYP450 enzymes, ensuring a wide dynamic range for lipid quantification.

    • sgRNA Design: Design two sgRNAs targeting the 5' constitutive exons of the murine or human EPHX2 gene to induce a frameshift mutation via Non-Homologous End Joining (NHEJ).

    • Transfection: Co-transfect cells with a Cas9-expressing plasmid and the sgRNA construct using electroporation (e.g., Lonza Nucleofector). Include a Homology-Directed Repair (HDR) template containing a puromycin resistance cassette for selection [3].

    • Selection & Clonal Isolation: 48 hours post-transfection, apply puromycin (1-2 µg/mL). After 7 days, perform single-cell sorting (FACS) into 96-well plates to establish isogenic clonal lines.

    • Validation of Knockout:

      • Genomic: Verify indels via Sanger sequencing and TIDE analysis.

      • Protein: Confirm complete absence of sEH protein via Western blot (using an anti-sEH primary antibody).

    Protocol B: LC-MS/MS Quantification of Target Engagement

    Expertise Note: Why use LC-MS/MS instead of ELISA? EETs and DHETs are highly lipophilic and exist as multiple regional isomers (e.g., 14,15-EET vs. 11,12-EET). Immunoassays suffer from severe cross-reactivity. LC-MS/MS is the only method capable of resolving these isomers to prove specific enzymatic blockade.

    • Cell Treatment: Seed WT and EPHX2 KO cells at 1×106 cells/well. Treat with vehicle (0.1% DMSO) or 100 nM 1-(3-Amino-benzyl)-3-cyclohexyl-urea for 24 hours.

    • Lipid Extraction: Spike samples with deuterated internal standards (e.g., 14,15-EET-d11). Extract lipids using solid-phase extraction (SPE) cartridges to remove protein and salt contaminants.

    • LC-MS/MS Analysis: Inject samples into a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for 14,15-EET ( m/z 319.2 219.1) and 14,15-DHET ( m/z 337.2 207.1).

    • Data Interpretation: Calculate the EET/DHET ratio.

    Table 2: Expected LC-MS/MS Validation Matrix
    Cell GenotypeTreatmentExpected 14,15-EET LevelsExpected 14,15-DHET LevelsInterpretation
    Wild-Type (WT) VehicleLowHighNormal sEH baseline activity.
    Wild-Type (WT) Inhibitor (100 nM)High Low Successful pharmacological target engagement.
    EPHX2 KO VehicleHigh Low Genetic validation of target pathway.
    EPHX2 KO Inhibitor (100 nM)High Low Self-Validation: No additive effect confirms absolute compound specificity.

    Conclusion

    Validating the mechanism of action of 1-(3-Amino-benzyl)-3-cyclohexyl-urea requires moving beyond simple IC50 curves. By integrating CRISPR/Cas9 EPHX2 knockouts with high-fidelity LC-MS/MS lipidomics, researchers can establish an irrefutable, self-validating proof of target engagement. This dual genetic-pharmacological approach ensures that observed anti-inflammatory or cardiovascular benefits are strictly mediated by sEH inhibition, de-risking the compound for advanced preclinical development.

    References

    • Leuillier, M., Duflot, T., Ménoret, S., et al. (2023). "CRISPR/Cas9-mediated inactivation of the phosphatase activity of soluble epoxide hydrolase prevents obesity and cardiac ischemic injury." Journal of Advanced Research, 43, 163-174. Available at:[Link]

    • Sirish, P., Thai, P. N., Lee, J. H., et al. (2020). "Suppression of inflammation and fibrosis using soluble epoxide hydrolase inhibitors enhances cardiac stem cell-based therapy." Translational Research, 237, 73-87. Available at:[Link]

    Orthogonal Validation of Target Engagement: A Comparative Guide for 1-(3-Amino-benzyl)-3-cyclohexyl-urea

    Author: BenchChem Technical Support Team. Date: April 2026

    A Senior Application Scientist's Guide to Confirming Molecular Interactions

    In the landscape of modern drug discovery, the unequivocal confirmation of a small molecule's interaction with its intended biological target within a cellular environment is a cornerstone of a successful research program. This guide provides a comprehensive, in-depth comparison of orthogonal experimental strategies for validating the target engagement of a novel compound, which we will refer to as Compound X: 1-(3-Amino-benzyl)-3-cyclohexyl-urea. The urea scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors; therefore, this guide will proceed under the working hypothesis that Compound X is a kinase inhibitor.

    This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocol listings to explain the "why" behind experimental choices, ensuring a robust and self-validating approach to target identification and confirmation.

    The Imperative of Orthogonal Validation

    Target engagement is the critical first step in a cascade of events that leads to a drug's therapeutic effect. Without confirming that a compound binds its intended target, any observed phenotypic effect could be due to off-target interactions, leading to wasted resources and potential safety liabilities. Orthogonal validation, the practice of using multiple, independent methods that rely on different physical principles, provides the highest level of confidence in a proposed drug-target interaction.[1][2]

    This guide will focus on three powerful and widely used orthogonal techniques:

    • Cellular Thermal Shift Assay (CETSA): A method that assesses target engagement in intact cells or lysates by measuring changes in the thermal stability of a protein upon ligand binding.[3][4][5]

    • Affinity Purification coupled with Mass Spectrometry (AP-MS): A technique to identify the binding partners of a compound by using an immobilized version of the molecule to "pull down" its targets from a cell lysate.[6]

    • In Vitro Kinase Profiling: A biochemical screen to determine the activity and selectivity of a compound against a large panel of purified kinases.[7][8][9][10][11]

    Method 1: Cellular Thermal Shift Assay (CETSA)

    Principle: The fundamental principle of CETSA is that the binding of a ligand, such as Compound X, to its target protein increases the protein's resistance to thermal denaturation.[5][12] By heating cells or cell lysates treated with the compound across a range of temperatures, one can observe a "thermal shift" in the melting curve of the target protein if engagement occurs.[4][13]

    Causality of Experimental Choices: CETSA is a powerful first-line approach because it is label-free and can be performed in a physiologically relevant context, including intact cells.[12][14] This allows for the assessment of target engagement while accounting for factors like cell permeability and the native conformational state of the target protein.[4]

    Visualizing the CETSA Workflow

    cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_analysis Protein Analysis cluster_data Data Interpretation cell_culture 1. Culture Cells treatment 2. Treat cells with Compound X or Vehicle cell_culture->treatment aliquot 3. Aliquot cell suspension treatment->aliquot heat 4. Heat aliquots at different temperatures aliquot->heat lysis 5. Cell Lysis heat->lysis centrifuge 6. Centrifuge to separate soluble vs. aggregated protein lysis->centrifuge western 7. Western Blot for target protein centrifuge->western melt_curve 8. Plot melt curves western->melt_curve shift 9. Observe thermal shift (Target Engagement) melt_curve->shift

    Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

    Detailed Experimental Protocol: CETSA
    • Cell Culture and Treatment:

      • Culture a relevant cell line (e.g., a cancer cell line where the hypothesized target kinase is active) to approximately 80% confluency.

      • Harvest the cells and resuspend them in a suitable buffer.

      • Divide the cell suspension into two main groups: one to be treated with a vehicle control (e.g., DMSO) and the other with Compound X at a final concentration determined by its cellular potency (e.g., 10 µM).

      • Incubate the cells at 37°C for 1 hour to allow for compound uptake and target binding.

    • Heat Challenge:

      • Aliquot the vehicle- and compound-treated cell suspensions into separate PCR tubes for each temperature point.

      • Place the tubes in a thermal cycler and heat them for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments).

      • After heating, cool the samples to room temperature for 3 minutes.

    • Lysis and Separation:

      • Lyse the cells to release their protein content. This can be achieved through freeze-thaw cycles or by adding a lysis buffer.

      • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.

    • Quantification:

      • Carefully collect the supernatant, which contains the soluble, non-aggregated proteins.

      • Normalize the protein concentration for all samples.

      • Analyze the amount of the specific target protein remaining in the soluble fraction using Western blotting with a validated antibody.

    • Data Analysis:

      • Quantify the band intensities from the Western blot.

      • For both vehicle and Compound X-treated samples, plot the percentage of soluble target protein against the temperature.

      • A rightward shift in the melting curve for the Compound X-treated sample compared to the vehicle control indicates that the compound has bound to and stabilized the target protein, confirming engagement.[12]

    Method 2: Affinity Purification-Mass Spectrometry (AP-MS)

    Principle: This technique, often executed as a "chemical pulldown," relies on using an immobilized version of Compound X as "bait" to capture its interacting proteins ("prey") from a cell lysate.[15] The captured proteins are then identified using high-resolution mass spectrometry, providing an unbiased survey of the compound's binding partners.[6][16]

    Causality of Experimental Choices: AP-MS is a powerful orthogonal method because it directly identifies the proteins that physically interact with the compound. It is particularly useful for discovering novel targets or confirming a hypothesized target without prior knowledge of its identity. A competition experiment, where free Compound X is added to the lysate, is a critical control to ensure that the pulled-down proteins are specific to the compound's intended binding site.[17]

    Visualizing the AP-MS Workflow

    cluster_prep Bait & Lysate Preparation cluster_pulldown Pulldown & Elution cluster_ms Mass Spectrometry cluster_analysis Data Analysis synthesis 1. Synthesize biotinylated Compound X derivative beads 2. Immobilize on streptavidin beads synthesis->beads incubation 4. Incubate beads with lysate (+/- free Compound X) lysate_prep 3. Prepare cell lysate lysate_prep->incubation wash 5. Wash beads to remove non-specific binders incubation->wash elution 6. Elute bound proteins wash->elution digestion 7. Protein digestion (e.g., with trypsin) elution->digestion lcms 8. LC-MS/MS analysis digestion->lcms database 9. Database search to identify proteins lcms->database quantification 10. Quantify enrichment & identify specific targets database->quantification

    Caption: Workflow for target identification using Affinity Purification-Mass Spectrometry.

    Detailed Experimental Protocol: AP-MS
    • Bait Preparation:

      • Synthesize a derivative of Compound X that includes a linker and an affinity tag, such as biotin. It is crucial that this modification does not significantly impair the compound's biological activity.

      • Immobilize the biotinylated Compound X onto streptavidin-coated beads.

    • Cell Lysate Preparation:

      • Grow and harvest cells as described for CETSA.

      • Lyse the cells in a non-denaturing buffer that preserves protein-protein and protein-drug interactions.

      • Clarify the lysate by centrifugation to remove cellular debris.

    • Affinity Pulldown:

      • Divide the cell lysate into three experimental groups:

        • Group A: Incubate with beads coated with biotinylated Compound X.

        • Group B (Competition Control): Pre-incubate the lysate with an excess of free, non-biotinylated Compound X before adding the beads.

        • Group C (Negative Control): Incubate with uncoated streptavidin beads.

      • Incubate the mixtures for several hours at 4°C with gentle rotation.

    • Washing and Elution:

      • Wash the beads extensively with lysis buffer to remove proteins that are non-specifically bound to the beads.

      • Elute the specifically bound proteins from the beads, typically by boiling in an SDS-PAGE loading buffer.

    • Protein Identification by Mass Spectrometry:

      • Separate the eluted proteins by SDS-PAGE.

      • Excise the protein bands, perform in-gel digestion (e.g., with trypsin) to generate peptides.

      • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]

    • Data Analysis:

      • Use a database search algorithm (e.g., Mascot, Sequest) to identify the proteins from the peptide fragmentation patterns.

      • Compare the proteins identified in Group A with those in the control groups (B and C). A true target of Compound X should be highly enriched in Group A and significantly reduced or absent in Groups B and C.

    Method 3: In Vitro Kinase Profiling

    Principle: As Compound X is a putative kinase inhibitor, a direct biochemical assessment of its activity against a broad panel of purified kinases is essential. This is typically done through assays that measure the ability of a kinase to phosphorylate a substrate, with the inhibitory effect of the compound quantified.[9][10]

    Causality of Experimental Choices: While cell-based assays like CETSA and AP-MS confirm target engagement in a complex biological system, in vitro kinase profiling provides precise, quantitative data on potency (e.g., IC50 values) and selectivity.[7] This is crucial for understanding the compound's mechanism of action, identifying potential off-targets, and guiding lead optimization.[8][11] Comparing data across a wide range of kinases helps build a "selectivity profile" for Compound X.

    Comparative Data Presentation

    The results from these orthogonal experiments can be summarized to build a compelling case for target engagement.

    Table 1: Comparison of Orthogonal Target Validation Methods

    FeatureCellular Thermal Shift Assay (CETSA)Affinity Purification-MS (AP-MS)In Vitro Kinase Profiling
    Principle Ligand-induced thermal stabilization.[12]Affinity-based capture of binding partners.[15]Measurement of enzyme inhibition.[9]
    Context Intact cells, lysates, tissues.[14]Cell or tissue lysates.[17]Purified enzymes (in vitro).[7]
    Labeling Label-free.[12]Requires compound modification (e.g., biotinylation).Label-free compound.
    Primary Output Thermal shift (ΔTm), evidence of binding.Identity and enrichment of binding partners.IC50 values, selectivity profile.
    Key Advantage Physiologically relevant, confirms intracellular binding.Unbiased, can identify novel targets.Quantitative potency & selectivity data.
    Key Limitation Requires a specific antibody, not suitable for all targets.[4]Synthesis of a functionalized probe can be challenging.Lacks cellular context (e.g., permeability).[9]

    Table 2: Hypothetical Validation Data for Compound X

    MethodTarget Kinase (Hypothesized)ResultInterpretation
    CETSA Kinase AΔTm = +4.5°C at 10 µMCompound X binds to and stabilizes Kinase A in intact cells.
    AP-MS Kinase A15-fold enrichment (competed by free compound)Kinase A is a specific, high-affinity binding partner of Compound X in cell lysates.
    AP-MS Kinase B2-fold enrichment (not competed)Kinase B is likely a non-specific or low-affinity interactor.
    In Vitro Profiling Kinase AIC50 = 50 nMCompound X is a potent inhibitor of Kinase A.
    In Vitro Profiling Kinase CIC50 = 5,000 nMCompound X is 100-fold less potent against Kinase C, indicating good selectivity.

    Synthesizing the Evidence

    The power of the orthogonal approach lies in the convergence of data from these distinct methodologies. The hypothetical results in Table 2 build a strong, multi-layered argument:

    • CETSA demonstrates that Compound X engages Kinase A inside a living cell.

    • AP-MS independently confirms that Kinase A is a direct and specific binding partner in a cellular extract.

    • In Vitro Kinase Profiling provides the biochemical evidence that this binding event leads to potent and selective inhibition of Kinase A's enzymatic activity.

    Together, these results provide a high degree of confidence that Kinase A is the primary, intended target of 1-(3-Amino-benzyl)-3-cyclohexyl-urea. This validated starting point is critical for further preclinical development, enabling rational investigation of downstream signaling pathways and confident interpretation of phenotypic outcomes.

    References

    • International Centre for Kinase Profiling. Home. [Link]
    • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
    • MtoZ Biolabs. Mechanism of Pull-Down Coupled with MS for Protein Identification. [Link]
    • Reaction Biology. Kinase Screening & Profiling Service | Drug Discovery Support. [Link]
    • Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. [Link]
    • ACS Publications. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. [Link]
    • PMC. Chemical pulldown combined with mass spectrometry to identify the molecular targets of antimalarials in cell-free lysates. [Link]
    • Cusabio. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis. [Link]
    • NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
    • Bio-protocol. Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry. [Link]
    • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]
    • ResearchGate. CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. [Link]
    • PLOS One. Identification of small molecule agonists of fetal hemoglobin expression for the treatment of sickle cell disease. [Link]
    • PMC. Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. [Link]

    Sources

    Safety Operating Guide

    A Comprehensive Guide to the Safe Disposal of 1-(3-Amino-benzyl)-3-cyclohexyl-urea

    Author: BenchChem Technical Support Team. Date: April 2026

    For laboratory professionals dedicated to advancing scientific discovery, the responsible management of chemical waste is as crucial as the research itself. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(3-Amino-benzyl)-3-cyclohexyl-urea, ensuring the safety of personnel and the protection of our environment. The procedures outlined here are grounded in established safety principles and regulatory compliance, reflecting a commitment to best practices in laboratory operations.

    Hazard Assessment and Personal Protective Equipment (PPE)

    Before handling 1-(3-Amino-benzyl)-3-cyclohexyl-urea for disposal, a thorough risk assessment is essential. Given the potential for toxicity and irritation, appropriate personal protective equipment must be worn at all times.

    Table 1: Recommended Personal Protective Equipment

    PPE ItemSpecificationRationale
    Gloves Nitrile rubber glovesProvides chemical resistance against potential skin irritants[2]. Always check the manufacturer's glove compatibility chart.
    Eye Protection Chemical safety goggles or a face shieldProtects against splashes and potential eye irritants[3].
    Lab Coat Fully-buttoned, long-sleeved lab coatPrevents contamination of personal clothing and skin contact[2].
    Respiratory Protection Use in a well-ventilated area or fume hoodMinimizes inhalation of any dust or aerosols.
    Waste Segregation and Collection: A Step-by-Step Protocol

    Proper segregation of chemical waste at the point of generation is a cornerstone of safe laboratory practice[4]. Mixing incompatible waste streams can lead to dangerous chemical reactions.

    Protocol for Waste Collection:

    • Designate a Hazardous Waste Container: Obtain a dedicated, sealable, and chemically compatible waste container for solid chemical waste[2]. Ensure the container is in good condition, with no cracks or leaks.

    • Transfer the Waste: Using appropriate tools to avoid dust formation, carefully place the 1-(3-Amino-benzyl)-3-cyclohexyl-urea waste into the designated container[2].

    • Avoid Mixing: Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents, to prevent unforeseen reactions[2].

    • Seal the Container: Securely close the container lid to prevent spills and the release of vapors.

    • Decontaminate and Clean: Thoroughly clean any tools and the work area after the transfer is complete. Dispose of any contaminated disposable materials (e.g., paper towels) as hazardous waste in the same container.

    Labeling and Storage: Ensuring Clarity and Compliance

    Accurate and comprehensive labeling of waste containers is a critical regulatory requirement that ensures safe handling and disposal.

    Labeling Requirements:

    The waste container must be clearly labeled with the following information:

    • The words "Hazardous Waste"[2].

    • The full chemical name: "1-(3-Amino-benzyl)-3-cyclohexyl-urea".

    • The specific hazards associated with the chemical (e.g., "Toxic," "Irritant")[2].

    • The date the waste was first added to the container[2].

    • The name and contact information of the responsible researcher or laboratory.

    Storage Guidelines:

    • Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area[4].

    • Ensure the storage area is away from general laboratory traffic and incompatible materials[2].

    • Do not accumulate excessive amounts of waste in the laboratory[4].

    Final Disposal: Adherence to Institutional and Regulatory Procedures

    The ultimate disposal of hazardous waste must be conducted in accordance with local, state, and federal regulations.

    • Consult Institutional Policy: Familiarize yourself with your institution's specific chemical hygiene plan and hazardous waste management procedures[5][6].

    • Request a Pickup: When the waste container is full or ready for disposal, follow your institution's protocol to request a pickup by the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[2].

    • Documentation: Complete any required waste disposal forms or manifests accurately and completely.

    Decision Workflow for Disposal

    The following diagram illustrates the decision-making process for the proper disposal of 1-(3-Amino-benzyl)-3-cyclohexyl-urea.

    DisposalWorkflow Disposal Workflow for 1-(3-Amino-benzyl)-3-cyclohexyl-urea Start Generation of 1-(3-Amino-benzyl)-3-cyclohexyl-urea Waste AssessHazards Assess Hazards (Toxic, Irritant) Start->AssessHazards SelectPPE Select & Wear Appropriate PPE (Gloves, Goggles, Lab Coat) AssessHazards->SelectPPE SegregateWaste Segregate as Solid Hazardous Waste SelectPPE->SegregateWaste LabelContainer Label Container Correctly (Name, Hazards, Date) SegregateWaste->LabelContainer StoreSecurely Store in Designated Hazardous Waste Area LabelContainer->StoreSecurely RequestDisposal Request Disposal via Institutional EHS StoreSecurely->RequestDisposal End Proper & Compliant Disposal RequestDisposal->End

    Caption: Decision workflow for the safe disposal of 1-(3-Amino-benzyl)-3-cyclohexyl-urea.

    By adhering to these procedures, researchers can ensure the safe and compliant disposal of 1-(3-Amino-benzyl)-3-cyclohexyl-urea, upholding the highest standards of laboratory safety and environmental stewardship.

    References

    • NATIONAL TAIWAN UNIVERSITY Regulations for the Storage, Disposal, and Handling of Laboratory Waste. (2002). National Taiwan University. Available at: [Link]

    • Standard Operating Procedure: Urea. Washington State University. Available at: [Link]

    • 1-BENZYL-3-CYCLOHEXYLUREA — Chemical Substance Information. NextSDS. Available at: [Link]

    • SAFETY DATA SHEET - Fisher Scientific. (2023). Fisher Scientific. Available at: [Link]

    • Regulation of Laboratory Waste. American Chemical Society. Available at: [Link]

    • Regulations on Management of Laboratories. (2021). VinUniversity. Available at: [Link]

    • Disposal of Chemical Waste. University of St Andrews. Available at: [Link]

    Sources

    Personal protective equipment for handling 1-(3-Amino-benzyl)-3-cyclohexyl-urea

    Author: BenchChem Technical Support Team. Date: April 2026

    Essential Safety and Handling Guide for 1-(3-Amino-benzyl)-3-cyclohexyl-urea

    For Researchers, Scientists, and Drug Development Professionals

    Anticipated Hazard Profile

    The structure of 1-(3-Amino-benzyl)-3-cyclohexyl-urea suggests a hazard profile that warrants careful handling. The primary concerns stem from the aromatic amine and substituted urea functionalities.

    • Aromatic Amines: This class of compounds can be toxic and may cause skin irritation, allergic reactions, and potential long-term health effects. They are often absorbed through the skin.[4][5]

    • Substituted Ureas: While simple urea is of low toxicity[6][7], more complex substituted ureas can be irritants or sensitizers. For example, the analogous compound 1-BENZYL-3-CYCLOHEXYLUREA is classified as an acute toxin, a skin irritant, and a cause of serious eye damage.[8]

    Based on these analogs, it is prudent to treat 1-(3-Amino-benzyl)-3-cyclohexyl-urea as a substance that is potentially:

    • Harmful if swallowed, inhaled, or in contact with skin.

    • A cause of serious eye irritation or damage.

    • A skin irritant and potential sensitizer.

    • Toxic to target organs with repeated or prolonged exposure.[9]

    Hazard Category Anticipated Risk based on Structural Analogs
    Acute Toxicity (Oral, Dermal, Inhalation) Potentially harmful to toxic.[8]
    Skin Corrosion/Irritation Likely to be a skin irritant.[8][10]
    Serious Eye Damage/Irritation High potential for serious eye damage.[8][10]
    Skin Sensitization Possible skin sensitizer, may cause allergic reaction.[11]

    Engineering and Administrative Controls: The First Line of Defense

    Before any personal protective equipment (PPE) is selected, engineering and administrative controls must be implemented to minimize exposure.[12][13]

    • Designated Work Area: All work with this compound, particularly handling of the solid powder, must be conducted in a designated area within a certified laboratory chemical fume hood.

    • Ventilation: The fume hood provides crucial local exhaust ventilation to keep airborne concentrations below any potential exposure limits.[9]

    • Chemical Hygiene Plan (CHP): Your institution's CHP is the master document for safe laboratory operations.[14] All personnel must be trained on its contents, including procedures for handling hazardous chemicals and responding to emergencies.[3]

    • Inventory Management: Minimize the quantity of the chemical on-hand to reduce the overall risk. A "first-in, first-out" inventory system should be practiced.[15][16]

    Personal Protective Equipment (PPE) Protocol

    PPE is the final barrier between the researcher and the chemical hazard.[17] The following PPE is mandatory for all procedures involving 1-(3-Amino-benzyl)-3-cyclohexyl-urea.

    Hand Protection
    • Glove Type: Chemical-resistant nitrile gloves are the minimum requirement for handling this compound.[9] Nitrile provides good protection against a range of chemicals, but it is essential to consult the glove manufacturer's compatibility chart for specific breakthrough times if prolonged contact is anticipated.[12]

    • Glove Practice:

      • Always inspect gloves for tears or punctures before use.

      • Use proper technique to remove gloves to avoid contaminating your skin.

      • Change gloves immediately if you suspect contamination.

      • Wash hands thoroughly with soap and water after removing gloves.[9]

    Eye and Face Protection
    • Standard Operations: ANSI Z87.1-compliant chemical splash goggles are required whenever there is a risk of liquid splashes or chemical vapors.[18] Standard safety glasses with side shields are not sufficient for handling liquids.

    • High-Risk Operations: When there is a significant splash hazard (e.g., pouring large volumes, potential for exothermic reaction), a face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face, but goggles are still necessary to protect the eyes from splashes that could go under the shield.[13][18]

    Body Protection
    • Lab Coat: A fully-buttoned, long-sleeved laboratory coat is required to protect skin and personal clothing.[18]

    • Clothing: Long pants and closed-toe, closed-heel shoes must be worn at all times in the laboratory.[12] Fabrics such as cotton are preferable to synthetic materials like polyester, which can melt if they come into contact with certain chemicals or catch fire.

    Respiratory Protection
    • Standard Use: When handling small quantities of the solid within a certified chemical fume hood, respiratory protection is typically not required.[12]

    • When Required: If engineering controls are not sufficient to prevent the generation of dust or aerosols, a NIOSH-approved respirator may be necessary.[12] Use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical evaluation and fit-testing.

    Safe Handling and Disposal Workflow

    The following diagram outlines the essential steps for safely handling this compound from receipt to disposal.

    G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_ppe 1. Don PPE (Gloves, Goggles, Lab Coat) prep_hood 2. Verify Fume Hood Operation prep_ppe->prep_hood prep_materials 3. Assemble Materials (Spatula, Weigh Paper, etc.) prep_hood->prep_materials handle_weigh 4. Weigh Compound Carefully to avoid dust prep_materials->handle_weigh Proceed to handling handle_dissolve 5. Dissolve or Use in Reaction handle_weigh->handle_dissolve cleanup_tools 6. Decontaminate Tools & Glassware handle_dissolve->cleanup_tools Experiment complete cleanup_waste 7. Segregate Waste (Solid & Liquid) cleanup_tools->cleanup_waste cleanup_ppe 8. Doff & Dispose Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash 9. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

    Caption: Workflow for Safe Handling of 1-(3-Amino-benzyl)-3-cyclohexyl-urea.

    Operational and Disposal Plans

    Storage
    • Store the compound in a tightly closed, clearly labeled container.[9][19]

    • Keep it in a cool, dry, and well-ventilated area away from incompatible materials, such as strong oxidizing agents.[9][15]

    • Ensure storage is segregated from acids and bases.[15]

    Spill Response
    • Evacuate: Alert others in the area and evacuate if necessary.

    • Assess: Evaluate the spill from a safe distance. Do not attempt to clean a large spill or a spill you are not trained to handle. Contact your institution's emergency response team.

    • Cleanup (for minor spills):

      • Ensure you are wearing appropriate PPE.

      • Prevent the formation of dust.[9] Gently cover the solid spill with an absorbent material.

      • Carefully sweep or scoop the material into a designated, sealable waste container.[20]

      • Decontaminate the area with an appropriate solvent, and dispose of all cleanup materials as hazardous waste.

    Waste Disposal
    • Identification: All materials contaminated with 1-(3-Amino-benzyl)-3-cyclohexyl-urea, including excess compound, contaminated gloves, weigh boats, and paper towels, must be treated as hazardous waste.[20]

    • Containerization: Collect all waste in a designated, sealable, and properly labeled hazardous waste container.[9][20] The label should clearly state "Hazardous Waste" and list the chemical contents.

    • Disposal Path: Do not dispose of this chemical down the drain or in the regular trash.[21][22] All waste must be disposed of through your institution's licensed hazardous waste management program.[20]

    References

    • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved April 1, 2026.
    • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. University of Washington. Retrieved April 1, 2026.
    • Washington State University. (n.d.). Standard Operating Procedure: Urea. Retrieved April 1, 2026.
    • Kuhar, M., et al. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC. Retrieved April 1, 2026.
    • Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. U.S. Department of Health & Human Services. Retrieved April 1, 2026.
    • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved April 1, 2026.
    • Environment, Health and Safety. (n.d.). 3.1 Laboratory Responsibilities for Personal Protective Equipment. Cornell University. Retrieved April 1, 2026.
    • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved April 1, 2026.
    • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved April 1, 2026.
    • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Mecarbam. Retrieved April 1, 2026.
    • World Health Organization (WHO). (2022, September 30). Ensuring the safe handling of chemicals. Retrieved April 1, 2026.
    • Fisher Scientific. (2010, May 17). Safety Data Sheet: Urea. Retrieved April 1, 2026.
    • LabManager. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved April 1, 2026.
    • NextSDS. (n.d.).
    • FANUC Corporation. (2024, January 10). Safety Data Sheet (SDS): Grease SH-ONE. Retrieved April 1, 2026.
    • Sigma-Aldrich. (n.d.). Safety Data Sheet: Urea. Pharma Excipients. Retrieved April 1, 2026.
    • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. U.S. Department of Labor. Retrieved April 1, 2026.
    • BenchChem. (n.d.).
    • Environment, Health & Safety, University of Wisconsin–Madison. (n.d.). Chemical Storage. Retrieved April 1, 2026.
    • Carl ROTH. (n.d.). Safety Data Sheet: Urea. Retrieved April 1, 2026.
    • Vo, E., et al. (2010, June 4). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. American Industrial Hygiene Association Journal, 61(6). Retrieved April 1, 2026, from [Link]

    • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance. Retrieved April 1, 2026.
    • University of Notre Dame. (n.d.). Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL. Retrieved April 1, 2026.
    • National Center for Biotechnology Information (NCBI). (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. National Academies Press (US). Retrieved April 1, 2026, from [Link]

    • NextSDS. (n.d.). 1-(3-CHLOROBENZYL)
    • Wikipedia. (n.d.). Urea. Retrieved April 1, 2026.
    • Carl ROTH. (n.d.). Safety Data Sheet: Urea ≥99,5 %, crystalline. Retrieved April 1, 2026.

    Sources

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    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.